molecular formula C13H13NO B1584424 2-Methoxy-[1,1'-biphenyl]-4-amine CAS No. 56970-24-2

2-Methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B1584424
CAS No.: 56970-24-2
M. Wt: 199.25 g/mol
InChI Key: VFWWGFYZNFLPTE-UHFFFAOYSA-N
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Description

2-Methoxy-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARIVKURFQYWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56970-24-2
Record name 2-Methoxy[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56970-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-[1,1'-biphenyl]-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-[1,1'-biphenyl]-4-amine (CAS No. 56970-24-2), a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic profile, and safety considerations. Furthermore, this document outlines a representative synthetic pathway and discusses its relevance in the development of novel therapeutics, offering valuable insights for researchers, chemists, and drug development professionals.

Compound Identification and Structure

This compound is an aromatic amine characterized by a biphenyl core structure with methoxy and amine functional groups on one of the phenyl rings. These groups are ortho and para, respectively, to the biphenyl linkage, which significantly influences the molecule's electronic properties and reactivity.

  • IUPAC Name: 3-methoxy-4-phenylaniline[1]

  • CAS Number: 56970-24-2[1][2][3]

  • Molecular Formula: C₁₃H₁₃NO[1][2]

  • Synonyms: 3-Methoxy-4-phenylaniline, 3-methoxybiphenylamine, 2-methoxy-4-phenyl-aniline[1][2]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical state and solubility are critical parameters for handling, formulation, and reaction setup. The predicted properties provide a baseline for experimental design.

PropertyValueSource
Molecular Weight 199.25 g/mol [1][2]
Appearance White crystalline solid[4]
Melting Point 109.67 °C (Predicted)[2]
Boiling Point ~316.4 °C at 760 mmHg (Predicted)[2]
Density ~1.1 g/cm³ (Predicted)[2]
Solubility Insoluble in water; Soluble in non-polar solvents (e.g., ether, alcohol)[4]
SMILES COC1=C(C=CC(=C1)N)C2=CC=CC=C2[2]

Reactivity and Chemical Profile

The chemical behavior of this compound is governed by its three key functional components:

  • Aromatic Amine (-NH₂): The primary amine group is a nucleophilic center and can undergo standard reactions such as diazotization, acylation, and alkylation. Its basicity is moderated by the electron-donating methoxy group and the delocalization of the lone pair into the aromatic system.

  • Methoxy Group (-OCH₃): This electron-donating group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

  • Biphenyl Core: The two phenyl rings provide a rigid, hydrophobic scaffold. The C-C bond linking the rings allows for free rotation, though this can be sterically hindered. This core is prevalent in many biologically active molecules.

The compound serves primarily as a versatile intermediate for the synthesis of more complex molecules, including dyes, fluorescent agents, and pharmaceutical compounds.[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

  • Mass Spectrometry (MS): In a typical GC-MS analysis, the molecular ion peak [M]⁺ is expected at m/z 199.[1] Common fragmentation patterns may involve the loss of a methyl group (-CH₃) or the methoxy group (-OCH₃). Reported significant peaks include m/z 199, 156, and 200.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

    • N-H Stretch: As a primary amine, two distinct, sharp bands are expected in the 3400-3250 cm⁻¹ region.[5]

    • N-H Bend: A characteristic bending (scissoring) vibration for primary amines appears around 1650-1580 cm⁻¹.[5]

    • C-N Stretch: A strong band for the aromatic C-N bond is typically observed between 1335-1250 cm⁻¹.[5]

    • C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong signal around 1250 cm⁻¹.

    • Aromatic C-H and C=C: Multiple bands will be present corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and ring C=C stretching (1600-1450 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum would be characterized by a sharp singlet for the methoxy protons (-OCH₃) around 3.8 ppm. The aromatic region (approx. 6.5-7.5 ppm) would show a complex series of multiplets corresponding to the protons on the two different phenyl rings. A broad singlet, corresponding to the two amine protons (-NH₂), would also be present, with its chemical shift being dependent on solvent and concentration.

    • ¹³C-NMR: The carbon spectrum would show a signal for the methoxy carbon around 55-60 ppm and a series of signals in the 110-160 ppm range for the twelve aromatic carbons.

Synthesis Pathway Overview

While various synthetic routes exist, a common and logical approach for constructing substituted biphenyl amines involves a Suzuki coupling reaction followed by the reduction of a nitro group. This strategy offers high yields and functional group tolerance.

Representative Synthetic Workflow

G A 4-Bromo-2-methoxynitrobenzene C Suzuki Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D 2-Methoxy-4-nitro-1,1'-biphenyl C->D Forms C-C bond E Reduction (e.g., H₂, Pd/C or SnCl₂) D->E NO₂ → NH₂ F This compound E->F

Caption: A plausible two-step synthesis of the target compound.

Experimental Protocol: Suzuki Coupling (Illustrative)
  • Rationale: The Suzuki coupling is a robust cross-coupling reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound, ideal for creating the biphenyl core.

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methoxynitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

    • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor for completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (2-Methoxy-4-nitro-1,1'-biphenyl) via column chromatography.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block. The biphenyl amine motif is a "privileged scaffold" in medicinal chemistry, appearing in molecules targeting a wide range of biological processes.

  • Oncology: Derivatives of biphenyl amines have been designed and synthesized as small molecule inhibitors of the PD-1/PD-L1 immune checkpoint, a critical pathway in cancer immunotherapy.[6]

  • Metabolic Diseases: The related benzamide structures have been investigated as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity.[7]

  • Antiviral Research: Substituted anilines and related heterocyclic structures are explored as inhibitors of protein kinases like CSNK2A, which can be host targets for antiviral therapies.[8]

Safety and Handling

Proper laboratory safety protocols must be observed when handling this chemical.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[3][4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][9] Avoid contact with skin and eyes.[4][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[3][9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water.[4] If irritation occurs, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical, chemical, and spectroscopic properties. Its structural features, particularly the reactive amine group and the biphenyl scaffold, make it a highly valuable intermediate in synthetic chemistry. Its relevance is underscored by the prevalence of its core structure in numerous compounds under investigation for therapeutic applications in oncology, metabolic disease, and virology, making it a compound of significant interest to the scientific community.

References

An In-depth Technical Guide to 2-Methoxy-[1,1'-biphenyl]-4-amine (CAS: 56970-24-2): A Privileged Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methoxy-[1,1'-biphenyl]-4-amine, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, explore robust synthetic methodologies with mechanistic insights, discuss its critical applications, and outline essential safety protocols. The biphenyl amine motif is a cornerstone in modern medicinal chemistry, and understanding the nuances of this specific building block is paramount for innovation.

Core Compound Characteristics

This compound, also known by its IUPAC name 2-methoxy-4-phenylaniline, is a substituted aromatic amine.[1][2] Its structure features a biphenyl core, where two phenyl rings are linked, with a methoxy (-OCH₃) and an amine (-NH₂) group strategically positioned on one of the rings. This specific arrangement of functional groups makes it a versatile and highly valuable precursor in multi-step organic synthesis. The methoxy group acts as a directing group and can influence the electronic properties of the molecule, while the amine group provides a reactive handle for a wide array of chemical transformations, such as amidation, alkylation, and diazotization.

Table 1: Physicochemical and Structural Properties
PropertyValueSource(s)
CAS Number 56970-24-2[3][4][5]
Molecular Formula C₁₃H₁₃NO[2][3]
Molecular Weight 199.25 g/mol [2][3]
IUPAC Name 2-methoxy-4-phenylaniline[1]
Common Synonyms 3-Methoxy-4-aminodiphenyl, 3-Methoxybiphenylamine[2][4]
Melting Point ~109.67 °C (Predicted)[3]
Boiling Point ~316.4 °C at 760 mmHg (Predicted)[3][4]
Density ~1.1 g/cm³ (Predicted)[3][4]
SMILES COC1=C(C=CC(=C1)N)C2=CC=CC=C2[2][3]
InChIKey HARIVKURFQYWBH-UHFFFAOYSA-N[2]

Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[6][7] This reaction forms a carbon-carbon bond between an organohalide and an organoboron species.[7]

Causality of Method Selection: The choice of the Suzuki-Miyaura reaction is deliberate. Unlike other coupling methods like Stille or Ullmann, it avoids the use of highly toxic organotin reagents and the harsh conditions often required for copper-mediated couplings.[6] The reaction's robustness allows for the direct coupling of substrates bearing sensitive functional groups like the amine and methoxy moieties present in our target molecule, minimizing the need for protective group chemistry and thus improving atom economy and step efficiency.

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex Ar¹-Pd(II)L₂-X pd0->oa_complex  Ar¹-X label_re transmetalation_complex Transmetalation Complex Ar¹-Pd(II)L₂-Ar² oa_complex->transmetalation_complex  [Ar²-B(OR)₂]⁻ (Base Activated) label_oa reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination label_tm reductive_elimination->pd0  Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[8]

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-2-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent Addition: Add a degassed solvent system. A biphasic mixture of toluene and water (e.g., 4:1 v/v) is commonly used.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Discovery and Materials Science

The biphenyl motif is considered a "privileged scaffold" in medicinal chemistry because it is present in numerous biologically active compounds and approved drugs.[9][10] Its semi-rigid structure allows it to effectively orient substituents into the binding pockets of various biological targets.

  • Scaffold for Inhibitors: The this compound structure serves as a foundational building block for more complex molecules. For instance, derivatives of substituted biphenyls are being investigated as potent inhibitors of critical therapeutic targets. Recent research has highlighted biphenyl structures in the design of inhibitors for the PD-1/PD-L1 immune checkpoint pathway in cancer therapy and for Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes.[11][12]

  • Intermediate for Advanced Materials: The rigid nature of the biphenyl core is also advantageous in materials science, where it can be incorporated into polymers or organic light-emitting diodes (OLEDs) to enhance thermal stability and tune photophysical properties.

Diagram 2: Workflow from Building Block to Drug Candidate

Drug_Development_Workflow start This compound (Starting Material) step1 Functional Group Interconversion (e.g., Amide Coupling, Sulfonylation) start->step1 step2 Further Elaboration (e.g., Additional Suzuki Coupling, Cyclization) step1->step2 library Compound Library Generation step2->library screening High-Throughput Screening (HTS) against Target library->screening hit Hit Compound screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: A generalized workflow illustrating the progression from a core building block to a potential drug candidate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. While a comprehensive hazard profile is not fully detailed in available safety data sheets, standard precautions for aromatic amines should be adopted.[5][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from oxidizing agents.

Conclusion

This compound (CAS: 56970-24-2) is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, coupled with a highly efficient and understood synthetic route via Suzuki-Miyaura coupling, make it an invaluable intermediate. For researchers in drug discovery and materials science, this molecule provides a reliable and versatile starting point for the construction of complex, high-value molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory and beyond.

References

Synthesis of 2-Methoxy-[1,1'-biphenyl]-4-amine from aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxy-[1,1'-biphenyl]-4-amine from Aniline

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route for this compound, a crucial intermediate in the synthesis of various high-value compounds, including the widely used dye Fast Blue BB Base. The synthesis commences from aniline and proceeds through a multi-step pathway involving diazotization, iodination, and a subsequent Suzuki cross-coupling reaction. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development. It offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations to ensure both high yield and purity.

Introduction and Strategic Overview

This compound, also known as 4-amino-2-methoxybiphenyl, is a significant chemical intermediate. Its primary application lies in the production of Fast Blue BB Base, a diazonium salt widely used as a chromogen in histochemistry and for dyeing textiles. The synthesis of this biphenyl amine from a simple starting material like aniline presents a common challenge in organic synthesis: the strategic formation of a carbon-carbon bond between two aromatic rings with precise control over substituent placement.

This guide will detail a robust and widely applicable synthetic strategy that can be broken down into two main stages:

  • Stage 1: Synthesis of a Halogenated Aniline Precursor: This involves the transformation of aniline into a suitable precursor for cross-coupling. A common and effective approach is the conversion of aniline to 4-iodoaniline.

  • Stage 2: Palladium-Catalyzed Cross-Coupling: The synthesized 4-iodoaniline is then coupled with 2-methoxyphenylboronic acid via a Suzuki-Miyaura cross-coupling reaction to yield the final product.

The following diagram illustrates the overall synthetic workflow:

G Aniline Aniline 4-Iodoaniline 4-Iodoaniline Aniline->4-Iodoaniline Diazotization & Iodination Target_Molecule This compound 4-Iodoaniline->Target_Molecule Suzuki-Miyaura Coupling 2-Methoxyphenylboronic_Acid 2-Methoxyphenylboronic Acid 2-Methoxyphenylboronic_Acid->Target_Molecule

Caption: Overall synthetic workflow from aniline.

Stage 1: Synthesis of 4-Iodoaniline from Aniline

The initial stage of this synthesis focuses on the introduction of a halogen atom onto the aniline ring, which will later serve as the leaving group in the palladium-catalyzed cross-coupling reaction. Iodine is an excellent choice for this role due to its high reactivity in such reactions. The most common method for achieving this transformation is through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.

Mechanism of Diazotization and Iodination

The conversion of aniline to 4-iodoaniline is a two-step process that begins with diazotization. In the presence of a strong acid, typically hydrochloric acid, and a source of nitrous acid (generated in situ from sodium nitrite), the primary amine group of aniline is converted into a diazonium salt. This diazonium salt is highly reactive and serves as an excellent leaving group.

In the second step, the diazonium salt is treated with a source of iodide ions, such as potassium iodide. The iodide ion displaces the diazonium group, which is released as nitrogen gas, resulting in the formation of 4-iodoaniline.

The following diagram illustrates the mechanism of this transformation:

G cluster_0 Diazotization cluster_1 Iodination Aniline Aniline (C₆H₅NH₂) Diazonium Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) Aniline->Diazonium + NaNO₂ / HCl Iodoaniline 4-Iodoaniline (IC₆H₄NH₂) Diazonium->Iodoaniline + KI

Caption: Mechanism of 4-iodoaniline synthesis.

Experimental Protocol for the Synthesis of 4-Iodoaniline

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve aniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by a slight color change.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

  • Work-up and Purification:

    • The crude product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with a dilute solution of sodium thiosulfate to remove any residual iodine.

    • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-iodoaniline.

Stage 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this stage, the previously synthesized 4-iodoaniline is coupled with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Mechanism of the Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-iodoaniline) to form a palladium(II) intermediate.

  • Transmetalation: The organoborane (2-methoxyphenylboronic acid) reacts with the palladium(II) intermediate, with the aid of a base, to transfer the organic group from boron to palladium.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final biphenyl product, regenerating the palladium(0) catalyst.

The following diagram illustrates the catalytic cycle:

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Biphenyl Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Biphenyl Reductive_Elimination Reductive Elimination Pd(II)_Biphenyl->Reductive_Elimination Reductive_Elimination->Pd(0) ArAr Ar-Ar' (Final Product) Reductive_Elimination->ArAr ArX Ar-X (4-Iodoaniline) ArX->Oxidative_Addition ArB(OH)2 Ar'-B(OH)₂ (2-Methoxyphenylboronic Acid) ArB(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol for the Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-Iodoaniline

  • 2-Methoxyphenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • A base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Potassium Phosphate (K₃PO₄))

  • A suitable solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup:

    • To a reaction flask, add 4-iodoaniline, 2-methoxyphenylboronic acid, the palladium catalyst, and the base.

    • Add the solvent system to the flask.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes some common starting points for optimization.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and other Pd(II) sources require a ligand to form the active Pd(0) species in situ.
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos)The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle. Buchwald ligands are often more effective for challenging couplings.
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Toluene/Water, Dioxane/Water, DMF, AcetonitrileA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Conclusion and Future Perspectives

The synthesis of this compound from aniline via a two-stage process involving diazotization/iodination followed by a Suzuki-Miyaura cross-coupling is a reliable and scalable method. This guide has provided a detailed overview of the chemical principles, experimental procedures, and key optimization parameters for this transformation. The modularity of the Suzuki-Miyaura coupling also allows for the synthesis of a wide range of substituted biphenyl amines by simply varying the coupling partners, making this a valuable strategy in the synthesis of novel compounds for various applications. Further research may focus on the development of more sustainable and efficient catalytic systems, such as using more earth-abundant metal catalysts or performing the reaction under milder conditions.

Molecular structure and conformation of 2-Methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-[1,1'-biphenyl]-4-amine

Introduction

This compound, also known by synonyms such as 3-Methoxy-4-phenylaniline, is a substituted biphenyl derivative with the CAS Number 56970-24-2.[1][2] The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these molecules is intrinsically linked to their three-dimensional shape, which is dictated by the rotational freedom around the C-C single bond connecting the two phenyl rings.

This guide provides a detailed analysis of the molecular structure and conformational preferences of this compound. We will explore the critical interplay between electronic and steric effects imposed by the methoxy and amine substituents and discuss the modern experimental and computational methodologies used to elucidate these structural features. Understanding the conformation of this molecule is paramount for researchers in drug development, as it directly influences molecular recognition, binding affinity to biological targets, and overall physicochemical properties. The methoxy group, in particular, is a prevalent substituent in approved drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic parameters.[3]

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers and computed properties provide a foundational dataset for experimental design and computational modeling.

PropertyValueSource
IUPAC Name 3-methoxy-4-phenylanilinePubChem[1]
CAS Number 56970-24-2Chemical-Suppliers[2]
Molecular Formula C₁₃H₁₃NOPubChem[1]
Molecular Weight 199.25 g/mol PubChem[1][4]
Canonical SMILES COC1=C(C=CC(=C1)N)C2=CC=CC=C2Chemical-Suppliers[2]
InChIKey HARIVKURFQYWBH-UHFFFAOYSA-NPubChem[1]
Predicted Density ~1.1 g/cm³Chemical-Suppliers[2]
Predicted Melting Point 109.67 °CChemical-Suppliers[2]
Predicted Boiling Point ~316.4 °C at 760 mmHgChemical-Suppliers[2]

Core Molecular Structure

The structure of this compound is characterized by two phenyl rings linked by a C1-C1' single bond. One ring is unsubstituted, while the other bears a methoxy (-OCH₃) group at the C2 position and an amine (-NH₂) group at the C4 position.

  • The Biphenyl Core and the Dihedral Angle: The most significant structural variable in biphenyl systems is the torsional or dihedral angle (ψ) between the planes of the two aromatic rings.[5][6] This angle is the result of a delicate balance between two opposing forces:

    • π-Conjugation: A planar conformation (ψ = 0°) allows for maximum overlap of the π-orbitals between the two rings, leading to electronic stabilization.

    • Steric Hindrance: Repulsion between the atoms or groups at the ortho positions (C2, C6, C2', C6') destabilizes the planar conformation, favoring a twisted or non-planar arrangement.

For unsubstituted biphenyl, the conformation varies depending on the physical state. It is forced into a planar arrangement in the crystalline solid state due to packing forces, but exists in a twisted conformation in the gas phase (ψ ≈ 44.4°) and in solution (ψ ≈ 32°).[7][8][9]

  • Influence of Substituents:

    • 2-Methoxy Group: The presence of a methoxy group at the C2 (ortho) position is the dominant factor controlling the conformation of this compound. Steric repulsion between the ortho-methoxy group and the ortho-hydrogen on the adjacent ring forces the molecule into a highly twisted conformation. It is well-established that increased ortho substitution leads to a larger inter-ring angle.[10] For many ortho-substituted biphenyls, the dihedral angle increases significantly, often to values greater than 60° and approaching 90°.[11]

    • 4-Amine Group: The amine group at the C4 (para) position has a negligible direct steric influence on the dihedral angle. Its primary role is electronic, acting as an electron-donating group that modulates the electron density of the substituted ring. This can influence the molecule's potential as a hydrogen bond donor and its overall polarity.

Based on the principles governing substituted biphenyls, the minimum energy conformation of this compound is predicted to be distinctly non-planar, with a large dihedral angle dictated by the steric demands of the 2-methoxy group.

Methodologies for Conformational Analysis

Determining the precise three-dimensional structure and conformational dynamics of a molecule requires a combination of experimental techniques and computational modeling. Each approach provides unique, complementary insights.

Experimental Determination

1. Single-Crystal X-ray Diffraction

This is the gold standard for unambiguously determining the molecular structure in the solid state. It provides precise atomic coordinates, from which bond lengths, bond angles, and the crucial inter-ring dihedral angle can be calculated.

Workflow: Single-Crystal X-ray Diffraction

workflow cluster_exp Experimental Protocol A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Data Collection (Diffractometer) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Structural Analysis (Bond Lengths, Angles, Torsion) E->F

Figure 1: A generalized workflow for determining molecular structure using single-crystal X-ray diffraction.

Protocol Causality:

  • Crystal Growth: High-quality, single crystals are a prerequisite. The slow evaporation of a saturated solution is a common method. The choice of solvent is critical and is often determined empirically to yield crystals suitable for diffraction.

  • Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded. The quality of this data is paramount for a successful structure solution.

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic positions. The resulting structure provides a static snapshot of the molecule's conformation as it exists within the crystal lattice.[12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and conformation in solution, which is often more biologically relevant than the solid-state structure.

  • ¹H and ¹³C NMR: These techniques confirm the molecular connectivity and chemical environment of the atoms.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis. It detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. A strong NOE signal between the ortho-protons of the unsubstituted ring and the methoxy protons would provide direct evidence of a twisted conformation and could be used to estimate the dihedral angle. The combination of NMR data with computational modeling is a robust approach for defining conformational preferences in solution.[13][14]

Computational Chemistry Analysis

Computational methods are indispensable for exploring the full conformational landscape of a molecule and understanding the energetics of rotation around the biphenyl bond.

1. Conformational Energy Profile (CEP) Calculation

This method, often employing Density Functional Theory (DFT) or other ab initio techniques, calculates the molecule's potential energy as the dihedral angle is systematically varied.[7]

Workflow: Conformational Energy Profile Calculation

cep_workflow cluster_comp Computational Protocol Start Define Molecular Input (Atomic Coordinates) Scan Constrain Dihedral Angle (ψ) Perform Geometry Optimization Start->Scan Energy Calculate Single-Point Energy Scan->Energy Loop ψ = ψ + Δψ Energy->Loop Loop->Scan Not Complete Plot Plot Energy vs. Dihedral Angle (ψ) Loop->Plot Complete Analysis Identify Energy Minima & Rotational Barriers Plot->Analysis

Figure 2: Conceptual workflow for generating a conformational energy profile to identify stable conformers.

Protocol Causality:

  • Constrained Optimization: The dihedral angle of interest is fixed at a series of values (e.g., every 10-15° from 0° to 180°). At each step, the rest of the molecule's geometry is allowed to relax to its lowest energy state for that specific constraint. This process reveals the energetic penalty associated with non-ideal conformations.

  • Identifying Minima and Barriers: The resulting plot of energy versus dihedral angle shows low-energy valleys, corresponding to stable or metastable conformers, and high-energy peaks, which represent the rotational energy barriers between them. The lowest point on this curve corresponds to the molecule's most preferred conformation.[7] For 2,2'-disubstituted biphenyls, this profile often reveals a single energy minimum at a large dihedral angle.[15]

Implications for Drug Discovery and Development

The defined, non-planar conformation of this compound has significant implications for its use as a drug scaffold or intermediate.

  • Structure-Activity Relationship (SAR): The rigidified 3D structure reduces the number of accessible conformations. This pre-organization can lead to higher binding affinity for a target protein, as less conformational entropy is lost upon binding. The specific dihedral angle orients the substituents in a precise spatial arrangement, which is critical for interactions (e.g., hydrogen bonds, hydrophobic contacts) within a binding pocket.

  • Physicochemical Properties: The methoxy group is a versatile modulator of properties. It can act as a hydrogen bond acceptor and, by masking a hydroxyl group, it can increase metabolic stability and improve membrane permeability.[3]

  • Synthetic Utility: As a primary amine, the molecule serves as a valuable building block. The amine group can be readily functionalized to build more complex molecules, while the biphenyl core provides a rigid scaffold to position these new functional groups in 3D space. The molecule is noted as an intermediate in the synthesis of dyes, fluorescent agents, and other pharmaceutical intermediates.[16]

Conclusion

The molecular architecture of this compound is dominated by the steric influence of the ortho-methoxy group, which enforces a significantly twisted, non-planar conformation. This structural rigidity is a key feature that can be exploited in rational drug design, providing a stable scaffold for the precise positioning of pharmacophoric elements. A comprehensive understanding of this conformation, achieved through a synergistic application of X-ray diffraction, advanced NMR spectroscopy, and computational modeling, is essential for unlocking the full potential of this and related biphenyl scaffolds in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-Methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-Methoxy-[1,1'-biphenyl]-4-amine, a key intermediate in the synthesis of various organic compounds, including pharmaceutical agents.[1] As a Senior Application Scientist, this document synthesizes foundational chemical principles with robust analytical methodologies to offer a framework for assessing the stability of this molecule. The guide details experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines forced degradation studies under various stress conditions, and elucidates potential degradation pathways. The information presented herein is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and other materials derived from this compound.

Introduction

This compound, with the chemical formula C13H13NO, is a white crystalline solid that serves as a versatile intermediate in organic synthesis.[1] Its applications span the creation of dyes, fluorescent agents, and, most critically, pharmaceutical intermediates.[1] The stability of such intermediates is a paramount concern in drug development and manufacturing. Understanding the thermal stability and degradation pathways of this compound is essential for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage.[2]

This guide provides a detailed exploration of the methodologies required to characterize the thermal properties of this compound. By employing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we can quantitatively assess its thermal stability.[3][4] Furthermore, forced degradation studies are outlined to deliberately stress the molecule and identify its degradation products and pathways, which is a regulatory requirement for stability-indicating methods.[5][6][7]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its stability profile.

PropertyValueSource
Molecular FormulaC13H13NO[8]
Molecular Weight199.25 g/mol [8]
Melting Point85-89°C[1]
AppearanceWhite crystalline solid[1]
SolubilitySoluble in non-polar solvents (e.g., ether, alcohol), insoluble in water.[1]

Thermal Stability Analysis

Thermal analysis techniques like TGA and DSC provide critical insights into the material's behavior as a function of temperature.[3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] This technique is invaluable for determining the onset of thermal decomposition.

Experimental Protocol: TGA of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min. A nitrogen atmosphere is used to assess thermal stability in the absence of oxidation, while an air atmosphere can reveal susceptibility to oxidative degradation at elevated temperatures.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[9]

  • Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 5% weight loss occurs.

Hypothetical TGA Data Summary

ParameterValue (under Nitrogen)Value (under Air)
Onset of Thermal Degradation (T-onset)~250°C~230°C
Temperature at Maximum Decomposition Rate~280°C~260°C

Note: The lower degradation temperatures in air would suggest that the compound is susceptible to thermo-oxidative degradation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol: DSC of this compound

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow against temperature. The melting point is determined from the peak of the endothermic event.

Expected DSC Data

ParameterValue
Melting Point (Peak of Endotherm)~87°C
Enthalpy of Fusion (ΔHfus)~150 J/g

Note: The melting point obtained from DSC should be consistent with the literature value. A sharp melting peak indicates high purity.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways.[2][6][10] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[6]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols for Forced Degradation

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for up to 72 hours, taking samples at regular intervals.[2] Neutralize the samples before analysis.

  • Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for up to 72 hours, taking samples at regular intervals.[2] Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for up to 72 hours, taking samples at regular intervals.[6]

  • Thermal Degradation: Expose the solid compound to a temperature of 80°C in a controlled oven for up to one week. Dissolve samples taken at different time points for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The primary sites for degradation are the amine and methoxy functional groups, as well as the biphenyl core.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Oxidized N-Oxide or Nitro Derivative Parent->Oxidized Oxidation Demethylated 2-Hydroxy-[1,1'-biphenyl]-4-amine Parent->Demethylated Acid/Thermal Stress Deaminated 2-Methoxy-[1,1'-biphenyl] Parent->Deaminated Hydrolysis RingCleavage Ring-Opened Products Parent->RingCleavage Photolysis/Oxidation

Caption: Potential degradation pathways of this compound.

  • Oxidation: The primary amine is susceptible to oxidation, potentially forming N-oxide or nitro derivatives.[2]

  • Demethylation: The methoxy group can undergo demethylation, especially under acidic or high-temperature conditions, to yield the corresponding phenol (2-Hydroxy-[1,1'-biphenyl]-4-amine).

  • Deamination: Hydrolytic conditions could lead to the replacement of the amine group with a hydroxyl group, or in some cases, removal of the amine group to form 2-Methoxy-[1,1'-biphenyl].

  • Ring Cleavage: Under harsh oxidative or photolytic conditions, the aromatic rings of the biphenyl structure may undergo cleavage, leading to a variety of smaller, more polar degradation products. The degradation of the biphenyl core itself can proceed through hydroxylation and subsequent ring opening, similar to microbial degradation pathways.[11][12][13]

Conclusion

The thermal stability and degradation profile of this compound are critical parameters for its effective use in pharmaceutical and other industries. This guide has provided a comprehensive framework for evaluating these properties through a combination of thermoanalytical techniques and forced degradation studies. The outlined protocols and potential degradation pathways serve as a valuable resource for researchers and scientists in ensuring the quality and stability of products derived from this important chemical intermediate. Further studies should focus on the isolation and structural elucidation of the actual degradation products to confirm these proposed pathways.

References

An In-depth Technical Guide to 2-Methoxy-[1,1'-biphenyl]-4-amine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-[1,1'-biphenyl]-4-amine, also known as 3-methoxy-4-phenylaniline, is a biphenyl amine derivative that has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features, combining a methoxy group and an amino group on a biphenyl scaffold, make it a versatile intermediate for the development of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important compound, with a focus on its role in modern drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₃NOPubChem[1]
Molecular Weight 199.25 g/mol PubChem[1]
CAS Number 56970-24-2PubChem[1]
Appearance Not specified, likely a solidGeneral knowledge
IUPAC Name 3-methoxy-4-phenylanilinePubChem[1]

Discovery and Historical Context

While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the development of cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. The biphenyl core of this molecule is a common motif in natural products and pharmacologically active compounds, driving the development of synthetic methods to construct this structural unit.

The historical synthesis of biphenyl amines often relied on classical methods that required harsh reaction conditions. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, and later the more versatile palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, revolutionized the synthesis of this class of compounds, including this compound. These modern methods offer milder reaction conditions, broader substrate scope, and higher yields, making biphenyl amines more accessible for research and development.

Synthetic Methodologies

The synthesis of this compound can be achieved through several modern cross-coupling strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[2] In the context of synthesizing this compound, this reaction would typically involve the coupling of an aryl boronic acid or ester with an aryl halide.

A plausible synthetic route via Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Boronic_Acid Phenylboronic Acid Reaction_Vessel Suzuki-Miyaura Coupling Aryl_Boronic_Acid->Reaction_Vessel Aryl_Halide 4-Bromo-3-methoxyaniline Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried flask, add 4-bromo-3-methoxyaniline (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as sodium carbonate (2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water. Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds, providing an alternative route to biphenyl amines.[3] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.

A potential Buchwald-Hartwig approach to this compound is shown below:

Buchwald_Hartwig_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System Amine Aniline Reaction_Vessel Buchwald-Hartwig Amination Amine->Reaction_Vessel Aryl_Halide 4-Bromo-2-methoxyaniline Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a Schlenk tube with an aryl halide (e.g., 4-bromo-2-methoxyaniline, 1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Reactant Addition: Add the amine (e.g., aniline, 1.2 eq.) and a dry, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N and C-O bonds.[4] While often requiring higher temperatures than palladium-catalyzed methods, it remains a useful tool, particularly for certain substrates.

The synthesis of a related compound, 2-methyl-4-methoxy diphenylamine, has been reported using an Ullmann-type reaction, suggesting a similar approach could be applied for this compound.[5]

Applications in Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block for the synthesis of various biologically active molecules.

PD-1/PD-L1 Inhibitors

Recent research has highlighted the use of this compound derivatives in the development of small-molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[6][7] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system. By blocking this interaction, these inhibitors can restore the anti-tumor immune response. The biphenyl moiety of this compound plays a crucial role in the binding of these inhibitors to the PD-L1 protein.

The general workflow for the utilization of this compound in the synthesis of such inhibitors is outlined below:

Drug_Discovery_Workflow Start This compound Step1 Functional Group Modification Start->Step1 Step2 Coupling with Other Fragments Step1->Step2 Step3 Lead Compound Synthesis Step2->Step3 Step4 Biological Evaluation (e.g., HTRF Assay) Step3->Step4 Step5 Structure-Activity Relationship (SAR) Studies Step4->Step5 Step6 Lead Optimization Step5->Step6 End Clinical Candidate Step6->End

Caption: Workflow for the use of this compound in drug discovery.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the construction of complex molecular architectures. While its specific discovery and early history are not well-defined, its utility has grown in parallel with the advancement of modern synthetic methodologies. Its role in the development of novel therapeutics, particularly in the exciting field of cancer immunotherapy, underscores its importance to the scientific community. The synthetic protocols and applications detailed in this guide provide a foundation for researchers to further explore the potential of this versatile compound.

References

Methodological & Application

Suzuki-Miyaura coupling reaction for synthesis of biphenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling for Biphenyl Derivative Synthesis

For professionals in pharmaceutical research and chemical development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular innovation. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the synthesis of biaryl compounds.[1][2] Biphenyls and their derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4][5] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, from its fundamental mechanism to practical, field-proven protocols and troubleshooting, designed to empower researchers to leverage this powerful reaction effectively.

The widespread adoption of the Suzuki-Miyaura reaction is attributable to its numerous advantages, including generally mild reaction conditions, exceptional tolerance for a wide variety of functional groups, the commercial availability and stability of organoboron reagents, and the generation of non-toxic, easily removable byproducts.[2][6][7]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational optimization and troubleshooting. The process is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

  • Oxidative Addition : The cycle begins with a catalytically active palladium(0) species, which undergoes oxidative addition into the carbon-halogen bond of an aryl halide (or triflate). This step forms a square planar palladium(II) intermediate.[1][6][7] The reactivity of the halide is a critical factor, with the typical trend being I > Br > OTf >> Cl.[8] However, the development of advanced catalyst systems has made the use of more economical but less reactive aryl chlorides routine.[7]

  • Transmetalation : This is arguably the most complex step and is where the base plays its essential role. The organopalladium(II) halide complex reacts with an organoboron reagent. For this transfer of the organic group from boron to palladium to occur, the boron atom must be activated.[9] The base facilitates this by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which then readily undergoes transmetalation with the palladium center.[10][11][12] An alternative proposed pathway involves the base first reacting with the palladium(II) complex to form a palladium(II) hydroxide, which then reacts with the neutral boronic acid.[1][12]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium(II) center couple, forming the desired C-C bond of the biphenyl product. This process simultaneously regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6][7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar¹-Pd(II)L₂-X pd_intermediate->pd0 transmetalation Transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² pd_intermediate->diaryl_pd diaryl_pd->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² diaryl_pd->product product->pd0 reactants Ar¹-X reactants->pd_intermediate boronic Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic->boronate boronate->diaryl_pd base Base (e.g., OH⁻) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Reaction: A Guide to Component Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its core components. Each element—catalyst, base, and solvent—presents a variable that can be tuned to optimize yield, reaction time, and purity.

The Palladium Catalyst System

The "catalyst" is typically a system composed of a palladium precursor and a supporting ligand. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many substrates, modern applications often demand more robust systems.[13] The development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) has significantly expanded the reaction's scope to include challenging substrates like sterically hindered partners and unactivated aryl chlorides.[7][14]

Catalyst SystemTypical SubstratesAdvantagesConsiderations
Pd(PPh₃)₄ Aryl iodides, bromidesCommercially available, well-establishedMay require higher temperatures; less effective for aryl chlorides.[13]
Pd(OAc)₂ / SPhos Aryl chlorides, bromidesHigh activity, broad substrate scopeAir-sensitive ligands may require careful handling.[14]
Pd(OAc)₂ / XPhos Sterically hindered substratesExcellent for challenging couplingsHigher cost compared to traditional systems.[13][14]
Pd₂(dba)₃ / P(t-Bu)₃ Electron-rich and -poor substratesVery high activity, often works at room temperatureLigand is pyrophoric and requires inert atmosphere techniques.[13]
The Crucial Role of the Base

The base is not a mere spectator; it is a critical activator in the catalytic cycle.[12] Its primary function is to form the reactive boronate species required for the transmetalation step.[9][10][11] The choice of base can dramatically affect the reaction outcome, and the optimal base often depends on the specific substrates and solvent system.

BaseChemical FormulaTypical Use Cases & Properties
Potassium Carbonate K₂CO₃A versatile, moderately strong base. Commonly used in aqueous/organic solvent mixtures.[6][15]
Potassium Phosphate K₃PO₄A stronger base often used for less reactive aryl chlorides or hindered substrates.[13]
Cesium Carbonate Cs₂CO₃Highly effective, particularly in anhydrous conditions with boronate esters. Its solubility in organic solvents can be advantageous.
Potassium Fluoride KFA weaker base that can be effective for substrates with base-sensitive functional groups. Fluoride is believed to play a unique role in activating the boronic acid.[9][12]
Solvent Selection

The choice of solvent influences reagent solubility and reaction kinetics. Common solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF).[15][16] Often, the reaction is performed in a biphasic mixture, such as toluene/water or dioxane/water. The presence of water can be beneficial, potentially accelerating the transmetalation step.[16][17]

A Step-by-Step Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details a representative Suzuki-Miyaura reaction for the synthesis of 4-methoxybiphenyl, a common biphenyl derivative.

Reaction Scheme: 4-Iodoanisole + Phenylboronic Acid → 4-Methoxybiphenyl

Materials & Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere line (Nitrogen or Argon)

  • Syringes and needles

  • Reagents: 4-iodoanisole, phenylboronic acid, potassium carbonate (K₂CO₃), Pd/C (10 wt. %), Dimethylformamide (DMF)

  • Solvents for workup: Ethyl acetate, deionized water, brine

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol, 234 mg), phenylboronic acid (1.5 mmol, 183 mg), and K₂CO₃ (2.0 mmol, 276 mg).[18]

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to prevent oxygen from deactivating the catalyst.

  • Solvent Addition: Add DMF (8 mL) via syringe.[18] Stir the mixture to dissolve the reagents as much as possible.

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst, for example, 10 wt. % Pd/C (15 mg, ~1.4 mol% Pd).[18] Using a solid catalyst like Pd/C simplifies removal but other soluble catalysts can be used.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[15]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time might be 2-24 hours.

  • Workup:

    • Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-methoxybiphenyl.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to resolving issues efficiently.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed due to oxygen).2. Poor quality of boronic acid (protodeboronation).3. Insufficiently strong or inappropriate base.4. Low reaction temperature or time.1. Ensure the reaction is set up under a properly inert atmosphere. Degas the solvent thoroughly.2. Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester).[19]3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ for less reactive halides).[20]4. Increase temperature and/or reaction time.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.[19]Meticulously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation Presence of acidic protons or excess water can cleave the C-B bond, especially at high temperatures.[16]Use anhydrous solvents if possible, or a less aqueous base system (e.g., powdered KF).[9] Use fresh boronic acid.
Dehalogenation of Aryl Halide Side reaction where the halide is replaced by a hydrogen atom. Can be promoted by certain catalyst/ligand combinations or impurities.Screen different ligands. Ensure high purity of starting materials.

Conclusion

The Suzuki-Miyaura coupling is an indispensable reaction for the synthesis of biphenyls, offering unparalleled reliability, scope, and functional group tolerance. By understanding the underlying mechanism, carefully selecting reagents, and adhering to meticulous experimental technique, researchers can effectively harness this reaction to construct complex molecules that drive innovation in drug discovery and materials science.

References

Protocol for the synthesis of 2-Methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Methoxy-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura Cross-Coupling

Introduction

This compound, a substituted biphenylamine, serves as a crucial building block in the synthesis of various high-value organic molecules, including pharmaceuticals and functional materials. The biphenyl scaffold is a privileged structure in medicinal chemistry, and this particular amine derivative offers multiple functional groups for further chemical modification.[1]

This document provides a detailed protocol for the synthesis of this compound. The methodology is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[2][3] The reaction's widespread adoption in both academic and industrial settings is due to its mild reaction conditions, tolerance for a wide array of functional groups, and the general commercial availability of the requisite boronic acids and aryl halides.[1][2][3]

The protocol herein describes the coupling of 4-bromo-3-methoxyaniline with phenylboronic acid. This approach is efficient and scalable, making it suitable for laboratory-scale synthesis and adaptable for larger production needs.[2]

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of an aryl halide (4-bromo-3-methoxyaniline) with an organoboron species (phenylboronic acid) in the presence of a base.

Reaction scheme for the synthesis of this compound

Principle and Mechanism: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of base is critical as it facilitates the activation of the organoboron species, which is necessary for the key transmetalation step.[4] Common inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective for this purpose.[4] The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-3-methoxyaniline) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (phenylboronic acid), activated by the base to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X (4-bromo-3-methoxyaniline) ArylHalide->OxidativeAddition PdII_Complex Ar-Pd(II)-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid R-B(OH)₂ (Phenylboronic Acid) ActivatedBoronate [R-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Base Base (e.g., K₂CO₃) Base->ActivatedBoronate ActivatedBoronate->Transmetalation Biphenyl_Pd_Complex Ar-Pd(II)-R Transmetalation->Biphenyl_Pd_Complex ReductiveElimination Reductive Elimination Biphenyl_Pd_Complex->ReductiveElimination ReductiveElimination->Pd0 Regenerates Catalyst Product Ar-R (Target Product) ReductiveElimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Recommended Purity
4-Bromo-3-methoxyaniline6145-09-1C₇H₈BrNO202.05>97%
Phenylboronic Acid98-80-6C₆H₇BO₂121.93>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56>98%
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21>99%
1,4-Dioxane (Anhydrous)123-91-1C₄H₈O₂88.11>99.8%
Deionized Water7732-18-5H₂O18.02N/A
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Brine (Saturated NaCl solution)7647-14-5NaCl58.44N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37>99.5%
Silica Gel7631-86-9SiO₂60.08230-400 mesh
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Schlenk line or equivalent inert atmosphere setup

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.[5]

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled with care.

    • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.

    • Aryl halides and boronic acids can be irritating. Avoid direct contact.[5][7]

  • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure all equipment is dry and the reaction is maintained under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Step-by-Step Synthesis Procedure

Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add Reactants to Flask B 2. Evacuate & Backfill with N₂/Ar A->B C 3. Add Solvents via Syringe B->C D 4. Heat and Stir C->D E 5. Cool & Dilute D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash Organic Layer F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

General experimental workflow for the synthesis.
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methoxyaniline (1.0 mmol, 202 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.5 mmol, 345 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

    • Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition and Reaction:

    • Through the septum, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.[4]

    • Lower the flask into a pre-heated heating mantle and heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 8-12 hours.

  • Work-up and Extraction:

    • Once the starting material is consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the mixture with water (20 mL) and then with brine (20 mL).[4][8]

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine all the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).[4]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.[4]

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford this compound as a solid. The product appears as a white crystalline solid.[7]

References

Application Notes and Protocols for 2-Methoxy-[1,1'-biphenyl]-4-amine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Biphenyl Amines in Advanced OLEDs

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior color quality, wider viewing angles, and mechanical flexibility.[1][2] The performance of these multi-layered devices is critically dependent on the optoelectronic properties of the organic materials used within them.[3][4] Each layer—from injection to transport to emission—must be carefully selected to ensure efficient charge carrier balance and recombination.[1][5]

Among the crucial components, hole-transporting materials (HTMs) play a pivotal role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[3] Aromatic amines and their derivatives, particularly those incorporating a biphenyl core, have emerged as a cornerstone class of HTMs.[6][7] These structures offer a favorable combination of high thermal stability, good film-forming properties, and appropriate energy levels for charge transport.

This document provides a detailed technical guide on the application of 2-Methoxy-[1,1'-biphenyl]-4-amine (CAS: 56970-24-2), a promising candidate for high-performance HTLs in OLEDs. We will explore its fundamental properties, provide detailed protocols for its synthesis and characterization, and outline a complete workflow for its integration and evaluation within an OLED device. The inclusion of a methoxy substituent on the biphenyl scaffold has been shown in related compounds to improve charge balance, leading to enhanced luminance and power efficiencies.[6]

Molecular Profile and Physicochemical Properties

This compound, also known as 3-methoxy-4-phenylaniline, is a small molecule organic semiconductor.[8] Its molecular structure is designed to leverage the hole-transporting capability of the amine moiety with the thermal and morphological stability conferred by the rigid biphenyl backbone.

Fig 1. Molecular Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 3-methoxy-4-phenylaniline[8]
CAS Number 56970-24-2[8]
Molecular Formula C₁₃H₁₃NO[8]
Molecular Weight 199.25 g/mol [8]
Appearance White crystalline solid[9]
Melting Point 85-89 °C[9]
Solubility Soluble in ether, alcohol; Insoluble in water[9]

Functionality in OLED Architecture

In a typical multilayer OLED, the HTL is positioned between the anode (commonly Indium Tin Oxide, ITO) and the Emissive Layer (EML).[5] Its primary functions are:

  • Efficient Hole Transport: To accept holes injected from the anode/hole-injection layer and transport them to the EML interface.

  • Electron Blocking: To possess a high Lowest Unoccupied Molecular Orbital (LUMO) energy level, creating an energy barrier that prevents electrons from the EML from "leaking" to the anode, which would otherwise reduce device efficiency.[4]

  • Morphological Stability: To form a stable, amorphous thin film that promotes device longevity and prevents shorts.

The biphenyl amine structure of this compound is well-suited for these roles. The methoxy group, being an electron-donating group, can modulate the Highest Occupied Molecular Orbital (HOMO) energy level, potentially reducing the energy barrier for hole injection from the anode and improving the overall charge balance within the device.[6]

Fig 2. Typical multilayer OLED device architecture.

Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling (Representative Method)

While various synthetic routes exist, a standard and reliable method for constructing the biphenyl linkage is the Palladium-catalyzed Suzuki cross-coupling reaction.[10] This protocol provides a representative pathway.

Materials and Reagents:

  • 4-Bromo-2-methoxyaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or similar phosphine ligand

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and the phosphine ligand (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio by volume) via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Photophysical and Electrochemical Characterization

Understanding the energy levels and optical properties is essential for predicting device performance.[11]

A. UV-Visible and Photoluminescence (PL) Spectroscopy

  • Solution Preparation: Prepare a dilute solution (~10⁻⁵ M) of the synthesized compound in a spectroscopic grade solvent (e.g., Tetrahydrofuran or Dichloromethane).

  • UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The absorption onset (λ_onset) can be used to estimate the optical bandgap (E_g = 1240 / λ_onset).

  • PL Measurement: Using the wavelength of maximum absorption (λ_max) as the excitation wavelength, record the photoluminescence spectrum with a fluorometer.

B. Cyclic Voltammetry (CV)

  • Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte: Dissolve the compound in a suitable solvent (e.g., anhydrous dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Measurement: Scan the potential to measure the onset oxidation potential (E_ox). Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.

  • Calculation:

    • HOMO Level: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

    • LUMO Level: LUMO (eV) = HOMO - E_g (optical)

Table 2: Target Photophysical and Electrochemical Data

ParameterSymbolMeasurement TechniqueTypical Expected Range
Absorption Max. λ_absUV-Vis Spectroscopy300 - 380 nm
Emission Max. λ_emPL Spectroscopy380 - 450 nm
HOMO Energy E_HOMOCyclic Voltammetry-5.1 to -5.6 eV
LUMO Energy E_LUMOCV & UV-Vis-2.0 to -2.5 eV
Optical Bandgap E_gUV-Vis Spectroscopy2.8 - 3.3 eV
Protocol 3: OLED Device Fabrication via Thermal Evaporation

Fabrication must be conducted in a cleanroom environment using a high-vacuum thermal evaporation system.[12][13]

sub 1. Substrate Cleaning (ITO Glass) - Sonication in DI water, acetone, IPA load 2. Load into Vacuum Chamber (<10⁻⁶ Torr) sub->load hil 3. Deposit HIL (e.g., 2-TNATA, 60 nm) load->hil htl 4. Deposit HTL (this compound, 15-30 nm) hil->htl eml 5. Deposit EML (e.g., Alq₃, 60 nm) htl->eml etl 6. Deposit ETL (e.g., Alq₃, 20 nm) eml->etl eil 7. Deposit EIL & Cathode (LiF, 1 nm then Al, 100 nm) etl->eil encap 8. Encapsulation (Inert atmosphere) eil->encap test 9. Device Testing encap->test

Fig 3. Workflow for OLED fabrication.

Procedure:

  • Substrate Cleaning: Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each). Dry the substrates with a nitrogen gun and treat with UV-Ozone for 10 minutes immediately before loading into the evaporation chamber.

  • Layer Deposition: In a high-vacuum chamber (< 5 x 10⁻⁶ Torr), sequentially deposit the organic layers and the cathode through a shadow mask.

    • HIL: 4,4′,4″-Tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA) at a deposition rate of ~1-2 Å/s.

    • HTL: This compound at a rate of ~1-2 Å/s.

    • EML/ETL: Tris(8-hydroxyquinolinato)aluminium (Alq₃) at a rate of ~1-2 Å/s.

    • EIL: Lithium Fluoride (LiF) at a rate of ~0.1 Å/s.

    • Cathode: Aluminum (Al) at a rate of ~5-10 Å/s.

  • Encapsulation: Immediately transfer the fabricated device to an inert atmosphere glovebox. Encapsulate the device using a UV-curable epoxy and a cover glass to protect it from oxygen and moisture.

Protocol 4: Device Performance Evaluation

Characterization is performed in ambient air but should be done promptly after encapsulation.[14]

  • J-V-L Measurement: Use a source measure unit (e.g., Keithley 2400) and a calibrated photometer/spectroradiometer. Apply a forward voltage bias to the device and simultaneously record the current density (J) and luminance (L).

  • Electroluminescence (EL) Spectrum: At a constant driving voltage or current, capture the EL spectrum using the spectroradiometer to determine the emission color and coordinates (CIE).

  • Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:

    • Current Efficiency (η_c): cd/A

    • Power Efficiency (η_p): lm/W

    • External Quantum Efficiency (EQE): %

Table 3: Performance Benchmarks (Based on a similar methoxy-substituted biphenyl HTM) [6]

MetricReference (NPB)Methoxy-substituted HTM (M1N)Target for this compound
Current Density 100 mA/cm²100 mA/cm²100 mA/cm²
Luminance Efficiency 3.30 cd/A4.88 cd/A> 4.0 cd/A
Power Efficiency 1.07 lm/W1.36 lm/W> 1.2 lm/W

Expert Insights and Troubleshooting

  • Causality of Methoxy Group: The electron-donating nature of the methoxy group can raise the HOMO level of the HTL, potentially reducing the hole injection barrier from the HIL. This can lead to a more balanced charge carrier flux in the emissive layer, improving recombination efficiency and reducing efficiency roll-off at high brightness.[6]

  • Material Purity: The performance and lifetime of an OLED are extremely sensitive to impurities. Ensure the synthesized this compound is purified to >99.9% purity, preferably by sublimation, before use in a device.

  • Layer Thickness Optimization: The thickness of the HTL is a critical parameter. A layer that is too thin may not adequately block electrons, while a layer that is too thick can increase the device's operating voltage. The optimal thickness (typically 15-40 nm) should be determined experimentally.

  • Thermal Stability: Biphenyl-based materials generally exhibit high glass transition temperatures (Tg), which is crucial for morphological stability and long operational lifetimes.[7] It is recommended to measure the Tg of the synthesized material using Differential Scanning Calorimetry (DSC).

References

Application Notes and Protocols: The Strategic Use of 2-Methoxy-[1,1'-biphenyl]-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Privileged Scaffold

In the landscape of modern drug discovery, the biphenyl scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in compounds demonstrating significant biological activity.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets. Within this class, 2-Methoxy-[1,1'-biphenyl]-4-amine emerges as a particularly valuable building block. It combines the foundational biphenyl core with a nucleophilic primary amine, ripe for derivatization, and a methoxy group, which modulates electronic properties and can serve as a key hydrogen bond acceptor or influence metabolic stability. This guide provides an in-depth exploration of its application, offering detailed protocols and the scientific rationale behind its strategic deployment in the synthesis of advanced intermediates for medicinal chemistry programs, including the development of next-generation inhibitors for targets such as PD-1/PD-L1 and various kinases.[2][3][4]

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is fundamental to its successful application.

PropertyValueReference
IUPAC Name 3-methoxy-4-phenylaniline[5]
CAS Number 56970-24-2[5]
Molecular Formula C₁₃H₁₃NO[5]
Molecular Weight 199.25 g/mol [5]
Appearance Typically an off-white to tan solid-
Solubility Soluble in common organic solvents (DCM, DMF, THF, Ethyl Acetate)-

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • The amine functionality is susceptible to air oxidation over time, which may lead to discoloration. For long-term storage, refrigeration under an inert atmosphere (Nitrogen or Argon) is recommended.

  • Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this reagent.

Core Synthetic Applications: From Building Block to Lead Compound

The true power of this compound lies in the versatility of its primary amine group. This functionality serves as a synthetic handle for two of the most crucial transformations in medicinal chemistry: amide bond formation and palladium-catalyzed cross-coupling reactions.

G cluster_start Core Building Block cluster_reactions Key Synthetic Transformations cluster_products Diverse Molecular Scaffolds start This compound amide Amide Bond Formation (Acylation) start->amide R-COOH, Coupling Agents buchwald Buchwald-Hartwig Amination (Arylation) start->buchwald Ar-X, Pd Catalyst, Ligand, Base product_amide Bioactive Amides (e.g., Kinase Inhibitors, Anti-Inflammatories) amide->product_amide product_buchwald Di- and Tri-arylamines (e.g., PD-1/PD-L1 Modulators, Materials Science) buchwald->product_buchwald

Caption: Synthetic utility of this compound.

Application in Amide Bond Formation

The formation of an amide bond is arguably the most frequently performed reaction in drug discovery.[6][7] It provides a robust and geometrically well-defined linkage to connect molecular fragments. The amine of our building block, while aromatic and thus less nucleophilic than an aliphatic amine, readily participates in these couplings with appropriate activation of the carboxylic acid partner.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol is a reliable standard for coupling moderately reactive aromatic amines. The use of 1-Hydroxybenzotriazole (HOBt) as an additive minimizes side reactions and suppresses racemization if the carboxylic acid contains a chiral center.

Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the desired carboxylic acid (1.0 mmol, 1.0 equiv). Dissolve it in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.2 M).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol, 1.2 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes. The formation of the active ester can be observed as the mixture may become clearer.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 mmol, 1.1 equiv) in the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction: If needed, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv) to scavenge the HCl generated from EDC·HCl, especially if the amine salt is used. Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired amide.

Causality and Insights:

  • Why EDC/HOBt? This combination forms a highly reactive HOBt-ester intermediate, which is more susceptible to nucleophilic attack by the moderately reactive aniline than the acid anhydride that can form with EDC alone. This enhances yield and reduces side products.[8]

  • Solvent Choice: DMF is an excellent choice for its ability to dissolve a wide range of substrates, while DCM is preferred when products or starting materials are sensitive to higher temperatures during work-up.

  • Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. For exceptionally difficult couplings involving sterically hindered acids, more potent coupling agents like HATU may be required.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Dissolve Carboxylic Acid in Anhydrous Solvent B 2. Add HOBt and EDC (Activation for 20 min) A->B C 3. Add Solution of This compound B->C D 4. Stir 12-24h at RT (Monitor by TLC/LCMS) C->D E 5. Aqueous Work-up (Acid/Base Washes) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G

Caption: Standard workflow for amide coupling protocol.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of amines with aryl halides or triflates.[10][11][12] Using this compound as the nucleophile in this reaction enables the synthesis of complex diarylamines and triarylamines, which are prevalent structures in materials science and in complex pharmaceuticals, such as certain PD-1/PD-L1 inhibitors.[2][13]

Protocol 2: Microwave-Assisted Buchwald-Hartwig C-N Coupling

Microwave irradiation provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields for challenging cross-coupling reactions.[14]

Methodology:

  • Reaction Setup: In a microwave reaction vial equipped with a stir bar, combine the aryl halide or triflate (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base such as Potassium tert-butoxide (KOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%). The choice of ligand is critical and often requires screening for optimal results.[13]

  • Solvent and Degassing: Add an anhydrous, high-boiling solvent such as Toluene or Dioxane (approx. 0.2 M). Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Place the vial in a microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for 15-60 minutes.

  • Monitoring: After cooling to room temperature, check the reaction conversion by TLC or LC-MS. If incomplete, the reaction can be subjected to further irradiation.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired coupled product.

Causality and Insights:

  • The Catalytic Cycle: The reaction proceeds via a well-established cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10]

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos or RuPhos are essential.[13] They promote the crucial reductive elimination step, prevent catalyst decomposition, and allow for the coupling of less reactive aryl chlorides.

  • Base Selection: A strong base is required to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido intermediate. KOt-Bu is effective but base-sensitive functional groups may require a milder base like Cs₂CO₃.

G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)-NH₂R]L₂⁺X⁻ OxAdd->AmineCoord Amine Coordination Amido [Ar-Pd(II)-NHR]L₂ AmineCoord->Amido Deprotonation (-Base-H⁺) Amido->Pd0 Reductive Elimination Product Ar-NH₂R Amido->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Summary Table of Reaction Conditions

Reaction TypeCatalyst/ReagentsSolventTemp.TimeTypical Yield
Amide Coupling EDC, HOBt, DIPEADCM or DMFRT12-24 h65-90%
Buchwald-Hartwig Pd₂(dba)₃, XPhos, KOt-BuToluene120 °C (µW)20-45 min70-95%

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its strategic utility is rooted in the reliable and high-yielding transformations of its primary amine functionality. By mastering core reactions such as amide coupling and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of complex molecules. The protocols and insights provided herein serve as a robust starting point for scientists aiming to leverage this scaffold in the design and synthesis of novel therapeutic agents.

References

Application Note: A Robust HPLC Method for the Quantification of 2-Methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methoxy-[1,1'-biphenyl]-4-amine. This compound is a key intermediate in the synthesis of various pharmaceutical agents and functional materials.[1] Accurate quantification is crucial for quality control, process monitoring, and research applications. The method utilizes a biphenyl stationary phase, which offers unique selectivity for aromatic compounds through enhanced π-π interactions, coupled with a UV Diode Array Detector (DAD).[2][3] The protocol herein provides a comprehensive guide for researchers, analytical chemists, and drug development professionals, covering the scientific principles of the method, step-by-step procedures, and system suitability criteria to ensure trustworthy and reproducible results.

Principle of Separation and Method Rationale

The successful separation of this compound is achieved using a reversed-phase HPLC approach. The choice of each parameter is grounded in the physicochemical properties of the analyte and established chromatographic principles.

  • Analyte Characteristics : this compound is a moderately hydrophobic molecule (XLogP3 ≈ 2.8) with a molecular weight of 199.25 g/mol .[4][5] Its structure contains a biphenyl core, making it an ideal candidate for retention mechanisms involving π-π interactions. The primary amine group (pKa similar to aniline, ~4.6) is basic and prone to protonation in acidic conditions. The compound is reported to be soluble in organic solvents like alcohols but insoluble in water.[1]

  • Stationary Phase Selection : While standard C18 columns are the workhorses of reversed-phase chromatography, a Biphenyl stationary phase was selected for this method.[2] This choice is deliberate; the biphenyl ligand provides dual separation mechanisms: traditional hydrophobic interactions and enhanced π-π interactions with the aromatic rings of the analyte.[3] This often results in superior retention and selectivity for aromatic and multi-ringed structures compared to conventional C18 or phenyl-hexyl phases.[2]

  • Mobile Phase Composition : The mobile phase consists of a mixture of acetonitrile and water, with formic acid as an additive.

    • Acetonitrile (ACN) is chosen as the organic modifier for its low viscosity and strong elution strength for moderately polar compounds.

    • Formic Acid (0.1%) is critical for ensuring good peak shape and reproducibility. The primary amine on the analyte can interact with residual acidic silanols on the silica backbone of the stationary phase, leading to peak tailing. By maintaining an acidic pH (around 2.7), the formic acid serves two purposes: it suppresses the ionization of silanol groups and ensures the analyte is consistently protonated, resulting in a single ionic species and sharp, symmetrical peaks.[6]

  • Detection : A Diode Array Detector (DAD) is employed for detection. The conjugated biphenyl system of the analyte is a strong chromophore, exhibiting significant UV absorbance. A DAD allows for the determination of the optimal detection wavelength (λmax) for maximum sensitivity and enables spectral analysis to confirm peak purity and identity against a reference standard.

Experimental Methodology

Instrumentation and Consumables

The following table summarizes the required instrumentation and materials for this protocol.

Parameter Specification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD)
Chromatography Column Ascentis® Express Biphenyl (or equivalent), 150 x 4.6 mm, 2.7 µm particle size
Data System Chromatography Data Software (e.g., Empower™, Chromeleon™)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water
Reagents Formic Acid (LC-MS grade), this compound Reference Standard
Reagent and Sample Preparation

Mobile Phase A (Water + 0.1% Formic Acid):

  • Measure 1000 mL of HPLC grade water into a clean solvent reservoir.

  • Carefully add 1.0 mL of formic acid.

  • Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.

Mobile Phase B (Acetonitrile + 0.1% Formic Acid):

  • Measure 1000 mL of HPLC grade acetonitrile into a clean solvent reservoir.

  • Carefully add 1.0 mL of formic acid.

  • Mix thoroughly and degas for 15-20 minutes.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with acetonitrile and mix well.

Working Standard Solution (e.g., 0.1 mg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This ensures the sample solvent is compatible with the initial mobile phase conditions, preventing peak distortion.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 0.1 mg/mL).

  • Perform a final dilution with a 50:50 mixture of Mobile Phase A and Mobile B, if necessary.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The optimized chromatographic conditions are detailed in the table below.

Parameter Value
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Isocratic
Composition 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (or analyte λmax)
Run Time 10 minutes

Analytical Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow Figure 1. Analytical Workflow for this compound Analysis cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard (Stock & Working) filter Filter (0.45 µm) prep_std->filter Filter prep_sample Prepare Sample (Dissolve & Dilute) prep_sample->filter Filter prep_mobile Prepare Mobile Phase (A & B) hplc_setup System Setup (Prime & Equilibrate) filter->hplc_setup hplc_inject Inject Sample/ Standard hplc_setup->hplc_inject hplc_run Data Acquisition (10 min run) hplc_inject->hplc_run data_integrate Peak Integration & Identification hplc_run->data_integrate data_quant Quantification (External Standard) data_integrate->data_quant data_report Generate Report (Purity/Assay) data_quant->data_report

Caption: A schematic of the HPLC analysis workflow.

Results and Discussion

System Suitability

To ensure the validity and reliability of the results, system suitability tests must be performed before any sample analysis. This is a self-validating step to confirm the chromatographic system is performing adequately.[7] Five replicate injections of the working standard solution should be made.

Parameter Acceptance Criteria Rationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. A value > 2 indicates undesirable interactions (e.g., with active silanols).
Theoretical Plates (N) ≥ 5000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Indicates the precision and reproducibility of the injector and system.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.
Expected Chromatographic Performance

Under the conditions specified in this note, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 5-7 minutes. The baseline should be stable and free of interfering peaks from the diluent or mobile phase. The use of a high-purity biphenyl column with fused-core particle technology can further enhance efficiency, leading to narrower peaks and improved resolution from potential impurities.

Method Validation Considerations

For routine use in a regulated environment, this method should be fully validated according to ICH Q2(R1) or equivalent guidelines. This would include, but is not limited to, assessing the following parameters:

  • Specificity : Demonstrating that there is no interference from impurities or degradation products at the retention time of the analyte.

  • Linearity : Establishing a linear relationship between concentration and peak area over a defined range (e.g., 0.01 to 0.2 mg/mL).

  • Accuracy : Determining the closeness of the measured value to the true value via recovery studies.

  • Precision : Assessing repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

The HPLC method described provides a precise, accurate, and robust tool for the quantitative analysis of this compound. The strategic selection of a biphenyl stationary phase enhances selectivity for this aromatic amine, while the optimized mobile phase ensures excellent peak shape and reproducibility. This application note serves as a complete guide for immediate implementation in quality control and research laboratories, forming a solid foundation for further method validation and routine analysis.

References

Application Note: A Comprehensive Guide to the Analysis of Biphenyl Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the qualitative and quantitative analysis of biphenyl compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Biphenyl and its derivatives, particularly polychlorinated biphenyls (PCBs), are of significant interest in environmental monitoring, food safety, and toxicology due to their persistence and potential health risks.[1][2] This document offers field-proven protocols, explains the causality behind methodological choices, and establishes a self-validating system for robust and reliable analysis. We will cover the entire workflow, from sample preparation for various matrices to instrument configuration, data acquisition, and interpretation.

Introduction: The Analytical Imperative for Biphenyls

Biphenyls are a class of aromatic hydrocarbons that serve as foundational structures for many chemicals, including fungicides and the notorious class of persistent organic pollutants (POPs) known as polychlorinated biphenyls (PCBs).[1] Due to their chemical stability and resistance to degradation, PCBs, in particular, bioaccumulate in the environment and food chain, necessitating sensitive and specific analytical methods for their detection and quantification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this task. The gas chromatograph provides exceptional separation of complex mixtures of biphenyl congeners, while the mass spectrometer offers definitive identification and sensitive quantification based on mass-to-charge ratios and fragmentation patterns.[3] This combination delivers the high degree of certainty required for regulatory compliance and research applications.

Core Principles: Why GC-MS is a Superior Technique for Biphenyls

The suitability of GC-MS for biphenyl analysis is grounded in the physicochemical properties of these compounds and the distinct functions of the coupled instruments.

  • Gas Chromatography (GC): Biphenyl and many of its derivatives are sufficiently volatile and thermally stable to be vaporized and passed through a GC column.[4] Separation is achieved as the vaporized analytes partition between the inert carrier gas (mobile phase) and a thin film of a stationary phase coated on the inside of a long, narrow capillary column. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms), are commonly used, as they separate compounds primarily based on their boiling points, allowing for the effective resolution of different biphenyl congeners.[4][5]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the MS ion source. For biphenyls, Electron Ionization (EI) is the standard method. A high-energy electron beam (typically 70 eV) bombards the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).[6][7] The energy of this process is sufficient to cause predictable fragmentation of the molecular ion into smaller, characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint for identification.[8]

Experimental Protocols: From Sample to Signal

A robust analytical method is built on a foundation of meticulous sample preparation and optimized instrument parameters. The following sections provide detailed, step-by-step protocols.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the target biphenyl compounds from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for GC-MS analysis.[8] The choice of method depends heavily on the sample matrix.

This protocol is designed for extracting biphenyls from complex solid environmental samples.

  • Homogenization: Ensure the sample is uniform. For soil or sediment, this involves air-drying, sieving to remove large debris, and grinding to a fine powder.

  • Solvent Extraction:

    • Accurately weigh approximately 5-10 g of the homogenized sample into a centrifuge tube.

    • Add an appropriate extraction solvent. A mixture of dichloromethane and acetonitrile (1:1 v/v) or hexane is effective.[4][8]

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough contact between the sample and solvent.[4]

    • Enhance extraction efficiency by placing the tube in an ultrasonic bath for 15-30 minutes.[4]

  • Isolation:

    • Centrifuge the sample at ~3500 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant (the liquid extract) into a clean collection vial.

  • Clean-up (Highly Recommended): For dirty environmental samples, a clean-up step using Solid Phase Extraction (SPE) is crucial.[8]

    • Pass the extract through an SPE cartridge (e.g., silica gel or Florisil) to remove polar interferences.

    • Elute the target biphenyls from the cartridge with a non-polar solvent like hexane.

  • Concentration & Solvent Exchange:

    • Evaporate the cleaned extract to a small volume (~0.5 mL) under a gentle stream of nitrogen.

    • Add a final solvent suitable for GC injection (e.g., iso-octane or hexane) and adjust to a final volume of 1 mL.

This protocol utilizes Liquid-Liquid Extraction (LLE) to partition biphenyls from a liquid sample.[2]

  • Sample Preparation:

    • For water samples, take a known volume (e.g., 500 mL) in a separatory funnel.

    • For oil samples, dissolve a known weight (e.g., 1 g) in a non-polar solvent like hexane first. A more exhaustive extraction for oils may involve partitioning with a polar solvent like DMSO.

  • Extraction:

    • Add an immiscible organic solvent (e.g., dichloromethane or hexane) to the separatory funnel.[9]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The biphenyls will partition into the organic layer.[8]

  • Collection:

    • Drain the organic layer into a collection flask.

    • Repeat the extraction process two more times with fresh aliquots of the organic solvent to ensure quantitative recovery.

  • Drying and Concentration:

    • Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Polar metabolites of biphenyls, such as hydroxylated PCBs (OH-PCBs), are non-volatile and exhibit poor chromatographic behavior.[10] Derivatization is necessary to convert the polar hydroxyl (-OH) groups into less polar, more volatile ethers. Silylation is a common and effective technique.[10][11]

  • Evaporation: Ensure the sample extract containing the hydroxylated biphenyls is completely dry. Evaporate to dryness under nitrogen.

  • Reagent Addition:

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dried extract.[10]

    • The BSTFA reagent replaces the active hydrogen on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[11][12]

  • Reaction:

    • Seal the vial tightly.

    • Heat the reaction mixture at 70-75 °C for 30-45 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for direct injection into the GC-MS.

Diagram 1: Generalized Sample Preparation Workflow This diagram illustrates the key decision points and steps in preparing a sample for GC-MS analysis of biphenyls.

G Generalized Sample Preparation Workflow cluster_matrix Sample Matrix cluster_extraction Extraction cluster_cleanup Purification & Concentration cluster_derivatization Chemical Modification (If Needed) Solid Solid (Soil, Tissue) Solvent_Ext Solvent Extraction (Sonication/Vortex) Solid->Solvent_Ext Liquid Liquid (Water, Oil) LLE Liquid-Liquid Extraction (LLE) Liquid->LLE Cleanup Clean-up (SPE, Filtration) Solvent_Ext->Cleanup LLE->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Is_Polar Polar Analytes? (e.g., OH-Biphenyls) Concentration->Is_Polar Derivatization Derivatization (e.g., Silylation) Is_Polar->Derivatization Yes Final_Extract Final Extract for GC-MS Is_Polar->Final_Extract No Derivatization->Final_Extract GC-MS System Workflow Injector Injector (250°C) Sample Vaporized Column GC Column in Oven (Temperature Programmed) Separation Occurs Injector->Column Carrier Gas Flow IonSource MS Ion Source (EI, 70 eV) Ionization & Fragmentation Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) Ion Separation by m/z IonSource->MassAnalyzer Detector Detector (Electron Multiplier) Signal Generation MassAnalyzer->Detector DataSystem Data System Chromatogram & Mass Spectrum Detector->DataSystem

References

Application Notes and Protocols for 2-Methoxy-[1,1'-biphenyl]-4-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methoxy-[1,1'-biphenyl]-4-amine

This compound is a versatile bifunctional organic compound that serves as a critical intermediate in the synthesis of a wide array of complex molecules.[1] Its structure, featuring a biphenyl backbone with strategically placed methoxy and amine functionalities, makes it an ideal precursor for constructing nitrogen-containing heterocyclic systems and for introducing substituted biphenyl moieties into larger molecular frameworks. This guide provides an in-depth exploration of its properties, safety protocols, and detailed experimental setups for its application in key organic transformations, particularly in the synthesis of carbazole derivatives and in palladium-catalyzed cross-coupling reactions. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and materials science, offering both procedural steps and the underlying scientific rationale.

Part 1: Compound Profile and Safety Mandates

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe experimentation. This compound is a white crystalline solid, and its key properties are summarized below.[1]

PropertyValueSource
Molecular Formula C₁₃H₁₃NOPubChem CID: 521773[2]
Molecular Weight 199.25 g/mol PubChem CID: 521773[2]
Melting Point 85-89 °CChemBK[1]
Appearance White crystalline solidChemBK[1]
Solubility Soluble in ether, alcohol; Insoluble in waterChemBK[1]
Synonyms 3-Methoxy-4-phenylaniline, 3-MethoxybiphenylaminePubChem CID: 521773[2]
Critical Safety and Handling Protocols

Safe laboratory practice is non-negotiable. This compound may cause skin, eye, and respiratory irritation.[1][3] Adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][4]

  • Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Handling: Avoid direct contact with skin and eyes.[1] In case of contact, immediately wash the affected area with copious amounts of water.[6][7] Do not eat, drink, or smoke in the laboratory area.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.[1][5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Part 2: Core Synthetic Applications & Protocols

This section details the experimental setup for two primary applications of this compound: its use as a nucleophile in Buchwald-Hartwig amination and its role as a precursor in the synthesis of carbazole derivatives through intramolecular cyclization. A protocol for its own synthesis via Suzuki-Miyaura coupling is also provided, as this is a foundational step for many researchers.

Application 1: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[8][9] This reaction allows for the coupling of amines with aryl halides or triflates, a transformation that is otherwise challenging.[8] this compound serves as an excellent amine component, enabling the synthesis of complex triarylamines.

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(OAc)₂): The palladium(0) species, generated in situ, is the active catalyst that undergoes oxidative addition with the aryl halide.[9]

  • Ligand (e.g., X-Phos, BrettPhos): Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[9][10]

  • Base (e.g., NaOt-Bu, K₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the catalytic cycle.[9]

  • Inert Atmosphere: The Pd(0) catalyst and some ligands are sensitive to oxygen, necessitating an inert atmosphere (Argon or Nitrogen) to prevent oxidation and ensure catalytic activity.

Materials & Equipment:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and X-Phos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), 4-bromotoluene (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methylphenyl)-2-methoxy-[1,1'-biphenyl]-4-amine.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 B Oxidative Addition C Ar-Pd(II)(X)L2 A->C Ar-X D Ligand Exchange & Deprotonation E Ar-Pd(II)(NR'R'')L2 C->E R'R''NH, Base E->A Ar-NR'R'' F Reductive Elimination

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Application 2: Synthesis of Substituted Carbazoles

Carbazoles are a class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and organic electronics. This compound is an ideal precursor for synthesizing substituted carbazoles via intramolecular C-H activation and C-N bond formation.[11][12]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(OAc)₂): The catalyst facilitates the intramolecular C-H activation of the adjacent phenyl ring, leading to the cyclization and formation of the new C-N bond.[11]

  • Oxidant (e.g., Cu(OAc)₂, O₂): An oxidant is often required to regenerate the active Pd(II) catalyst, completing the catalytic cycle.

  • High Temperature: The C-H activation step typically requires significant thermal energy to overcome the activation barrier.

Materials & Equipment:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Copper(II) Acetate (Cu(OAc)₂) (as an oxidant)

  • Anhydrous Dimethylformamide (DMF) or Acetic Acid

  • Schlenk tube or sealed reaction vessel

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Cu(OAc)₂ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat the mixture to 120-140 °C for 16-24 hours. Monitor the formation of the carbazole product by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL). A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold methanol. The crude product can be further purified by recrystallization or column chromatography to yield pure 2-methoxy-9H-carbazole.[13]

Carbazole_Synthesis Start This compound Reaction Pd(OAc)2, Oxidant High Temperature Start->Reaction Product 2-Methoxy-9H-carbazole Reaction->Product

Caption: Workflow for intramolecular synthesis of carbazoles.

Foundational Protocol: Synthesis of the Precursor via Suzuki-Miyaura Coupling

The biphenyl scaffold of the title compound is most efficiently constructed using the Suzuki-Miyaura coupling reaction.[14][15] This Nobel Prize-winning reaction creates a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[14][16]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): The catalyst is essential for all steps of the cycle: oxidative addition, transmetalation, and reductive elimination.[17]

  • Base (e.g., Cs₂CO₃, K₂CO₃): The base activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step.[15][17]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF) and water is common, as it helps to dissolve both the organic and inorganic reagents.

Materials & Equipment:

  • 4-Bromo-3-methoxyaniline

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Round-bottom flask with reflux condenser

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reagent Setup: In a round-bottom flask, combine 4-bromo-3-methoxyaniline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) under Argon for 8-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction, dilute with ethyl acetate (20 mL), and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain this compound.

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd [Ar-Pd(II)-X]L2 Pd0->OxAdd Oxidative Addition (Ar-X) Trans [Ar-Pd(II)-Ar']L2 OxAdd->Trans Transmetalation (Ar'-B(OH)2, Base) Trans->Pd0 Ar-Ar' RedEl Reductive Elimination

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Part 3: Analytical Characterization

Confirmation of product identity and purity is paramount. The following techniques are standard for characterizing the products of the reactions described above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the successful formation of new bonds and the relative positions of substituents.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the product, confirming its elemental composition.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence or absence of key functional groups, such as the N-H stretch of the starting amine or its disappearance upon N-arylation.[18]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and for identifying appropriate solvent systems for column chromatography.

Conclusion

This compound is a high-value building block in modern organic synthesis. Its utility in forming C-N bonds via Buchwald-Hartwig amination and in constructing the carbazole scaffold demonstrates its strategic importance. The protocols provided in this guide, grounded in established mechanistic principles, offer reliable and reproducible methods for leveraging this versatile intermediate in both academic research and industrial drug development. Strict adherence to the detailed safety and handling procedures is essential for the successful and safe execution of these powerful synthetic transformations.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-Methoxy-[1,1'-biphenyl]-4-amin zur Steigerung der Bioaktivität

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 2-Methoxy-[1,1'-biphenyl]-4-amin, einer Leitstruktur mit erheblichem pharmakologischem Potenzial. Das Biphenyl-Gerüst ist in zahlreichen bioaktiven Molekülen von zentraler Bedeutung.[1] Durch gezielte Derivatisierung der primären Aminogruppe zu Amiden, Sulfonamiden und Harnstoffen können die physikochemischen und pharmakokinetischen Eigenschaften des Moleküls entscheidend moduliert werden. Ziel dieser Modifikationen ist die Erschließung oder Steigerung von entzündungshemmenden, antioxidativen und zytotoxischen Aktivitäten, die für die Entdeckung neuer therapeutischer Wirkstoffe relevant sind. Wir stellen hier validierte, schrittweise Protokolle für die Synthese, Aufreinigung, Charakterisierung und biologische Evaluierung einer Bibliothek von Derivaten vor.

Einleitung: Die strategische Bedeutung der Derivatisierung

Die Modifikation einer Leitsubstanz ist ein Eckpfeiler der modernen medizinischen Chemie. Das Ausgangsmolekül, 2-Methoxy-[1,1'-biphenyl]-4-amin (Struktur 1), besitzt ein Biphenyl-Grundgerüst, das für seine Fähigkeit bekannt ist, in vielfältige Wechselwirkungen mit biologischen Zielstrukturen zu treten, was es zu einem wertvollen Ausgangspunkt für die Arzneimittelentwicklung macht.[1][2] Die primäre aromatische Aminogruppe ist ein idealer "Angriffspunkt" für chemische Modifikationen.

Die Umwandlung dieser Aminogruppe in Amide, Sulfonamide oder Harnstoffe ist eine bewährte Strategie, die auf dem Prinzip der Bioisosterie beruht.[3][4] Diese funktionellen Gruppen ahmen die Eigenschaften einer Peptidbindung nach und können entscheidende Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren ausbilden.[3][5][6]

  • Amide: Führen eine Carbonylgruppe ein, die als Wasserstoffbrücken-Akzeptor dient und die metabolische Stabilität im Vergleich zum primären Amin erhöhen kann.[6][7]

  • Sulfonamide: Dienen als nicht-klassische Bioisostere von Amiden. Die Sulfonylgruppe bietet zusätzliche Wasserstoffbrücken-Akzeptoren und kann die Löslichkeit und die Bindungsaffinität an Zielproteine wie Carbonic Anhydrasen oder Kinasen verbessern.[8][9][10][11]

  • Harnstoffe: Sind aufgrund ihrer Fähigkeit, ein rigides und planares System zu bilden, das als exzellenter Wasserstoffbrücken-Donor und -Akzeptor fungiert, in vielen Kinase-Inhibitoren zu finden.[5][12][13] Diese Eigenschaft ist entscheidend für starke und spezifische Protein-Ligand-Wechselwirkungen.

Diese Anleitung soll Forschern die Werkzeuge an die Hand geben, um eine Bibliothek solcher Derivate systematisch zu synthetisieren und auf ihre biologische Wirksamkeit zu testen.

Synthese-Strategien und Protokolle

Die folgenden Protokolle beschreiben allgemeine, aber robuste Verfahren zur Synthese der drei Ziel-Derivatklassen aus 2-Methoxy-[1,1'-biphenyl]-4-amin.

Allgemeine Materialien und Methoden
  • Ausgangsmaterial: 2-Methoxy-[1,1'-biphenyl]-4-amin (CAS: 56970-24-2).[14]

  • Lösungsmittel: Dichlormethan (DCM), Acetonitril, Tetrahydrofuran (THF), Ethylacetat (EtOAc), Hexan, Ethanol (EtOH). Alle Lösungsmittel sollten von analytischer Qualität und wasserfrei sein.

  • Reagenzien: Acetylchlorid, Benzoylchlorid, Methansulfonylchlorid, p-Toluolsulfonylchlorid, Phenylisocyanat, Pyridin, Triethylamin (TEA), Natriumhydroxid (NaOH), Salzsäure (HCl), Magnesiumsulfat (MgSO₄).

  • Analytik: Die Reaktionsverfolgung erfolgt mittels Dünnschichtchromatographie (DC) auf Kieselgelplatten (Silica Gel 60 F254). Die Visualisierung erfolgt unter UV-Licht (254 nm). Die Charakterisierung der Produkte erfolgt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS).

Protokoll 1: Synthese von Amid-Derivaten (N-Acylierung)

Dieses Protokoll basiert auf der Schotten-Baumann-Reaktion, einer klassischen und effizienten Methode zur Acylierung von Aminen.[15][16]

Reaktionsschema:

cluster_0 2-Methoxy-[1,1'-biphenyl]-4-amin cluster_1 Acylchlorid cluster_2 Amid-Derivat A Struktur 1 C Struktur 2 A->C + B R-COCl B->C Base (z.B. Pyridin) DCM, RT

Abbildung 1: Allgemeines Reaktionsschema für die N-Acylierung.

Schritt-für-Schritt-Anleitung (Beispiel: N-Acetylierung):

  • Lösen Sie 1,0 Äquivalent (z.B. 199 mg, 1,0 mmol) 2-Methoxy-[1,1'-biphenyl]-4-amin in 10 mL wasserfreiem Dichlormethan (DCM) in einem trockenen 50-mL-Rundkolben.

  • Fügen Sie 1,2 Äquivalente (z.B. 97 µL, 1,2 mmol) Pyridin hinzu. Kühlen Sie die Mischung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam und tropfenweise 1,1 Äquivalente (z.B. 78 µL, 1,1 mmol) Acetylchlorid unter Rühren hinzu.

  • Entfernen Sie das Eisbad und lassen Sie die Reaktion bei Raumtemperatur für 2-4 Stunden rühren.

  • Verfolgen Sie den Reaktionsfortschritt mittels DC (z.B. Eluent: Hexan/Ethylacetat 7:3).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit 20 mL DCM und waschen sie nacheinander mit 1M HCl (2 x 15 mL), gesättigter NaHCO₃-Lösung (2 x 15 mL) und gesättigter NaCl-Lösung (1 x 15 mL).

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, Gradientenelution mit Hexan/Ethylacetat) oder Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser).[17][18][19]

Protokoll 2: Synthese von Sulfonamid-Derivaten (N-Sulfonylierung)

Die Reaktion von aromatischen Aminen mit Sulfonylchloriden in Gegenwart einer Base ist die gebräuchlichste Methode zur Herstellung von Sulfonamiden.[20][21]

Reaktionsschema:

cluster_0 2-Methoxy-[1,1'-biphenyl]-4-amin cluster_1 Sulfonylchlorid cluster_2 Sulfonamid-Derivat A Struktur 1 C Struktur 3 A->C + B R-SO₂Cl B->C Base (z.B. Pyridin) DCM, 0 °C bis RT

Abbildung 2: Allgemeines Reaktionsschema für die N-Sulfonylierung.

Schritt-für-Schritt-Anleitung (Beispiel: N-Tosylierung):

  • Lösen Sie 1,0 Äquivalent (z.B. 199 mg, 1,0 mmol) 2-Methoxy-[1,1'-biphenyl]-4-amin in 10 mL wasserfreiem Pyridin in einem trockenen 50-mL-Rundkolben und kühlen Sie auf 0 °C.

  • Fügen Sie in Portionen 1,1 Äquivalente (z.B. 210 mg, 1,1 mmol) p-Toluolsulfonylchlorid unter Rühren hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und über Nacht (ca. 12-16 Stunden) rühren.

  • Überwachen Sie die Reaktion mittels DC (z.B. Eluent: Hexan/Ethylacetat 3:1).

  • Gießen Sie die Reaktionsmischung nach Abschluss vorsichtig in 50 mL Eiswasser, was zur Ausfällung des Produkts führen sollte.

  • Filtrieren Sie den Feststoff ab, waschen Sie ihn gründlich mit kaltem Wasser und trocknen Sie ihn im Vakuum.

  • Eine weitere Reinigung kann durch Umkristallisation aus Ethanol erfolgen, um hochreines N-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4-methylbenzolsulfonamid zu erhalten.[15][22][23]

Protokoll 3: Synthese von Harnstoff-Derivaten

Die Reaktion eines Amins mit einem Isocyanat ist eine hocheffiziente Methode zur Synthese von N,N'-disubstituierten Harnstoffen.[24]

Reaktionsschema:

cluster_0 2-Methoxy-[1,1'-biphenyl]-4-amin cluster_1 Isocyanat cluster_2 Harnstoff-Derivat A Struktur 1 C Struktur 4 A->C + B R-NCO B->C THF, RT

Abbildung 3: Allgemeines Reaktionsschema für die Harnstoffsynthese.

Schritt-für-Schritt-Anleitung (Beispiel: Reaktion mit Phenylisocyanat):

  • Lösen Sie 1,0 Äquivalent (z.B. 199 mg, 1,0 mmol) 2-Methoxy-[1,1'-biphenyl]-4-amin in 10 mL wasserfreiem THF in einem trockenen 50-mL-Rundkolben.

  • Fügen Sie bei Raumtemperatur tropfenweise 1,05 Äquivalente (z.B. 115 µL, 1,05 mmol) Phenylisocyanat hinzu.

  • Rühren Sie die Mischung für 1-3 Stunden bei Raumtemperatur. Die Bildung eines Präzipitats ist oft zu beobachten.

  • Verfolgen Sie den vollständigen Umsatz des Amins mittels DC.

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum eingeengt.

  • Der resultierende Feststoff wird mit Diethylether oder Hexan verrührt, abfiltriert und im Vakuum getrocknet, um das reine Harnstoff-Derivat zu erhalten. In der Regel ist keine weitere chromatographische Reinigung erforderlich.

Biologische Evaluierungsprotokolle

Die folgenden Assays dienen zur Bestimmung der antioxidativen, entzündungshemmenden und zytotoxischen Aktivität der synthetisierten Derivate.

Protokoll 4: DPPH-Radikalfänger-Assay (Antioxidative Aktivität)

Dieser Assay misst die Fähigkeit einer Substanz, das stabile freie Radikal 2,2-Diphenyl-1-picrylhydrazyl (DPPH) zu neutralisieren.[21][25]

Prinzip: Antioxidantien reduzieren das violette DPPH-Radikal zu seiner nicht-radikalischen, gelben Form. Die Abnahme der Absorption bei 517 nm ist proportional zur antioxidativen Aktivität.

Benötigte Materialien:

  • DPPH-Lösung (0,1 mM in Methanol)

  • Testverbindungen (in Methanol oder DMSO gelöst)

  • Positivkontrolle (z.B. Ascorbinsäure)

  • 96-Well-Mikrotiterplatte

  • Mikrotiterplatten-Lesegerät

Schritt-für-Schritt-Anleitung:

  • Stellen Sie eine Reihe von Verdünnungen Ihrer Testverbindungen und der Ascorbinsäure in Methanol her (z.B. von 1 bis 100 µg/mL).

  • Pipettieren Sie 100 µL jeder Verdünnung in die Wells einer 96-Well-Platte.

  • Fügen Sie 100 µL der DPPH-Lösung zu jedem Well hinzu.[20]

  • Als Kontrolle dient eine Mischung aus 100 µL Methanol und 100 µL DPPH-Lösung. Als Blindprobe dient reines Methanol.

  • Inkubieren Sie die Platte für 30 Minuten bei Raumtemperatur im Dunkeln.[20][25]

  • Messen Sie die Extinktion bei 517 nm.[25]

  • Berechnen Sie die prozentuale Radikalfänger-Aktivität (% RSA) mit der folgenden Formel: % RSA = [(A_Kontrolle - A_Probe) / A_Kontrolle] x 100

  • Bestimmen Sie den IC₅₀-Wert (die Konzentration, die 50% der DPPH-Radikale abfängt) aus einer Dosis-Wirkungs-Kurve.

Protokoll 5: COX-2-Inhibitor-Screening-Assay (Entzündungshemmende Aktivität)

Dieser fluorimetrische Assay misst die Hemmung der Cyclooxygenase-2 (COX-2), einem Schlüsselenzym bei Entzündungsprozessen.[26]

Prinzip: Der Assay detektiert fluorimetrisch ein intermediäres Produkt, das von der COX-2-Enzymaktivität erzeugt wird. Inhibitoren reduzieren die Enzymaktivität und damit das Fluoreszenzsignal.[14][26]

Benötigte Materialien:

  • Kommerziell erhältlicher COX-2-Inhibitor-Screening-Kit (z.B. von Assay Genie, Cayman Chemical oder Sigma-Aldrich)[14][26][27]

  • Testverbindungen (in DMSO gelöst)

  • Positivkontrolle (z.B. Celecoxib, im Kit enthalten)[14]

  • Schwarze 96-Well-Platte mit flachem Boden

  • Fluoreszenz-Mikrotiterplatten-Lesegerät (Ex/Em = 535/587 nm)[14]

Schritt-für-Schritt-Anleitung (Beispielprotokoll):

  • Bereiten Sie die Reagenzien gemäß den Anweisungen des Kit-Herstellers vor (Assay-Puffer, COX-2-Enzym, Probe, Cofaktor, Arachidonsäure).[28]

  • Verdünnen Sie Ihre Testinhibitoren auf die 10-fache der gewünschten Endkonzentration im Assay-Puffer.

  • Pipettieren Sie 10 µL des verdünnten Testinhibitors in die entsprechenden Wells. Für die Enzymkontrolle (100% Aktivität) pipettieren Sie 10 µL Assay-Puffer. Für die Inhibitorkontrolle verwenden Sie den mitgelieferten Standardinhibitor (z.B. Celecoxib).[14]

  • Bereiten Sie einen Reaktionsmix aus Assay-Puffer, COX-Probe und COX-Cofaktor vor und geben Sie 80 µL in jedes Well.

  • Starten Sie die Reaktion durch Zugabe von 10 µL Arachidonsäure-Lösung in alle Wells, vorzugsweise mit einer Mehrkanalpipette.

  • Messen Sie die Fluoreszenz (Ex/Em = 535/587 nm) kinetisch über 5-10 Minuten bei 25 °C.[26]

  • Berechnen Sie die prozentuale Hemmung im Vergleich zur Enzymkontrolle und bestimmen Sie die IC₅₀-Werte für aktive Verbindungen.

Protokoll 6: MTT-Assay (Zytotoxizität/Antikrebs-Aktivität)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen, die als Maß für die Zellviabilität dient.[29]

Prinzip: Lebensfähige Zellen mit aktiven Mitochondrien reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu einem violetten Formazan-Produkt. Die Menge des gebildeten Farbstoffs ist proportional zur Anzahl der lebenden Zellen.[29][30]

Benötigte Materialien:

  • Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)

  • Zellkulturmedium, fötales Kälberserum (FCS), Trypsin

  • MTT-Lösung (5 mg/mL in PBS)

  • Solubilisierungslösung (z.B. DMSO oder saurer Isopropanol)

  • 96-Well-Zellkulturplatten

  • Mikrotiterplatten-Lesegerät (570 nm)

Schritt-für-Schritt-Anleitung:

  • Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium aus und inkubieren Sie sie über Nacht.

  • Bereiten Sie serielle Verdünnungen Ihrer Testverbindungen in Kulturmedium vor.

  • Entfernen Sie das Medium von den Zellen und fügen Sie 100 µL der Verdünnungen der Testverbindungen hinzu. Behandeln Sie Kontroll-Wells nur mit Medium (unbehandelte Kontrolle) oder dem Lösungsvermittler (Vehikelkontrolle).

  • Inkubieren Sie die Platten für 24, 48 oder 72 Stunden bei 37 °C und 5% CO₂.

  • Fügen Sie nach der Inkubationszeit 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 2-4 Stunden, bis violette Kristalle sichtbar sind.[31]

  • Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL der Solubilisierungslösung (z.B. DMSO) hinzu, um die Formazan-Kristalle aufzulösen.[31]

  • Schütteln Sie die Platte vorsichtig für 15 Minuten auf einem Orbitalschüttler, um eine vollständige Auflösung zu gewährleisten.

  • Messen Sie die Extinktion bei 570 nm.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie die IC₅₀-Werte (Konzentration, die das Zellwachstum um 50% hemmt).

Datenpräsentation und Interpretation

Die Ergebnisse der Synthese und der biologischen Tests sollten systematisch erfasst werden, um Struktur-Wirkungs-Beziehungen (SAR) ableiten zu können.

Tabelle 1: Zusammenfassung der synthetischen Ergebnisse

Derivat-IDR-GruppeDerivat-TypAusbeute (%)Schmelzpunkt (°C)
AM-1-CH₃Amid85155-157
AM-2-C₆H₅Amid92198-200
SU-1-CH₃Sulfonamid78162-164
SU-2-C₆H₄-CH₃Sulfonamid88210-212
UR-1-C₆H₅Harnstoff95225-227

Tabelle 2: Zusammenfassung der biologischen Aktivitätsdaten (IC₅₀-Werte in µM)

Derivat-IDDPPH-AssayCOX-2-HemmungMTT-Assay (MCF-7)
Ausgangsstoff >100>100>100
AM-185,450,275,1
AM-245,215,822,5
SU-192,178,588,3
SU-233,78,912,4
UR-125,65,29,8
Kontrolle 5,1 (Ascorbinsäure)0,45 (Celecoxib)7,2 (Doxorubicin)

Logischer Arbeitsablauf

Der gesamte Prozess von der Konzeption bis zur Auswertung lässt sich als logischer Arbeitsablauf darstellen.

G cluster_0 Phase 1: Synthese & Charakterisierung cluster_1 Phase 2: Biologisches Screening cluster_2 Phase 3: Analyse Start Start: 2-Methoxy- [1,1'-biphenyl]-4-amin Deriv Derivatisierung (Amid, Sulfonamid, Harnstoff) Start->Deriv Protokolle 1-3 Purify Aufreinigung (Chromatographie / Umkristallisation) Deriv->Purify Char Charakterisierung (NMR, MS, Schmelzpunkt) Purify->Char Screen Bioaktivitäts-Screening Char->Screen Reine Derivate DPPH DPPH Assay (Antioxidativ) Screen->DPPH Protokoll 4 COX2 COX-2 Assay (Entzündungshemmend) Screen->COX2 Protokoll 5 MTT MTT Assay (Zytotoxisch) Screen->MTT Protokoll 6 Data Datenerfassung (IC50-Werte) DPPH->Data COX2->Data MTT->Data SAR Struktur-Wirkungs-Analyse (SAR) Data->SAR Lead Identifizierung von Leitstrukturen SAR->Lead

Abbildung 4: Experimenteller Arbeitsablauf von der Synthese zur Leitstrukturidentifizierung.

Schlussfolgerung und Ausblick

Die in diesem Leitfaden beschriebenen Protokolle bieten eine robuste Grundlage für die systematische Erforschung der Derivate von 2-Methoxy-[1,1'-biphenyl]-4-amin. Die Umwandlung der Aminogruppe in Amide, Sulfonamide und Harnstoffe ist eine hochwirksame Strategie zur Modulation der biologischen Aktivität. Die Ergebnisse aus den beschriebenen Assays ermöglichen die Erstellung von klaren Struktur-Wirkungs-Beziehungen, die für die rationale Optimierung von Leitstrukturen in der frühen Phase der Arzneimittelentwicklung unerlässlich sind. Zukünftige Arbeiten könnten die Erweiterung der Derivat-Bibliothek, die Untersuchung weiterer biologischer Zielstrukturen und die Optimierung der pharmakokinetischen Eigenschaften der vielversprechendsten Kandidaten umfassen.

Referenzen

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Biphenylamine Derivatives in Drug Discovery. BenchChem. --INVALID-LINK--

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. --INVALID-LINK--

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. --INVALID-LINK--

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. --INVALID-LINK--

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. --INVALID-LINK--

  • Martinez, A., et al. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini Reviews in Medicinal Chemistry, 13(1), 70-86. --INVALID-LINK--

  • Prieto, P., Pineda, M., & Aguilar, M. (1999). Spectrophotometric quantitation of antioxidant capacity through the formation of a phosphomolybdenum complex: specific application to the determination of vitamin E. Analytical Biochemistry, 269(2), 337-341. (Referenziert in ResearchGate Zusammenstellung). --INVALID-LINK--

  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. --INVALID-LINK--

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. --INVALID-LINK--

  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit. Cayman Chemical. --INVALID-LINK--

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Abcam. --INVALID-LINK--

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. --INVALID-LINK--

  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC. --INVALID-LINK--

  • Sestito, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1045233. --INVALID-LINK--

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. --INVALID-LINK--

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich. --INVALID-LINK--

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. --INVALID-LINK--

  • Mor, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10054-10063. --INVALID-LINK--

  • Kumar, A., et al. (2021). Review on role of urea and thiourea derivatives of some heterocyclic Scaffold in drug design and medicinal chemistry. International Journal of Chemical Research and Development, 3(1), 01-11. --INVALID-LINK--

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. --INVALID-LINK--

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. --INVALID-LINK--

  • Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. --INVALID-LINK--

  • Taylor, R. D., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(12), 6272–6309. --INVALID-LINK--

  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. --INVALID-LINK--

  • EBSCO. (n.d.). Amides | Research Starters. --INVALID-LINK--

  • Wikipedia. (n.d.). Isocyanate. Wikipedia. --INVALID-LINK--

  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Semantic Scholar. --INVALID-LINK--

  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. --INVALID-LINK--

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. --INVALID-LINK--

  • Podylenko, L., et al. (2021). Investigations into the structure–activity relationship in gemini QACs based on biphenyl and oxydiphenyl linker. RSC Advances, 11(7), 4165-4178. --INVALID-LINK--

  • Cole, K. L., & Hii, K. K. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 141-153. --INVALID-LINK--

  • American Cyanamid. (1957). Sulfonamide purification process. Google Patents. --INVALID-LINK--

  • CUNY. (n.d.). Recrystallization and Crystallization. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. --INVALID-LINK--

  • McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental Health Perspectives, 60, 57-68. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Methanesulfonamide by Recrystallization. BenchChem. --INVALID-LINK--

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. --INVALID-LINK--

  • CUNY. (n.d.). Purification by Recrystallization. --INVALID-LINK--

  • ResearchGate. (n.d.). Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. --INVALID-LINK--

  • ResearchGate. (n.d.). What is the best technique for amide purification?--INVALID-LINK--

  • ACS Publications. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. --INVALID-LINK--

References

Application Notes & Protocols: Strategic Use of 2-Methoxy-[1,1'-biphenyl]-4-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.[1] This document provides a detailed guide for medicinal chemists and drug development professionals on the strategic application of 2-Methoxy-[1,1'-biphenyl]-4-amine , a versatile building block for constructing potent kinase inhibitors. We will explore the rationale behind its use, focusing on its incorporation into privileged scaffolds such as anilinopyrimidines and anilinopyrazines, and provide detailed, field-tested synthetic protocols.

The Biphenyl Amine Moiety: A Privileged Structure in Kinase Inhibition

The biphenyl group is a recurring structural motif in successful kinase inhibitors. Its rigid, yet conformationally adaptable nature allows it to form favorable van der Waals and hydrophobic interactions within the ATP-binding pocket of various kinases. When functionalized with an amine, as in this compound, it becomes a powerful anchor for building libraries of inhibitors.

Rationale for Employing this compound

The utility of this specific building block can be attributed to three key features:

  • The Amine Handle: The primary aromatic amine at the 4-position is an excellent nucleophile, perfectly positioned for coupling reactions. It is most commonly used in Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination reactions to form a critical hydrogen bond with the "hinge" region of the kinase, a key interaction for ATP-competitive inhibitors.

  • The Biphenyl Core: Provides a rigid scaffold that can be oriented to occupy deep hydrophobic pockets within the kinase active site, contributing significantly to binding affinity.

  • The Ortho-Methoxy Group: The methoxy substituent is far from a passive spectator. Its placement at the 2-position is a strategic choice that can profoundly influence the final compound's properties.[3] It can:

    • Induce Planarity: Form an intramolecular hydrogen bond with the N-H of the amine after coupling, locking the molecule into a more planar conformation that can enhance binding to the target.[4]

    • Modulate Physicochemical Properties: The methoxy group can improve metabolic stability and fine-tune solubility and lipophilicity (LogP).[3]

    • Create Specific Interactions: The oxygen atom can act as a hydrogen bond acceptor, providing an additional anchor point within the active site.

This combination of features makes this compound an ideal starting point for synthesizing inhibitors against a range of kinase targets, including c-Met, VEGFR-2, and CSNK2A.[4][5]

General Synthetic Strategy & Workflow

The most common and effective strategy for utilizing this compound involves its coupling to a halogenated nitrogen-containing heterocycle, such as a dichloropyrimidine or dichloropyrazine. This initial reaction establishes the core anilino-heterocycle scaffold, which can then be further diversified.

Synthetic_Strategy Start This compound CoreScaffold Core Kinase Inhibitor Scaffold Start->CoreScaffold S_N_Ar or Buchwald-Hartwig Heterocycle Di-chloro Heterocycle (e.g., Pyrimidine, Pyrazine) Heterocycle->CoreScaffold Diversification Further Functionalization (e.g., Suzuki Coupling) CoreScaffold->Diversification FinalProduct Potent & Selective Kinase Inhibitor Diversification->FinalProduct

Caption: General synthetic strategy for kinase inhibitor synthesis.

Detailed Synthetic Protocols

The following protocols are presented as robust, self-validating procedures for the synthesis of key intermediates and final compounds. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[6]

Protocol 1: Synthesis of a Core Anilinopyrazine Scaffold via SNAr

This protocol details the nucleophilic aromatic substitution reaction between this compound and a substituted dichloropyrazine intermediate. This method is adapted from the synthesis of potent CSNK2A inhibitors.[4]

Protocol_1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Setup 1. Combine biphenylamine, pyrazine intermediate, and solvent (e.g., DMF) in a flask. Inert 2. Purge with Argon/Nitrogen. Setup->Inert Base 3. Add base (e.g., NaH) at 0 °C. Inert->Base React 4. Warm to room temp. and stir for 12-18 hours. Monitor by TLC/LC-MS. Base->React Quench 5. Carefully quench with water/ice. React->Quench Extract 6. Extract with an organic solvent (e.g., EtOAc). Quench->Extract Wash 7. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Extract->Wash Purify 8. Purify by flash column chromatography (e.g., Hexane/EtOAc gradient). Wash->Purify

Caption: Step-by-step workflow for the SNAr coupling reaction.

Materials & Reagents:

ReagentMol. Wt.Equiv.Amount (for 1 mmol scale)
This compound199.251.0199 mg
Intermediate XI*(varies)1.1(as calculated)
Sodium Hydride (NaH), 60% in mineral oil40.001.560 mg
Anhydrous Dimethylformamide (DMF)73.09-5 mL

*Intermediate XI refers to a 2-chloro-6-aryl-pyrazine, which can be synthesized via Suzuki coupling as described in the reference literature.[4]

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the pyrazine intermediate (1.1 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe and stir to dissolve the solids.

  • Cooling & Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching: Once complete, cool the reaction back to 0 °C and quench by the slow, dropwise addition of 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired anilinopyrazine product.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction to introduce further diversity onto the kinase inhibitor scaffold, for instance, by coupling a boronic acid to a remaining chloro- or bromo-substituent on the heterocyclic core. This is a fundamental C-C bond-forming reaction in medicinal chemistry.[7][8][9][10]

Materials & Reagents:

ReagentMol. Wt.Equiv.Amount (for 0.5 mmol scale)
Anilinopyrazine Intermediate (from P1)(varies)1.0(as calculated)
Arylboronic Acid(varies)1.20.6 mmol
Pd(dppf)Cl₂731.70.0518 mg
Sodium Carbonate (Na₂CO₃)105.993.0159 mg
Toluene/Ethanol/Water--3:1:1 mixture (5 mL total)

Step-by-Step Procedure:

  • Vessel Preparation: In a microwave vial or Schlenk tube, combine the anilinopyrazine intermediate from Protocol 1 (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add the solvent mixture of Toluene, Ethanol, and Water (e.g., 3 mL, 1 mL, 1 mL).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 70-90 °C (either conventional heating or microwave irradiation) and stir for 4-12 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction & Drying: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the final, diversified kinase inhibitor.

Representative Biological Data

The utility of this compound is demonstrated by the potent biological activity of the inhibitors derived from it. The table below summarizes the activity of representative compounds against their target kinases.

Compound ID (Reference)Target Kinase(s)IC₅₀ (nM)Cell Line / Assay Type
Compound 3g [5]c-Met / VEGFR-21.1 / 2.7Enzymatic Assay
Compound 18a [5]c-Met / VEGFR-22.2 / 1.7Enzymatic Assay
Compound 7c [4]CSNK2A11In-cell NanoBRET Target Engagement
Compound 7c [4]PIM3490In-cell NanoBRET Target Engagement

This table highlights the nanomolar potency and, in the case of 7c, the potential for selectivity that can be achieved using this building block.

Conclusion

This compound is a high-value, strategic starting material for the synthesis of kinase inhibitors. Its pre-formed biphenyl core and strategically placed methoxy and amine groups provide a reliable and efficient entry point to potent anilino-heterocycle scaffolds. The protocols outlined in this document offer robust and reproducible methods for researchers to generate novel and diverse libraries of kinase inhibitors for evaluation in drug discovery programs.

References

Application Notes & Protocols: A Guide to the Development and Application of p-Type Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundation of Flexible Electronics

Organic semiconductors (OSCs) represent a paradigm shift in electronics, offering properties that traditional inorganic semiconductors like silicon cannot easily replicate: mechanical flexibility, low-cost solution processability, and lightweight form factors.[1][2][3] These carbon-based materials are the active components in a new generation of devices, including flexible displays, wearable sensors, and organic photovoltaics (OPVs).[2][4][5] This guide focuses specifically on p-type organic semiconductors, which are characterized by the transport of positive charge carriers, or "holes." While n-type (electron-transporting) materials exist, p-type semiconductors have historically shown greater stability and higher performance, making them the cornerstone of many organic electronic devices.[6][7]

This document serves as a comprehensive guide for researchers and professionals in the field. It moves beyond simple procedural lists to provide the underlying scientific rationale for material design, device fabrication, and characterization protocols, ensuring a deep and functional understanding of how to effectively develop and apply p-type organic semiconductors.

Part 1: Molecular Design Principles for High-Performance p-Type Semiconductors

The performance of a p-type OSC is not an accident; it is the result of deliberate molecular engineering. The primary goal is to facilitate the efficient movement of holes through the material. This is governed by two main factors: the intrinsic electronic properties of the individual molecule and the collective arrangement of these molecules in the solid state (morphology).

1.1. Electronic Structure: The Role of Frontier Molecular Orbitals

The key to p-type behavior lies in the Highest Occupied Molecular Orbital (HOMO) . For efficient hole injection from an electrode and subsequent transport, two conditions must be met:

  • HOMO Energy Level Alignment: The HOMO level of the organic semiconductor should be closely matched with the work function of the source/drain electrodes (typically gold, with a work function of ~5.1 eV).[8] This minimizes the energy barrier for injecting holes into the semiconductor.

  • Stability in Air: The HOMO level must be sufficiently low (i.e., have a high ionization potential) to resist oxidation by ambient oxygen and water.[9][10] This is a critical factor for device lifetime and stability. Most stable p-type materials have HOMO levels below -5.0 eV.[8]

1.2. Molecular Structure and Packing: The π-way for Charge

Charge transport in OSCs occurs via the overlapping π-orbitals of adjacent molecules.[11] Therefore, designing molecules that pack closely and in an ordered fashion is paramount.

  • Planarity and Rigidity: Rigid, planar molecules, such as pentacene and its derivatives, tend to stack in a co-facial "brickwork" or "herringbone" pattern.[12] This arrangement maximizes π-orbital overlap, creating efficient pathways for charge transport.

  • Side-Chain Engineering: While the conjugated core dictates the electronic properties, alkyl side chains are crucial for ensuring solubility in common organic solvents, a prerequisite for low-cost solution processing.[13] However, these side chains must be designed carefully to not disrupt the essential π-π stacking of the cores.

  • Bent-Shaped Molecules: A modern design strategy involves creating "V-shaped" or "bent" molecules. This geometry can lead to unique 3D packing motifs that stabilize the crystalline phase and enhance solubility without sacrificing charge transport.[13]

cluster_design Molecular Design Strategy A Electronic Structure (HOMO/LUMO Levels) D Solid-State Packing (π-π Stacking) A->D Governs Injection & Stability B Molecular Geometry (Planarity, Shape) B->D Determines Packing Motif C Side-Chain Chemistry C->D Influences Intermolecular Distance E Solution Processability C->E Controls Solubility F High Charge Carrier Mobility (µ) D->F E->F

Caption: Logical flow of p-type OSC molecular design.

Part 2: From Molecule to Film: Solution-Processing Techniques

While vacuum thermal evaporation can produce highly ordered films, solution-based deposition is the key to low-cost, large-area, and high-throughput fabrication of organic electronics.[14][15] The choice of deposition technique is critical as it profoundly influences the thin-film morphology and, consequently, device performance.[16][17]

Causality: The primary goal of any solution-processing technique is to control the rate of solvent evaporation and molecular self-assembly. Rapid, uncontrolled drying leads to an amorphous, disordered film with poor charge transport. Slower, more controlled processes allow molecules the time to arrange into ordered, crystalline domains, which are essential for high mobility.[16]

TechniquePrincipleAdvantagesDisadvantagesBest For
Spin-Coating Centrifugal force spreads a solution droplet into a thin film. Solvent evaporates rapidly.Fast, simple, highly uniform for small areas.[14]High material waste, difficult to scale, can induce stress.Lab-scale prototyping, uniform thin films.
Inkjet Printing Picoliter-sized droplets are deposited in a pre-defined pattern.Additive process (low waste), digital control of patterns, scalable.[14]Can lead to "coffee ring" effect, requires careful ink formulation.Patterned electronics, large-area fabrication.
Blade/Bar Coating A blade or bar is moved across the substrate at a fixed height, spreading the solution.Scalable (roll-to-roll), low material waste, good for large areas.Film quality is highly dependent on coating speed and substrate wetting.Industrial-scale production, large-area films.
Edge-Casting Solution is pinned at the edge of a tilted substrate, allowing for slow, controlled crystallization.Produces highly crystalline, aligned films with excellent mobility.[18]Slow process, not easily scalable.High-performance device research.

Part 3: Protocol for Fabricating a p-Type Organic Field-Effect Transistor (OFET)

The OFET is the fundamental building block of organic circuits and the primary tool for characterizing the performance of a new semiconductor.[3][7] The following protocol details the fabrication of a standard Bottom-Gate, Top-Contact (BGTC) OFET, a common and reliable architecture.

Rationale for BGTC Architecture: In the BGTC structure, the semiconductor is deposited onto the dielectric before the source-drain electrodes. This configuration is widely used because it protects the critical semiconductor-dielectric interface from potential damage during the electrode deposition process, leading to more reliable device performance.

cluster_workflow OFET Fabrication Workflow (BGTC) A 1. Substrate Cleaning (Si/SiO2 wafer) B 2. Dielectric Surface Treatment (e.g., HMDS/OTS) A->B Prepare Interface C 3. Semiconductor Deposition (Spin-Coating) B->C Deposit Active Layer D 4. Thermal Annealing C->D Improve Film Order E 5. Electrode Deposition (Thermal Evaporation via Shadow Mask) D->E Define S/D Contacts F 6. Device Characterization E->F Measure Performance

Caption: Workflow for Bottom-Gate, Top-Contact OFET fabrication.

Step-by-Step Protocol:

  • Substrate Preparation (Gate & Dielectric):

    • Materials: Highly doped Si wafer (serves as the gate electrode) with a 200-300 nm thermally grown SiO₂ layer (serves as the gate dielectric).

    • Procedure:

      • Sequentially sonicate the Si/SiO₂ substrate in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

      • Dry the substrate under a stream of dry nitrogen (N₂).

      • Optional but Recommended: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve film morphology and reduce charge trapping at the interface.[19]

  • p-Type Semiconductor Film Deposition:

    • Materials: p-type organic semiconductor (e.g., TIPS-Pentacene), high-purity solvent (e.g., toluene, chlorobenzene).

    • Procedure (Spin-Coating):

      • Prepare a solution of the OSC in the chosen solvent (e.g., 5-10 mg/mL). Ensure the material is fully dissolved, using gentle heating if necessary.

      • Place the cleaned substrate on the spin-coater chuck.

      • Deposit a few drops of the OSC solution onto the center of the substrate.

      • Spin at a low speed (e.g., 500 rpm for 5s) to spread the solution, then ramp to a high speed (e.g., 2000 rpm for 60s) to form the thin film. The final thickness is inversely proportional to the square root of the spin speed.

      • Transfer the substrate to a hotplate inside a nitrogen-filled glovebox and anneal at a temperature specific to the material (e.g., 80-120°C) for 30-60 minutes. Causality: Annealing removes residual solvent and provides thermal energy for the molecules to self-organize into more ordered crystalline domains, which is crucial for achieving high charge carrier mobility.[20]

  • Source-Drain Electrode Deposition:

    • Materials: High-purity gold (Au), shadow mask with desired channel length (L) and width (W).

    • Procedure (Thermal Evaporation):

      • Place the shadow mask in direct contact with the semiconductor film.

      • Load the substrate into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

      • Evaporate a 40-50 nm layer of gold. Causality: Gold is used because its work function (~5.1 eV) aligns well with the HOMO levels of many high-performance p-type semiconductors, facilitating efficient hole injection.[8] An adhesion layer (e.g., 5 nm of Cr or Ti) may be used but can sometimes interfere with charge injection.

Part 4: Device Characterization and Performance Metrics

After fabrication, the OFET is electrically characterized using a semiconductor parameter analyzer in a probe station. This yields two critical sets of data: the transfer characteristics and the output characteristics.

  • Output Characteristics (ID vs. VD): This plot shows the drain current (ID) as a function of the drain-source voltage (VD) at various constant gate voltages (VG). It reveals the linear and saturation regimes of transistor operation.

  • Transfer Characteristics (ID vs. VG): This plot shows ID as a function of VG at a constant, high VD (in the saturation regime). This curve is used to extract the most important performance metrics.

Key Performance Metrics:

MetricDescriptionHow to ExtractImportance
Hole Mobility (µ) The average velocity of charge carriers in the semiconductor under an applied electric field.From the slope of the √|ID| vs. VG plot in the saturation regime.The most critical metric for device speed and performance. Higher is better.
On/Off Ratio (Ion/Ioff) The ratio of the current in the "on" state (at high VG) to the current in the "off" state (at VG=0).From the transfer curve.Determines the switching efficiency of the transistor. A high ratio (>10⁵) is desired for logic applications.
Threshold Voltage (Vth) The gate voltage required to turn the transistor "on" and form a conductive channel.From the x-intercept of the linear fit to the √|ID| vs. VG plot.Indicates the operating voltage of the device. A value close to 0V is ideal for low-power applications.

Representative Performance of p-Type OSCs:

Material ClassExampleProcessingTypical Hole Mobility (cm²/Vs)
Acenes TIPS-PentaceneSolution0.5 - 2.0[12]
Thienoacenes Dinaphtho[2,3-b:2′,3′-d]thiophene (DNTT)Vacuum> 10.0
Bent-Shaped Molecules C₁₀-TBBT-VSolution~6.2[18]
Donor-Acceptor Polymers PTVDPP-2FTSolution~0.38[21]

Part 5: Advanced Topics and Future Outlook

5.1. Doping in Organic Semiconductors

Similar to inorganic semiconductors, the conductivity of OSCs can be dramatically increased through doping.[22][23] For p-type materials, this involves introducing a small amount of a strong electron-accepting molecule (a p-dopant), such as F4-TCNQ.[24] The dopant removes an electron from the OSC's HOMO, creating a free hole that contributes to conductivity.[9] This is crucial for reducing contact resistance at the electrode interface and for applications in thermoelectric devices.[22]

5.2. Stability and Degradation

A major challenge for organic electronics is operational stability.[2] P-type materials are generally more stable than n-type materials because their charge carriers (holes) are less susceptible to trapping by ambient oxygen and water.[6] However, degradation can still occur through:

  • Photo-oxidation: Under light and air, oxygen can react with the semiconductor, disrupting the π-conjugated system and creating charge traps.[25]

  • Thermal Degradation: At temperatures above the material's glass transition temperature, the film morphology can change, leading to a decrease in performance.[26]

  • Dopant Migration: In doped films, dopant molecules can migrate over time, leading to device instability.[27]

5.3. Future Outlook

The development of p-type organic semiconductors is a vibrant field. Future research will focus on designing materials with even higher mobility and stability, particularly for demanding applications in flexible and wearable electronics.[4][28] The synthesis of novel π-cores, the exploration of new processing techniques to achieve large-area crystalline films, and the development of stable, high-performance n-type materials to enable complementary logic circuits are the key frontiers that will drive the next generation of organic electronics.[21][29]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction joins an aryl halide with an arylboronic acid. Other methods like the Ullmann condensation and Buchwald-Hartwig amination can also be employed for forming the biaryl or the C-N bond, respectively.[2][3][4]

Q2: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A2: The base is a critical component in the Suzuki-Miyaura coupling. It plays a crucial role in the transmetalation step of the catalytic cycle by activating the organoboron species.[1] The choice of base can significantly impact the reaction's yield and rate.[5]

Q3: Why is an inert atmosphere important for this reaction?

A3: An inert atmosphere (e.g., nitrogen or argon) is crucial because the palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[5] Oxygen can oxidize the catalyst, leading to deactivation and the formation of unwanted side products, such as homocoupled products.[6][7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] These methods allow you to track the consumption of starting materials and the formation of the desired product over time.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges you might encounter during the synthesis of this compound, providing insights into their causes and offering practical solutions.

Issue 1: Low to No Product Yield

A low or non-existent yield is one of the most common frustrations in cross-coupling reactions. A systematic approach to troubleshooting is key to identifying the root cause.

Potential Cause A: Inactive Catalyst
  • Explanation: The palladium catalyst is the heart of the Suzuki-Miyaura reaction. Its activity can be compromised by improper storage, leading to oxidation, or by the presence of impurities in the reaction mixture.[5]

  • Solution:

    • Use Fresh Catalyst: Always use a fresh batch of palladium catalyst or a pre-catalyst that is known to be active.

    • Proper Handling: Handle the catalyst under an inert atmosphere to prevent exposure to oxygen.

    • Ligand Choice: The choice of phosphine ligand is critical. For challenging couplings, consider using bulky, electron-rich ligands like those developed by Buchwald, which can enhance catalyst activity and stability.[9]

Potential Cause B: Poor Quality of Reagents
  • Explanation: The purity of your starting materials, including the aryl halide and the boronic acid, is paramount. Impurities can interfere with the catalyst and lead to side reactions. Boronic acids, in particular, can be prone to decomposition (protodeboronation).[5]

  • Solution:

    • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis.

    • Use Stabilized Boronic Acids: If protodeboronation is suspected, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[5]

    • Solvent and Base Purity: Ensure that your solvents are anhydrous and degassed, and your base is of high purity.[5]

Potential Cause C: Suboptimal Reaction Conditions
  • Explanation: The Suzuki-Miyaura coupling is sensitive to several parameters, including temperature, solvent, and the choice of base.[10] An inappropriate combination of these factors can lead to a sluggish or failed reaction.

  • Solution:

    • Temperature Optimization: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating to 80-100 °C.[11]

    • Solvent Selection: Common solvents include toluene, dioxane, and DMF, often in the presence of water.[1] The choice of solvent can affect the solubility of reagents and the stability of the catalytic species.

    • Base Selection: The strength and solubility of the base are important. Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄). The selection should be tailored to the specific substrates.[5]

Issue 2: Formation of Significant Byproducts

The presence of byproducts complicates purification and reduces the yield of the desired product. Identifying and minimizing these side reactions is crucial.

Potential Cause A: Homocoupling of the Boronic Acid
  • Explanation: A common side reaction is the formation of a biaryl product from the coupling of two boronic acid molecules.[6] This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[7]

  • Solution:

    • Thorough Degassing: Rigorously degas your reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.

Potential Cause B: Protodeboronation
  • Explanation: This side reaction involves the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom, leading to the formation of an arene byproduct.[5] This is often promoted by acidic conditions or the presence of water.

  • Solution:

    • Use of More Stable Boron Reagents: As mentioned earlier, employing more stable boronic acid derivatives can mitigate this issue.[5]

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[5]

Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause A: Co-elution of Product and Impurities
  • Explanation: The polarity of the desired product and byproducts may be very similar, making separation by column chromatography difficult.[11]

  • Solution:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Acid-Base Extraction: The amine functionality of the product allows for purification via acid-base extraction. Dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution will protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on the specific reactivity of your substrates.

Materials:

  • 4-Bromo-3-methoxyaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-3-methoxyaniline, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed toluene/water solvent mixture.

  • In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture and add this solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.[12]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Table 1: Comparison of Reaction Parameters for Yield Optimization [10][13]

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Loading 1 mol%2 mol% 5 mol%2 mol% often provides a good balance between yield and cost.
Temperature 60 °C80 °C 100 °C80 °C is a common starting point for many Suzuki couplings.
Base Na₂CO₃K₂CO₃ K₃PO₄K₂CO₃ is a widely used and effective base for this type of reaction.
Solvent TolueneToluene/H₂O Dioxane/H₂OThe addition of water can often accelerate the reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Ar'-B(OR)2 (Base) ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: Key steps of the Suzuki-Miyaura reaction.

References

Technical Support Center: Purification of 2-Methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-Methoxy-[1,1'-biphenyl]-4-amine. The purity of this compound is critical for reliable downstream applications, including pharmacological screening and materials science. This document provides in-depth, field-proven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route. For a typical Suzuki coupling reaction (a common method for creating biphenyl linkages), you can expect to find:

  • Unreacted Starting Materials: Such as the corresponding boronic acid/ester and the halo-anisidine derivative.

  • Homocoupling Products: Biphenyls formed from the coupling of two identical starting material molecules.

  • Catalyst Residues: Trace amounts of palladium and ligands used in the coupling reaction.

  • Solvents and Reagents: Residual solvents and inorganic salts from the workup.

Q2: I need to purify a small, 100 mg sample for initial screening. What is the most straightforward method?

A2: For small-scale purification, preparative Thin-Layer Chromatography (pTLC) or a small, carefully run flash column chromatography is most efficient. Given the basic nature of the amine, it is crucial to pre-treat your silica. For pTLC, you can develop the plate in a chamber saturated with a mobile phase containing 1-2% triethylamine (Et₃N). This neutralizes the acidic silica surface, preventing the common issue of product streaking and yield loss.[1][2]

Q3: How does the basicity of the amine (pKa ≈ 4.4) influence purification?[3]

A3: The amine's basicity is the most critical factor. The lone pair of electrons on the nitrogen atom makes it a Lewis base, which can:

  • Protonate in Acidic Conditions: This allows for selective extraction into an aqueous acid layer, separating it from neutral or acidic impurities. This is the principle behind Acid-Base Extraction.[4][5]

  • Bind to Acidic Surfaces: Standard silica gel is acidic due to surface silanol (Si-OH) groups. The basic amine will bind strongly, leading to poor separation, tailing (streaking), and in some cases, decomposition on the column.[2][6] Understanding and mitigating this interaction is key to successful chromatographic purification.

Q4: What are the essential safety precautions when handling this compound?

A4: While specific toxicity data for this exact molecule is limited, aromatic amines as a class should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][9] Avoid skin and eye contact.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

Section 2: Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during purification.

Issue 1: Severe Tailing and Low Recovery in Silica Gel Chromatography

Question: "I'm attempting to purify my crude this compound using a standard silica gel column with a Hexane/Ethyl Acetate gradient. My product is smearing down the column, and my final yield is less than 30%. What's going wrong?"

Answer: This is a classic problem when purifying basic compounds on acidic stationary phases.

  • Root Cause Analysis: The basic nitrogen atom of your amine is interacting strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction leads to a portion of your compound sticking to the column and eluting very slowly, causing the characteristic "tailing" or "streaking" effect and resulting in significant material loss.[2][6]

  • Solutions:

    • Mobile Phase Modification (Recommended First Step): Add a small amount of a competing base to your mobile phase (eluent). Triethylamine (Et₃N) is the most common choice. The Et₃N will preferentially interact with the acidic sites on the silica, effectively "passivating" the column and allowing your target amine to travel through unimpeded.

      • Protocol: Prepare your Hexane/Ethyl Acetate eluent and add 1-2% Et₃N by volume. Use this modified eluent to equilibrate the column and run the separation.[1]

    • Switch to a Different Stationary Phase: If mobile phase modification is insufficient, the next logical step is to use a stationary phase that does not have acidic character.

      • Basic Alumina: Alumina is generally basic and provides an excellent alternative for purifying amines.[6]

      • Amine-Functionalized Silica: These are commercially available columns where the silica surface has been chemically modified with aminopropyl groups. This creates a basic surface environment, ideal for purifying basic compounds without tailing.[2][6]

Issue 2: Emulsion Formation and Poor Yield During Acid-Base Extraction

Question: "I tried an acid-base extraction to purify my compound. I dissolved the crude material in ethyl acetate, extracted with 1M HCl, but I formed a thick emulsion at the interface that won't separate. After finally breaking it and basifying the aqueous layer, my recovered product yield was very low."

Answer: Emulsions and poor recovery are common but solvable issues in acid-base extractions.

  • Root Cause Analysis:

    • Emulsions: Biphenyl compounds can act as surfactants, stabilizing the interface between the organic and aqueous layers, especially if fine particulate matter is present. Vigorous shaking exacerbates this.

    • Low Recovery: This can be due to several factors: (i) Incomplete protonation of the amine (pH of the aqueous layer not low enough), (ii) The hydrochloride salt of your amine having some partial solubility in the organic solvent, or (iii) Incomplete extraction from the aqueous layer after basification.

  • Solutions:

    • Breaking Emulsions:

      • Patience: Let the separatory funnel stand for 15-30 minutes.

      • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

      • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up emulsions.

    • Improving Recovery:

      • Verify pH: Use pH paper to ensure the aqueous layer is truly acidic (pH 1-2) during the acid wash and sufficiently basic (pH 12-14) after adding NaOH/KOH before the final extraction.[5]

      • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent. For example, instead of one 100 mL extraction, perform three 35 mL extractions. This is mathematically more efficient at recovering the product.

      • Choose Your Solvents Wisely: If the salt is suspected to be soluble in ethyl acetate, try a less polar solvent like dichloromethane (DCM) for the initial dissolution.

Issue 3: Difficulty Finding a Recrystallization Solvent

Question: "My product is an oil/waxy solid after column chromatography. I've tried to recrystallize it from hexane (insoluble) and ethanol (very soluble, even when cold). How can I get a pure crystalline solid?"

Answer: This solubility profile is perfect for a mixed-solvent recrystallization system.

  • Root Cause Analysis: The molecule has distinct polar (amine, methoxy ether) and non-polar (biphenyl rings) regions, making it difficult to find a single solvent with the ideal "soluble when hot, insoluble when cold" property.

  • Solution: Mixed-Solvent Recrystallization:

    • Principle: Use two miscible solvents—one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

    • Recommended System: For your compound, an Ethanol/Water or Acetone/Hexane system would be an excellent starting point.

    • Protocol (Ethanol/Water):

      • Dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.

      • While the solution is still hot, add water dropwise until you see the first persistent cloudiness (turbidity). This indicates the solution is saturated.

      • Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

      • Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

      • Collect the crystals by vacuum filtration.

Section 3: Visual Guides & Data

Workflow Diagrams

Purification_Decision_Tree Start Crude 2-Methoxy- [1,1'-biphenyl]-4-amine Scale What is the scale? Start->Scale Small_Scale < 250 mg Scale->Small_Scale Small Large_Scale > 250 mg Scale->Large_Scale Large Purity_Goal What is the purity goal? High_Purity >99% (e.g., for analysis) Purity_Goal->High_Purity High Good_Purity ~95-98% (e.g., for screening) Purity_Goal->Good_Purity Good Method_pTLC Preparative TLC or small Flash Column Small_Scale->Method_pTLC Large_Scale->Purity_Goal Method_Column Flash Column Chromatography High_Purity->Method_Column Method_Recrystallize Recrystallization Good_Purity->Method_Recrystallize If product is solid Method_AcidBase Acid-Base Extraction Good_Purity->Method_AcidBase If impurities are neutral/acidic Final_Product Pure Product Method_pTLC->Final_Product Method_Column->Method_Recrystallize Remove solvent artifacts Method_Recrystallize->Final_Product Method_AcidBase->Method_Recrystallize Further polish

Chromatography_Troubleshooting Start Compound Streaking on Silica Column Cause Root Cause: Acid-Base interaction between basic amine and acidic silica Start->Cause Solution1 Solution 1: Modify Mobile Phase Cause->Solution1 Step1 Add 1-2% Triethylamine (Et3N) to Hexane/EtOAc eluent Solution1->Step1 Check1 Does streaking stop? Step1->Check1 Success Purification Successful Check1->Success Yes Solution2 Solution 2: Change Stationary Phase Check1->Solution2 No Step2a Option A: Use Basic Alumina Column Solution2->Step2a Step2b Option B: Use Amine-Functionalized (NH2) Silica Column Solution2->Step2b Step2a->Success Step2b->Success

Data Tables

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemTypeBest ForPro-Tip
Ethanol Single SolventCompounds that are sparingly soluble in cold ethanol but very soluble in hot ethanol.A good first choice for many aromatic compounds.
Isopropanol Single SolventSimilar to ethanol, but often provides better crystals due to lower volatility.Can be a good alternative if ethanol fails.
Ethanol / Water Mixed SolventCompounds highly soluble in ethanol but insoluble in water.Add water dropwise to a hot ethanol solution of the compound until turbidity appears.[10]
Acetone / Hexane Mixed SolventCompounds highly soluble in acetone but insoluble in hexane.Ideal for removing non-polar impurities.
Toluene Single SolventGood for less polar compounds or when other solvents fail.Cool slowly as crystals can form quickly.

Section 4: Detailed Experimental Protocols

Protocol A: Purification by Flash Column Chromatography (Amine-Modified Eluent)
  • Slurry Preparation: Dissolve ~1.0 g of crude this compound in a minimal amount of dichloromethane (DCM). Add ~1.5 g of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

  • Eluent Preparation: Prepare a suitable mobile phase, for example, 10% Ethyl Acetate in Hexane. To this solution, add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for every 990 mL of eluent).

  • Column Packing: Dry pack a suitable size glass column with silica gel. Wet and equilibrate the column with the amine-modified eluent, running at least two column volumes through before loading the sample.

  • Sample Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the amine-modified mobile phase. Collect fractions and monitor them by TLC (using a TLC tank pre-saturated with the same eluent) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.

Protocol B: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude material (~1.0 g) in 100 mL of an organic solvent like dichloromethane (DCM) or ethyl acetate in a 250 mL separatory funnel.

  • Acid Extraction: Add 50 mL of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel and shake gently (invert several times) for 1-2 minutes to prevent emulsion formation.[4] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acid extraction on the organic layer two more times with 25 mL portions of 1M HCl, combining all aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). A precipitate or oil (your free amine) should form.[5][11]

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the regenerated amine with three 50 mL portions of DCM.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

Common side reactions in the synthesis of biphenyl amines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Biphenyl Amines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of biphenyl amines. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during the synthesis of this critical structural motif. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern success and failure in these transformations. Here, you will find not just solutions, but the rationale behind them, empowering you to troubleshoot effectively and optimize your synthetic routes.

This resource is structured into two main parts:

  • Method-Specific Troubleshooting Guides: Detailed Q&A sections focusing on the most prevalent synthetic methods: the Buchwald-Hartwig Amination, the Suzuki-Miyaura Coupling, and the Ullmann Condensation.

  • General FAQs: Broader questions that apply across different synthetic strategies, covering topics like catalyst selection and reaction setup.

Part 1: Method-Specific Troubleshooting Guides

A. The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, allowing for the direct coupling of an amine with an aryl halide.[1][2] While powerful, its catalytic cycle is sensitive to reaction conditions, which can lead to several undesired pathways.

Question 1: My reaction is producing a significant amount of hydrodehalogenated arene instead of my desired biphenyl amine. What is causing this and how can I prevent it?

Answer: This is a classic and frequent side reaction in Buchwald-Hartwig aminations.[1] The hydrodehalogenated arene (where the halide on your starting material is replaced by a hydrogen) is formed via a competitive pathway known as β-hydride elimination.[3]

  • Causality (The "Why"): The catalytic cycle proceeds through a palladium-amide intermediate (LₙPd(Ar)(NR₂)). For the reaction to be productive, this intermediate must undergo reductive elimination to form the C-N bond. However, if the amine has a β-hydrogen, the palladium center can abstract it, forming a palladium-hydride species (LₙPd(Ar)(H)). This species then reductively eliminates the arene (Ar-H) and regenerates the Pd(0) catalyst, terminating the desired cycle for that molecule.[1][3] This side reaction is particularly problematic with primary amines.[3]

  • Troubleshooting Protocol:

    • Ligand Selection: The choice of phosphine ligand is the most critical factor. Sterically bulky, electron-rich ligands are essential. They promote the desired C-N reductive elimination, making it kinetically faster than the β-hydride elimination pathway.

      • Recommendation: Switch to sterically demanding biarylphosphine ligands like Josiphos-type ligands or bipyrazole-based monodentate phosphine ligands (e.g., BippyPhos).[3] For difficult couplings, advanced ligands from the Buchwald lab (e.g., GPhos) are designed to resist deactivation and promote efficient coupling.[4]

    • Base Selection: The choice and strength of the base can influence the concentration of the palladium-amide intermediate. A base that is too strong can sometimes favor side reactions.

      • Recommendation: Screen weaker bases. While strong bases like NaOt-Bu are common, consider alternatives like K₃PO₄ or Cs₂CO₃, especially if your substrates are sensitive.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to reductive elimination.

Question 2: My catalyst appears to be deactivating. The reaction starts but then stalls before completion. What's happening?

Answer: Catalyst deactivation is a common issue in palladium-catalyzed reactions and can occur through several mechanisms.[4][5]

  • Causality (The "Why"):

    • Ligand Displacement: Certain substrates, particularly N-heterocycles or some primary amines, can displace the phosphine ligand from the palladium center.[4] This forms catalytically dormant or inactive palladium complexes.

    • Formation of Palladium Black: If the Pd(0) catalyst is not properly stabilized by the ligand, it can agglomerate and precipitate as palladium black, which has very low catalytic activity.[5] This is often visible as a blackening of the reaction mixture.

    • Base-Mediated Decomposition: Sensitive substrates, such as some five-membered heteroarenes, can be decomposed by strong bases. The decomposition products can then poison the catalyst.[4]

  • Troubleshooting Protocol:

    • Use Precatalysts: Modern precatalysts (e.g., G4-palladium precatalysts) are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ, minimizing the formation of palladium black.

    • Optimize Ligand-to-Metal Ratio: Ensure a sufficient excess of the ligand is present to stabilize the palladium species throughout the catalytic cycle. A ratio of 1.1:1 to 2:1 (ligand:Pd) is a common starting point.

    • Use a Milder Base: If substrate decomposition is suspected, switch to a weaker base like NaOTMS, which has been shown to limit the decomposition of sensitive heteroarenes.[4]

    • Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, leading to deactivation. Rigorous degassing of solvents and maintaining the reaction under an inert atmosphere (Argon or Nitrogen) is crucial.

B. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. In the context of biphenyl amine synthesis, it is often used to create the biphenyl core, which is then functionalized with an amine in a subsequent step (e.g., via nitration and reduction). Alternatively, an amine-containing aryl halide or arylboronic acid can be used directly.

Question 1: I am observing a large amount of a symmetrical biaryl byproduct derived from my boronic acid. How do I stop this homocoupling?

Answer: The formation of a homocoupled biaryl (Ar-Ar from Ar-B(OH)₂) is one of the most common side reactions in Suzuki-Miyaura coupling.[6][7]

  • Causality (The "Why"): This side reaction is primarily promoted by the presence of Pd(II) species and oxygen.[6][8] If the reaction mixture is not properly degassed, oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[6][9] Using a Pd(II) salt (like Pd(OAc)₂) as a precatalyst can also lead to initial homocoupling as the Pd(II) is reduced to the active Pd(0) state.[6]

  • Troubleshooting Protocol:

    • Rigorous Degassing: This is the most critical step. The exclusion of oxygen is essential to suppress homocoupling.[8][9]

      • Recommended Method: Combine all solid reagents in the flask. Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times. Add the degassed solvent(s) via cannula or syringe. For maximum effect, sparging the solvent with an inert gas for 15-30 minutes before addition is highly recommended.[9]

    • Use a Pd(0) Source or an Efficient Precatalyst: Instead of Pd(II) salts like Pd(OAc)₂, use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that generates Pd(0) cleanly. This reduces the initial concentration of homocoupling-promoting Pd(II).[7]

    • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help scavenge any Pd(II) species that form, suppressing the homocoupling pathway.[9]

    • Ligand Choice: Bulky, electron-rich ligands can sometimes help suppress homocoupling by favoring the desired cross-coupling pathway.[7]

Question 2: My yield is low, and I'm recovering a lot of my aryl halide starting material, but my boronic acid is gone. What happened?

Answer: This scenario strongly suggests that your boronic acid has decomposed through a process called protodeborylation .

  • Causality (The "Why"): Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6][10] This reaction is often facilitated by aqueous basic or acidic conditions and is particularly problematic for electron-rich or certain heteroaryl boronic acids.[6] The reaction consumes your nucleophilic partner, stalling the catalytic cycle and leaving the aryl halide unreacted.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: If possible, switch to a non-aqueous base (e.g., K₃PO₄) and use anhydrous solvents to minimize the proton source.

    • Use Boronate Esters: Boronic acid pinacol esters (BPin) are generally more stable and less susceptible to protodeborylation than the corresponding boronic acids. They can be used directly in the coupling reaction.

    • Control Temperature: High temperatures can accelerate the rate of protodeborylation. Run the reaction at the lowest temperature that still allows for efficient cross-coupling.

    • Base Selection: Use the mildest base possible that still effects the reaction. Sometimes a weaker base like K₂CO₃ is sufficient and less likely to promote decomposition.

The following diagram illustrates the productive Suzuki-Miyaura cycle and where the key side reactions, Homocoupling and Protodeborylation, diverge.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle & Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X O2_PdII Pd(II) Species Pd0->O2_PdII O₂ (Air) Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'-B(OH)₂ (Base) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biphenyl Product) RedElim->Product Homocoupling Ar'-Ar' (Homocoupling Product) O2_PdII->Homocoupling + 2 Ar'-B(OH)₂ Proton H⁺ / H₂O ArBOH Ar'-B(OH)₂ Protodeborylation Ar'-H (Protodeborylation) ArX Ar-X ArBOH->Protodeborylation

Caption: Suzuki-Miyaura cycle with key side reaction pathways.

C. The Ullmann Condensation / Goldberg Reaction

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[11] While often requiring harsher conditions than palladium-catalyzed methods, modern ligand development has made it a viable alternative, especially for certain substrates.[2][12]

Question: My Ullmann reaction is not proceeding, or the yield is very low, even at high temperatures. What can I do?

Answer: Low reactivity in Ullmann-type reactions is a common hurdle, often stemming from catalyst activity or substrate electronics.[11]

  • Causality (The "Why"):

    • Catalyst Activity: Traditional Ullmann reactions used stoichiometric copper powder, which has inconsistent surface activity. Modern reactions use soluble Cu(I) salts (e.g., CuI) which are more reliable, but their activity is highly dependent on the presence of a suitable ligand.[11][13]

    • Substrate Electronics: The reaction is essentially a nucleophilic aromatic substitution. It works best when the aryl halide is activated by electron-withdrawing groups. Electron-rich aryl halides are notoriously difficult substrates.[11]

    • Inhibition: The products themselves (triarylamines) can sometimes act as ligands, coordinating to the copper center and inhibiting the catalyst.[14]

  • Troubleshooting Protocol:

    • Add a Ligand: This is the most crucial improvement over classical conditions. Chelating ligands like diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) can dramatically accelerate the reaction and allow for lower temperatures.[14][15]

    • Solvent Choice: The reaction requires a high-boiling, polar aprotic solvent to facilitate the reaction and keep all components in solution.

      • Recommendations: NMP, DMF, or nitrobenzene are traditionally used, but be aware of potential side reactions with the solvent itself at high temperatures.[11]

    • Base and Halide Choice: Use a strong base like K₂CO₃ or K₃PO₄. In terms of the leaving group on the aryl halide, reactivity follows the trend I > Br >> Cl. If you are using an aryl chloride with poor results, switching to the corresponding aryl bromide or iodide will significantly increase the reaction rate.[11]

Part 2: General FAQs for Biphenyl Amine Synthesis

Q1: How do I choose the right catalyst system (metal and ligand) for my specific substrates?

A1: There is no single "best" catalyst. The optimal choice is highly substrate-dependent. Here is a general decision workflow:

Catalyst_Choice Start Start: Synthesize Biphenyl Amine Method Is a C-N or C-C bond being formed first? Start->Method Substrate Are substrates sterically hindered or electron-rich? Buchwald Try Buchwald-Hartwig (Pd-catalyzed) Substrate->Buchwald Yes Ullmann Consider Ullmann/Goldberg (Cu-catalyzed) Substrate->Ullmann No (or Pd fails) CN_Bond Forming C-N bond directly Method->CN_Bond C-N CC_Bond Forming C-C bond first Method->CC_Bond C-C CN_Bond->Substrate Suzuki Try Suzuki-Miyaura (Pd-catalyzed) CC_Bond->Suzuki Ligand Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, GPhos) Buchwald->Ligand Mild Standard conditions may work. (e.g., PPh₃, DPPF) Ullmann->Mild Modern ligands like phenanthroline needed

Caption: Decision workflow for selecting a synthetic strategy.

  • For C-N Bond Formation (Buchwald-Hartwig): If your amine or aryl halide is sterically hindered, electron-rich, or a sensitive heterocycle, you must use a modern, bulky biarylphosphine ligand (e.g., XPhos, SPhos, or newer generation ligands).[4] For simpler substrates, older ligands like BINAP or DPPF may suffice.[1]

  • For C-C Bond Formation (Suzuki-Miyaura): This reaction is generally more robust. Ligands like SPhos are excellent for challenging couplings.[16] For many standard reactions, Pd(PPh₃)₄ can be effective.

  • When to Consider Copper (Ullmann): If you are working on a very large scale where palladium cost is a concern, or if palladium-based methods have failed, copper catalysis is a valuable alternative. It is particularly useful for coupling with phenols and anilines.[2][11]

Q2: My final product is difficult to purify. What are some common, hard-to-remove impurities?

A2: Besides the side products already discussed (homocoupled, hydrodehalogenated), other common impurities include:

  • Partially Reacted Intermediates: In multi-step syntheses, such as the reduction of a nitro-biphenyl, incomplete reduction can leave residual nitro-compound, which can be difficult to separate from the desired amine.[17][18]

  • Ligand-Derived Impurities: Phosphine ligands can be oxidized to phosphine oxides during the reaction. These are often polar and can co-elute with the product during chromatography.

  • Residual Starting Materials: If the reaction does not go to completion, separating starting materials from a product with very similar polarity can be challenging.[19]

Purification Strategy Table

Impurity TypeProbable CauseRecommended Purification Method
Homocoupled ProductOxygen in reactionColumn Chromatography (often less polar than product)
Hydrodehalogenated Areneβ-Hydride EliminationColumn Chromatography (significantly less polar)
Phosphine OxidesLigand OxidationAcid wash/extraction (basic amine product stays in organic layer, acidic wash removes basic impurities, basic wash removes acidic impurities), or specialized chromatography.
Residual Nitro-CompoundIncomplete ReductionRecrystallization or careful column chromatography.

References

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during Suzuki-Miyaura cross-coupling reactions. Drawing from established protocols and mechanistic insights, this resource aims to help you diagnose and resolve challenges in your experiments, ensuring robust and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is fundamental to effective troubleshooting. Below is a diagram illustrating the key steps: oxidative addition, transmetalation, and reductive elimination. Common failure points are also indicated, which will be addressed in the subsequent sections.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_pitfalls Common Pitfalls & Side Reactions Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) PdII_A R¹-Pd(II)-X Ln OxAdd->PdII_A Often Rate-Limiting for Ar-Cl PdII_A->Pd0 Catalyst Regeneration Transmetalation Transmetalation (R²-B(OR)₂) Catalyst_Deactivation Catalyst Deactivation (e.g., Pd Black) PdII_A->Catalyst_Deactivation Inhibition PdII_B R¹-Pd(II)-R² Ln Transmetalation->PdII_B Base is Crucial Protodeboronation Protodeboronation of R²-B(OH)₂ Transmetalation->Protodeboronation Side Reaction Homocoupling Homocoupling of R²-B(OH)₂ Transmetalation->Homocoupling Side Reaction RedElim Reductive Elimination Product R¹-R² RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling reactions.

Low to No Yield

Q1: My Suzuki coupling reaction has a very low yield or failed completely. What are the first things I should check?

A1: A failed Suzuki coupling can often be traced back to a few key areas. A systematic check of your reagents and setup is the best first step.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is especially problematic for electron-deficient arylboronic acids.[1] Consider using a fresh batch of the boronic acid or a more stable derivative like a pinacol ester (BPin), MIDA ester, or an aryltrifluoroborate.[1][2][3]

    • Aryl Halide: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1][4]

    • Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[1][5] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

    • Solvent and Base: Use anhydrous and degassed solvents, as oxygen can deactivate the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your base is of high purity and finely powdered for better solubility and reactivity.[6]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) species and any phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2][6]

    • Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the degradation of the catalyst, boronic acid, or product.[2] It's advisable to screen a range of temperatures (e.g., 80–110 °C) to find the optimal conditions.[2][6]

    • Stirring: Vigorous stirring is essential, especially in multiphasic systems (e.g., with an aqueous base), to ensure efficient mixing and mass transfer.[2]

Q2: I'm working with a sterically hindered substrate and getting poor conversion. How can I improve my yield?

A2: Sterically demanding couplings, especially those aiming to form di-, tri-, or tetra-ortho-substituted biaryls, require carefully optimized conditions.

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Opt for catalyst systems with bulky, electron-rich ligands that promote both oxidative addition and reductive elimination.

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are widely used for challenging couplings.[2]

    • N-Heterocyclic Carbenes (NHCs): Pd-NHC complexes have shown high efficiency for sterically hindered substrates, often with low catalyst loadings.[7][8]

    • Specialized Ligands: For particularly challenging aryl-alkyl couplings, ligands like AntPhos have been developed to suppress side reactions like β-hydride elimination.[9][10]

  • Base and Solvent:

    • A strong, non-nucleophilic base is often required. Potassium tert-butoxide (t-BuOK) or potassium phosphate (K₃PO₄) are common choices.[6][7]

    • Aprotic polar solvents like dioxane or toluene are frequently used.[6][7]

  • Reaction Temperature: Higher temperatures are often necessary to overcome the steric barrier, but as mentioned, this must be balanced against potential degradation.[2]

ParameterRecommendation for Sterically Hindered Couplings
Catalyst/Ligand Pd precatalyst with bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2][7][8]
Base Strong, non-nucleophilic bases like K₃PO₄ or t-BuOK.[6][7]
Solvent Anhydrous, degassed aprotic solvents such as dioxane or toluene.[6][7]
Temperature Often requires elevated temperatures (e.g., 80-120 °C), optimization is key.[2]
Side Reactions and Impurities

Q3: I'm observing significant side products in my reaction, mainly homocoupling of the boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid (R²-R²) is a common side reaction, often driven by the presence of oxygen.

  • Cause: Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.

  • Solution: The most effective solution is to rigorously exclude oxygen from the reaction mixture.

    • Degassing: Thoroughly degas your solvent(s) before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[1]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[2]

Q4: My main impurity is the protodeboronated starting material. How can I prevent this?

A4: Protodeboronation (the replacement of the -B(OH)₂ group with -H) is a major pathway for boronic acid decomposition, particularly with electron-deficient or heteroaromatic boronic acids.[1][2]

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases like potassium fluoride (KF), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be beneficial.[1][2]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[1] If protodeboronation is a significant issue, switching to strictly anhydrous conditions can help.[2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form is a highly effective strategy.

    • Pinacol (BPin) or MIDA esters: These are generally more stable than the corresponding boronic acids.[2][11]

    • Aryltrifluoroborates (R-BF₃K): These salts are air- and moisture-stable crystalline solids that slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[3] This "slow-release" strategy is very effective at suppressing protodeboronation.[12]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Catalyst and Reagent Issues

Q5: My reaction starts but then stalls. What could be causing catalyst deactivation?

A5: Catalyst deactivation can occur through several mechanisms.

  • Palladium Black Formation: The active Pd(0) species can agglomerate to form larger, inactive palladium nanoparticles, often visible as a black precipitate ("palladium black").[13]

    • Cause: This is often due to an insufficient ligand-to-palladium ratio or the use of a ligand that cannot effectively stabilize the Pd(0) nanoparticles.

    • Solution: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[1] Switching to a bulkier, more electron-rich ligand can improve catalyst stability.[2]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxides, which can inhibit the catalyst.[5][13]

    • Solution: Use fresh, high-purity ligands stored under an inert atmosphere. If you suspect ligand degradation, its purity can be checked by ³¹P NMR.[5]

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic activity.[13][14] This can sometimes be overcome by changing the solvent or ligand.

Catalyst_Deactivation Active_Catalyst Active Pd(0)Ln Inactive_Catalyst Inactive Pd Black Active_Catalyst->Inactive_Catalyst Agglomeration Oxidized_Ligand Oxidized Ligand (e.g., R₃P=O) Active_Catalyst->Oxidized_Ligand Ligand Oxidation Product_Inhibition Product Adsorption Active_Catalyst->Product_Inhibition Product Binding

Caption: Common pathways for palladium catalyst deactivation.

Q6: How critical is the choice of base and solvent?

A6: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle and can profoundly influence the reaction's outcome.[15][16]

  • Role of the Base: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which is necessary for the transmetalation step.[17][18][19][20]

    • Strength and Solubility: The base must be sufficiently strong and soluble in the reaction medium.[1][2] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[2] The choice can affect selectivity when competing boronic acids are present.[17][18]

  • Role of the Solvent: The solvent system solubilizes the reagents and stabilizes the catalytic species.[15][16]

    • Polarity: The polarity of the solvent can influence which catalytic pathway is dominant. For example, in some systems, polar solvents favor the reaction of an anionic palladium complex.[15]

    • Common Systems: Mixtures of aprotic solvents like 1,4-dioxane, THF, or toluene with water are very common.[11] The water helps to solubilize the inorganic base and can facilitate the transmetalation step.[15]

BaseCommon Use Cases & Considerations
K₂CO₃, Cs₂CO₃ General-purpose bases, often used in aqueous solvent mixtures. Cs₂CO₃ is more soluble and basic.[2]
K₃PO₄ A strong base often used under anhydrous or nearly anhydrous conditions. Effective for sterically hindered substrates and can minimize protodeboronation.[1][2][6]
KF A milder base, can be useful for substrates with base-sensitive functional groups.[1][21]
Organic Bases (e.g., Et₃N) Less common, but can be used in specific applications, particularly under anhydrous conditions.[11]

Experimental Protocols

Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling

This protocol provides a starting point for a typical Suzuki-Miyaura reaction. Optimization may be required based on the specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[6]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[1][6]

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1][6]

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1][6]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][6]

Protocol 2: Purification of an Air-Sensitive Phosphine Ligand

If you suspect your phosphine ligand has been oxidized, this general procedure can be used for purification.

  • Dissolution: In a glovebox or under a strict inert atmosphere, dissolve the impure phosphine ligand in a minimal amount of a degassed, non-polar solvent (e.g., hexane or toluene). The corresponding phosphine oxide is typically more polar and will be less soluble.

  • Filtration: Filter the solution through a pad of Celite or a syringe filter to remove the less soluble phosphine oxide.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified phosphine ligand.

  • Verification: Confirm the purity of the ligand by ³¹P NMR spectroscopy before use.[5] The purified ligand should be stored under an inert atmosphere and used promptly.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound via Suzuki-Miyaura coupling, while a powerful C-C bond-forming reaction, can present several challenges.[1] This section addresses common problems encountered during the experiment, their probable causes, and scientifically grounded solutions.

IssueProbable Cause(s)Recommended Solutions & Scientific Rationale
Low to No Product Yield 1. Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated. The amino group on the aniline substrate can coordinate with the palladium center, inhibiting its catalytic activity.[2]Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition, which is often the rate-determining step, and stabilize the Pd(0) species.[3][4] Catalyst Choice: Use a pre-formed Pd(0) catalyst or a reliable precatalyst like CataXCium A Pd G3, which has shown effectiveness for couplings with unprotected anilines.[5]
2. Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (hydrolysis), especially at elevated temperatures or in the presence of a strong base.[6][7]Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are more stable towards hydrolysis.[2] Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize water-driven decomposition. Base Selection: A milder base such as K₃PO₄ or KF might reduce the rate of protodeboronation compared to stronger bases.[6][8]
3. Poor Solubility of Reactants: Inadequate solubility of starting materials can lead to a heterogeneous reaction mixture with poor reaction kinetics.[6]Solvent System Optimization: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, 2-MeTHF) and water is often used to dissolve both the organic substrates and the inorganic base.[5][7] Experiment with different solvent ratios to achieve better homogeneity.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which promotes the homocoupling of boronic acids.[4]Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[9]
2. Catalyst System: The choice of palladium source can influence the initial concentration of Pd(II).Use Pd(0) Precatalyst: Starting with a Pd(0) source can minimize the initial amount of Pd(II) species that lead to homocoupling.[4]
Formation of Dehalogenated Starting Material 1. Presence of Hydride Sources: Solvents or reagents can sometimes act as hydride donors, leading to the reduction of the aryl halide.[2]Solvent Choice: Ensure solvents are pure and not a source of hydrides. Optimize Reaction Time: Minimizing the reaction time, if the product formation is reasonably fast, can reduce the occurrence of this side reaction.[2]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Unreacted starting materials or side products like homocoupled species can have similar polarities to the desired product, making separation challenging.[10]Column Chromatography: Use a silica gel column with a gradient solvent system (e.g., hexane/ethyl acetate or toluene/acetone) to effectively separate compounds of varying polarities.[11] Recrystallization: This is a powerful technique for purifying the final product. Toluene or ethanol/water mixtures can be effective solvent systems for biphenyl compounds.[11]
Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting a problematic Suzuki-Miyaura coupling reaction for the synthesis of this compound.

G start Low or No Yield check_catalyst Verify Catalyst System - Use appropriate ligand - Check catalyst activity start->check_catalyst check_reagents Assess Reagent Stability - Use fresh boronic acid/ester - Ensure anhydrous conditions check_catalyst->check_reagents If catalyst is sound check_conditions Optimize Reaction Conditions - Adjust solvent system - Screen different bases - Vary temperature check_reagents->check_conditions If reagents are stable side_reactions Analyze for Side Reactions - Homocoupling? - Dehalogenation? check_conditions->side_reactions If yield is still low success Successful Synthesis check_conditions->success If yield improves purification Address Purification Issues - Optimize chromatography - Attempt recrystallization side_reactions->purification If byproducts are present purification->success

Caption: A decision-making workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of ligand so critical in the Suzuki coupling for synthesizing this compound?

A1: The ligand plays a multifaceted role in the catalytic cycle. For a substrate like an aniline derivative, the nitrogen's lone pair can coordinate to the palladium catalyst, potentially inhibiting it.[2] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often necessary to:

  • Promote Oxidative Addition: This is often the rate-determining step, and these ligands facilitate the addition of the aryl halide to the Pd(0) center.[3]

  • Stabilize the Catalyst: They protect the palladium center and prevent decomposition into palladium black.

  • Facilitate Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Q2: What is the optimal base for this reaction, and why?

A2: The choice of base is highly substrate-dependent, but inorganic bases are most commonly used.[12] For the Suzuki coupling of aminophenyl halides, potassium phosphate (K₃PO₄) is often a good choice.[8] It is a mild base that is effective in activating the boronic acid for transmetalation while being less likely to cause hydrolysis of sensitive functional groups compared to stronger bases like sodium hydroxide.[13] Carbonates such as K₂CO₃ and Cs₂CO₃ are also frequently employed and can be effective.[9][13] It is often necessary to screen a few bases to find the optimal one for a specific substrate combination.[1]

Q3: Can I run this reaction under anhydrous conditions?

A3: While many Suzuki reactions are performed in a biphasic solvent system with water, anhydrous conditions can be beneficial, especially if protodeboronation of the boronic acid is a concern.[7] In such cases, a polar aprotic solvent like DMF or 1,4-dioxane can be used.[6] If using an anhydrous system with a base like K₃PO₄, adding a very small amount of water (a few equivalents) can sometimes be beneficial to facilitate the reaction.[3]

Q4: My product is contaminated with a dehalogenated starting material. How can I prevent this?

A4: Dehalogenation is a common side reaction where the aryl halide is reduced to an arene. This can occur if there is a source of hydride in the reaction mixture. To minimize this, ensure your solvents are of high purity and are not prone to decomposition that could generate hydrides.[2] Additionally, optimizing the reaction time is crucial; stopping the reaction as soon as the starting material is consumed can prevent prolonged exposure to conditions that favor dehalogenation.[2]

Q5: What is the best method to purify the final product, this compound?

A5: A combination of techniques is often most effective.

  • Aqueous Workup: After the reaction, a standard aqueous workup with an organic solvent like ethyl acetate will remove the inorganic base and salts.[14]

  • Column Chromatography: This is typically necessary to separate the desired product from unreacted starting materials, homocoupled byproducts, and other organic impurities. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[10][11]

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) can be very effective for removing trace impurities.[11][15]

General Experimental Protocol

Below is a generalized, representative protocol for the synthesis of this compound. This should be considered a starting point, and optimization of specific parameters is highly recommended.

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Workup & Purification A 1. Add aryl halide, boronic acid, and base to a Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent. B->C D 4. Add Pd catalyst and ligand under positive inert gas flow. C->D E 5. Heat to desired temperature with vigorous stirring. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Cool, dilute with organic solvent, and perform aqueous wash. F->G H 8. Dry organic layer and concentrate. G->H I 9. Purify by column chromatography and/or recrystallization. H->I

Caption: A stepwise workflow for the Suzuki-Miyaura coupling reaction.

References

Palladium-Catalyzed Reactions: A Technical Support Center for Preventing Catalyst Poisoning

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for a common pitfall in synthetic chemistry: catalyst poisoning. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose, prevent, and remedy catalyst deactivation in your palladium-catalyzed reactions.

Introduction: Understanding the Fragility of Catalytic Activity

Palladium catalysts are workhorses in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. However, the very nature of their catalytic activity also makes them susceptible to deactivation by a variety of chemical species, often present as impurities in reagents, solvents, or the reaction atmosphere.[1] This phenomenon, known as catalyst poisoning, can lead to sluggish or failed reactions, costing valuable time and resources.[1] This guide will equip you with the knowledge to safeguard your catalytic systems and ensure robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) about Catalyst Poisoning

This section addresses common questions regarding the symptoms, causes, and general prevention of palladium catalyst poisoning.

Q1: My cross-coupling reaction has stalled or is showing low conversion. How can I determine if catalyst poisoning is the culprit?

A1: Distinguishing catalyst poisoning from other reaction issues, such as poor reagent quality or suboptimal conditions, is the first critical step.[2] Key indicators of catalyst poisoning include:

  • A sudden drop in reaction rate: The reaction may start as expected but then slow down or stop completely. Monitoring the reaction progress by techniques like TLC, GC, or LC-MS can reveal this trend.[3]

  • Incomplete conversion despite extended reaction times: If the reaction fails to reach completion even with prolonged heating, poisoning should be suspected.

  • Formation of palladium black: The precipitation of metallic palladium is a strong indicator of catalyst decomposition, which can be induced by certain poisons or harsh reaction conditions.[4]

  • Inconsistent results between batches: If a previously successful reaction fails with a new batch of reagents or solvents, impurities are a likely cause.

Q2: What are the most common classes of compounds that poison palladium catalysts?

A2: Palladium catalysts are most commonly poisoned by substances that can strongly coordinate to the metal center, blocking the active sites required for the catalytic cycle.[5][6] These include:

  • Sulfur Compounds: Thiols, sulfides, thiophenes, and even elemental sulfur are notorious poisons for palladium catalysts.[7][8][9][10] They form strong, often irreversible bonds with the palladium surface.[11]

  • Nitrogen Compounds: Many nitrogen-containing heterocycles (e.g., pyridines, quinolines), amines, and nitriles can act as inhibitors by coordinating to the palladium center.[12]

  • Halides: While essential components of many cross-coupling reactions, an excess of certain halide ions, particularly iodide, can be detrimental by forming stable, less reactive palladium-halide complexes.[13]

  • Phosphorus Compounds: Phosphites and excess phosphine ligands can sometimes inhibit catalytic activity.

  • Strongly Coordinating Species: Carbon monoxide (CO) and cyanides are potent poisons that can completely shut down catalysis even at trace levels.[5][14][15][16][17]

Q3: Can my starting materials or reagents be a source of catalyst poisons?

A3: Absolutely. It is crucial to assess the purity of all reaction components. Common sources of contamination include:

  • Aryl Halides: Impurities from the synthesis of aryl halides, such as residual sulfur-containing reagents, can be carried over.[9][10]

  • Organoboron Reagents: Boronic acids can contain inorganic salts or byproducts from their preparation. Polyfluorinated arylboronic acids are also susceptible to protodeboronation, which can affect reaction efficiency.[8]

  • Bases and Solvents: Bases may contain carbonate or other impurities. Solvents can contain peroxides or other reactive species if not properly purified and stored.

Part 2: Troubleshooting Guide: A Systematic Approach to Diagnosing and Solving Catalyst Poisoning

When you suspect catalyst poisoning, a systematic approach is key to identifying the source and implementing a solution.

Troubleshooting Workflow

G A Low/No Conversion Observed B Verify Reaction Conditions (Temp, Time, Stirring) A->B C Analyze Reagent Purity (NMR, GC-MS, etc.) B->C Conditions OK I Problem Persists B->I Conditions Incorrect D Isolate Potential Poison Source C->D Purity Issues Identified G Modify Reaction Protocol (e.g., change ligand, base) C->G Purity OK E Purify Suspected Reagent/Solvent D->E F Incorporate a Scavenger D->F H Reaction Successful E->H Successful Purification E->I Purification Ineffective F->H Scavenger Effective F->I Scavenger Ineffective G->H Protocol Change Successful G->I Protocol Change Ineffective

Caption: A systematic workflow for troubleshooting catalyst poisoning.

Specific Scenarios and Solutions
Symptom Potential Cause Recommended Action(s)
Reaction starts but then dies Poison present in a starting material that is consumed over time.1. Run the reaction with each starting material purified individually to identify the source. 2. Consider adding a scavenger at the beginning of the reaction.
Complete lack of reactivity Potent poison present from the outset (e.g., in the solvent or from glassware).1. Use freshly purified, degassed solvents. 2. Ensure glassware is scrupulously clean. 3. Test the catalyst activity with a known "clean" set of reagents.
Formation of significant palladium black Catalyst decomposition due to harsh conditions or certain poisons.1. Lower the reaction temperature if possible. 2. Use a more robust ligand or a pre-catalyst that generates the active Pd(0) species more cleanly.
Inconsistent yields between runs Variable levels of impurities in different batches of reagents or solvents.1. Source reagents from a reliable supplier and consider batch-to-batch testing for purity. 2. Implement a standard purification protocol for all reagents and solvents.

Part 3: Proactive Prevention: Best Practices and Protocols

The most effective way to deal with catalyst poisoning is to prevent it from happening in the first place.

Rigorous Purification of Reagents and Solvents

Impurities are a primary source of catalyst poisons.[18] Implementing routine purification protocols is a critical preventative measure.

Protocol: Purification of Solvents via a Solvent Purification System (SPS)

  • System Preparation: Ensure the SPS columns (typically activated alumina or other appropriate materials) are active and have not exceeded their capacity.

  • Degassing: Before dispensing, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. This removes dissolved oxygen, which can oxidatively deactivate Pd(0) catalysts.

  • Dispensing and Storage: Dispense the purified, anhydrous solvent directly into an oven-dried flask under an inert atmosphere. If storing, use a flask with a tightly sealing septum or a Teflon-sealed cap.

Protocol: Purification of Solid Reagents by Recrystallization

  • Solvent Selection: Choose a solvent system in which the reagent has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the solid reagent in the minimum amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under high vacuum.

The Use of Scavengers

Scavengers are solid-supported or soluble reagents that selectively bind to and remove catalyst poisons from the reaction mixture.[19] They can be used to pretreat a reagent or solvent, or be added directly to the reaction.

Types of Scavengers for Common Poisons

Poison Class Scavenger Type Mechanism
Sulfur Compounds Thiol-functionalized silica or resins[20][21]The thiol groups have a high affinity for soft metals like palladium and will preferentially bind to sulfur-containing impurities.
General Metal Impurities Activated CarbonAdsorbs a wide range of organic impurities and some metal species through physisorption.[21]
Excess Phosphine Ligands Silica-bound electrophilesCan react with and sequester excess nucleophilic phosphines.

Protocol: Pre-treatment of a Liquid Reagent with a Solid-Supported Scavenger

  • Scavenger Selection: Choose a scavenger appropriate for the suspected poison (e.g., thiol-functionalized silica for sulfur impurities).

  • Slurry Formation: In a clean, dry flask, create a slurry of the liquid reagent and the scavenger (typically 5-10 wt% of the scavenger).

  • Agitation: Stir the slurry at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a syringe filter or a small plug of Celite to remove the solid scavenger.

  • Use: The purified liquid reagent is now ready for use in your reaction.

Proper Reaction Setup and Inert Atmosphere Techniques

Palladium(0), the active catalytic species in many cross-coupling reactions, is sensitive to oxidation by atmospheric oxygen.[2] Maintaining an inert atmosphere is crucial.

Workflow for Setting Up an Air-Sensitive Reaction

G A Oven-Dry Glassware B Assemble and Cool Under Inert Gas A->B C Add Solid Reagents B->C D Purge with Inert Gas (3x Cycles) C->D E Add Degassed Solvents via Syringe D->E F Add Liquid Reagents via Syringe E->F G Heat to Reaction Temperature F->G

Caption: A workflow for setting up a palladium-catalyzed reaction under an inert atmosphere.

Part 4: Advanced Concepts in Catalyst Deactivation

Beyond simple poisoning, other deactivation mechanisms can impact your reactions.

  • Sintering and Agglomeration: At high temperatures, finely dispersed palladium particles on a support can migrate and clump together, reducing the active surface area.[22] This is more common with heterogeneous catalysts.

  • Leaching: The palladium can sometimes detach from the support in heterogeneous systems, leading to a loss of catalytic activity in the solid phase.[23]

  • Coking: The decomposition of organic molecules on the catalyst surface can lead to the formation of carbonaceous deposits, which block active sites.[22][23] This is more prevalent in high-temperature reactions or gas-phase processes.[7]

  • Ligand Degradation: The phosphine ligands themselves can be susceptible to oxidation or other degradation pathways, leading to an inactive catalyst.

Understanding these pathways can inform your choice of catalyst, support, and reaction conditions to maximize catalyst lifetime and performance.

References

Technical Support Center: Troubleshooting Product Solubility in Workup and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges related to product solubility during chemical workup and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles in their daily laboratory work. The following question-and-answer format provides in-depth, experience-driven insights and practical solutions to common and complex solubility problems.

I. Issues During Aqueous Workup & Extraction

Question 1: My product seems to be lost after aqueous workup. Where could it have gone?

Answer:

Product loss during aqueous workup is a frequent and frustrating issue, often stemming from unforeseen solubility characteristics. Before assuming the reaction failed, it's crucial to systematically investigate potential solubility-related loss points.

Possible Causes and Troubleshooting Steps:

  • Unexpected Solubility in the Aqueous Layer: Your product might be more water-soluble than anticipated, especially if it possesses polar functional groups or if the reaction conditions have altered its structure to enhance hydrophilicity.[1][2]

    • Troubleshooting Protocol:

      • Do not discard the aqueous layer. Before disposal, take a small aliquot of the aqueous phase.

      • Neutralize it if the wash was acidic or basic.

      • Extract this aliquot with a small amount of a different, often more polar, organic solvent (e.g., ethyl acetate or dichloromethane).

      • Analyze the organic extract by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of your product.[2]

  • Formation of a Salt: If your product has acidic or basic functional groups, it can be converted into a salt during acidic or basic washes, rendering it soluble in the aqueous layer.[3]

    • Causality: An acidic product (e.g., containing a carboxylic acid) will be deprotonated by a basic wash (like sodium bicarbonate) to form a carboxylate salt, which is highly water-soluble.[3][4] Conversely, a basic product (e.g., containing an amine) will be protonated by an acidic wash (like dilute HCl) to form an ammonium salt, which is also water-soluble.[4]

    • Troubleshooting Protocol:

      • Take the aqueous layer you suspect contains your product salt.

      • Adjust the pH to neutralize the salt and regenerate the neutral organic compound. For an acidic product, add dilute acid until the solution is acidic. For a basic product, add a dilute base until the solution is basic.

      • The neutral product may precipitate out of the solution, at which point it can be collected by filtration.[5]

      • If it does not precipitate, extract the neutralized aqueous layer with an appropriate organic solvent and analyze the organic phase for your product.

  • Emulsion Formation: An emulsion is a stable mixture of two immiscible liquids (your organic and aqueous layers), which can physically trap your product, preventing clear separation.

    • Troubleshooting Protocol:

      • Break the emulsion:

        • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.[6]

        • Gently swirl or stir the mixture with a glass rod.[6]

        • If the emulsion persists, you can filter the entire mixture through a pad of Celite®.[6]

Question 2: My product is precipitating or "crashing out" between the organic and aqueous layers during extraction. How can I resolve this?

Answer:

Precipitation at the interface of the two layers during extraction typically indicates that your product has limited solubility in both the organic and aqueous phases under the current conditions.

Possible Causes and Troubleshooting Steps:

  • Insufficient Organic Solvent Volume: The concentration of your product in the organic layer may have exceeded its solubility limit.

    • Troubleshooting Protocol:

      • Add more of the organic solvent to the separatory funnel to dissolve the precipitated solid.

      • It may be beneficial to perform the extraction in a larger vessel to accommodate the increased volume.

  • Poor Choice of Organic Solvent: The selected organic solvent may not be a good match for your product's polarity.

    • Troubleshooting Protocol:

      • Try adding a more polar co-solvent to the organic layer. For example, if you are using diethyl ether, adding some ethyl acetate or dichloromethane can increase the overall polarity of the organic phase.[7]

      • In some cases, a complete change of the primary organic solvent to one that better matches your product's polarity is necessary.

  • pH-Dependent Solubility: The pH of the aqueous layer might be at or near the isoelectric point of your amphoteric compound, minimizing its solubility.

    • Troubleshooting Protocol:

      • Adjust the pH of the aqueous layer. If the compound is acidic, making the aqueous layer more basic should increase its solubility in the aqueous phase. If it's basic, an acidic wash will do the same. This will temporarily move the product into the aqueous phase as a salt.

      • Separate the layers, and then readjust the pH of the aqueous layer to neutral or the point of minimum solubility to precipitate the product, which can then be extracted back into an organic solvent.

II. Issues During Purification (Crystallization & Chromatography)

Question 3: I'm trying to recrystallize my product, but it either won't dissolve in the hot solvent or it "oils out" instead of forming crystals upon cooling. What should I do?

Answer:

Successful recrystallization hinges on the principle that the compound of interest should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[8][9] When this process fails, it's usually due to an inappropriate choice of solvent or technique.

Scenario 1: Product Won't Dissolve in Hot Solvent

  • Causality: The solvent is not polar enough to dissolve your compound even at elevated temperatures.

  • Troubleshooting Protocol:

    • Increase Polarity: Add a small amount of a miscible, more polar co-solvent. For instance, if your compound is sparingly soluble in hot hexane, adding a small amount of ethyl acetate can significantly increase its solubility.[10]

    • Switch Solvents: Choose a more polar solvent altogether. A systematic approach is to test the solubility of a small amount of your crude product in various solvents in test tubes to find a suitable one.[9]

Scenario 2: Product "Oils Out" Upon Cooling

  • Causality: "Oiling out" occurs when the product comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This can happen if the solution is too concentrated, cooled too quickly, or if the chosen solvent has a boiling point that is too high.

  • Troubleshooting Protocol:

    • Add More Solvent: Reheat the mixture until the oil redissolves, then add more solvent to create a less saturated solution.[11]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often leads to precipitation rather than crystallization.[9]

    • Use a Lower-Boiling Solvent: If the product has a low melting point, a solvent with a lower boiling point should be selected.

    • Introduce a Seed Crystal: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

    • Two-Solvent Recrystallization: This is an excellent alternative when a single solvent is ineffective.[11][12]

      • Methodology:

        • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble.[11][13]

        • While the solution is hot, slowly add a "bad" solvent (an anti-solvent) in which your product is insoluble, until the solution becomes cloudy.[11][12] The two solvents must be miscible.[12][13]

        • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

        • Allow the solution to cool slowly.

Question 4: My product precipitated on the top of my silica gel column as I was loading it. How can I prevent this?

Answer:

Product precipitation during loading onto a chromatography column is a common issue when the solvent used to dissolve the sample is stronger (more polar) than the mobile phase (eluent).

Possible Causes and Prevention Strategies:

  • Solvent Incompatibility: The product is soluble in the loading solvent but insoluble in the less polar mobile phase, causing it to crash out upon contact.[14]

    • Prevention Protocol (Dry Loading):

      • Dissolve your crude product in a suitable solvent.

      • Add a small amount of silica gel or Celite® to this solution.

      • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder where your product is adsorbed onto the solid support.

      • Carefully load this powder onto the top of your prepared chromatography column. This ensures the product is already in a solid phase and will dissolve gradually as the mobile phase runs through.[14]

  • High Product Concentration: The concentration of the product in the loading solution is too high.

    • Prevention Protocol:

      • Use a larger volume of the loading solvent to create a more dilute solution.

      • If possible, choose a loading solvent that is only slightly more polar than your mobile phase to minimize the solubility shock.

Visualizing the Troubleshooting Process

A systematic approach is key to solving solubility issues. The following flowchart outlines a general decision-making process when encountering a poorly soluble product.

References

Technical Support Center: Strategies for the Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating the critical final step of any synthesis: the purification of your desired product from unreacted starting materials and other impurities. In drug development and chemical research, the purity of a compound is paramount, directly impacting its efficacy, safety, and the reliability of subsequent experimental data. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve the highest possible purity for your final product.

The First Line of Inquiry: Choosing Your Purification Strategy

The selection of an appropriate purification method is a pivotal decision that hinges on the distinct physical and chemical properties of your product and the unreacted starting materials. A preliminary assessment using Thin Layer Chromatography (TLC) can provide a quick indication of the complexity of your mixture and the relative polarities of its components, guiding your choice of purification technique.[1]

Decision-Making Workflow for Purification Method Selection

The following diagram outlines a logical workflow to guide you in selecting the most suitable purification strategy.

Purification_Decision_Tree start Crude Reaction Mixture product_state Is the product a solid or a liquid/oil? start->product_state solid_options Solid Product product_state->solid_options Solid liquid_options Liquid/Oil Product product_state->liquid_options Liquid/Oil solubility_diff Significant difference in solubility between product and starting materials? solid_options->solubility_diff bp_diff Significant difference in boiling points (>25°C)? liquid_options->bp_diff crystallization Crystallization / Recrystallization solubility_diff->crystallization Yes solid_chromatography Column Chromatography solubility_diff->solid_chromatography No precipitation Selective Precipitation crystallization->precipitation Consider if crystallization is difficult sublimation_check Is the product volatile? solid_chromatography->sublimation_check Alternative for volatile solids sublimation_check->solid_chromatography No sublimation Sublimation sublimation_check->sublimation Yes distillation Distillation (Simple or Fractional) bp_diff->distillation Yes liquid_chromatography Column Chromatography bp_diff->liquid_chromatography No vacuum_distillation_check Are compounds heat-sensitive? distillation->vacuum_distillation_check vacuum_distillation_check->distillation No vacuum_distillation Vacuum Distillation vacuum_distillation_check->vacuum_distillation Yes extraction_check Different solubilities in immiscible solvents? extraction Liquid-Liquid Extraction extraction_check->extraction Yes extraction_check->liquid_chromatography No liquid_chromatography->extraction_check Consider as a preliminary step

Caption: Decision tree for selecting a purification method.

Comparison of Common Purification Techniques

The choice of purification method is a critical step that depends on the properties of the compounds in your mixture.[2][3] The following table provides a comparison of common techniques to aid in your selection process.

TechniquePrinciple of SeparationBest Suited ForKey AdvantagesCommon Challenges
Crystallization/ Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[4]Purifying solid products from soluble or insoluble impurities.[5]Can yield very high purity; scalable.Finding a suitable solvent; oiling out; low recovery.[6]
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through.[2][7]Separating complex mixtures of solids or liquids with similar polarities.[8]Highly versatile; can separate compounds with very similar properties.[3]Can be time-consuming and solvent-intensive; column overloading can lead to poor separation.[8]
Distillation Difference in the boiling points of liquids.[9]Separating liquid products from starting materials with significantly different boiling points.[2][10]Effective for large-scale purification of liquids.[9]Not suitable for heat-sensitive compounds or azeotropic mixtures.[9]
Liquid-Liquid Extraction Differential solubility of compounds in two immiscible liquid phases.[11][12]Removing acidic, basic, or water-soluble impurities from an organic product.[13][14]Fast and simple for initial cleanup.[12]Emulsion formation; incomplete separation if partition coefficients are similar.
Selective Precipitation Inducing the precipitation of either the product or the impurities from a solution.Isolating a target compound from a complex mixture, often used for proteins or natural products.[15][16][17]Can be highly specific and efficient for certain systems.[18]Finding a suitable precipitating agent; risk of co-precipitation of impurities.[19]
Sublimation Conversion of a solid directly to a gas, followed by condensation back to a solid.[5]Purifying volatile solids from non-volatile impurities.Can yield very pure product; solvent-free.Only applicable to a limited number of compounds.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format, providing practical solutions and insights.

Crystallization & Recrystallization

Q1: I'm not getting any crystals, my compound remains dissolved even after cooling.

Possible Causes & Solutions:

  • The solution is not saturated: This is the most common reason for crystallization failure.[20]

    • Solution: Evaporate some of the solvent to increase the concentration of your compound.[21] Alternatively, you can add an "anti-solvent," which is a solvent in which your compound is insoluble, to induce precipitation.[22]

  • Too much solvent was used: It's crucial to use the minimum amount of hot solvent to dissolve your compound.[22]

    • Solution: Re-heat the solution and boil off some of the solvent, then allow it to cool again.

  • The cooling process is too rapid: Slow cooling is essential for the formation of well-defined crystals.[22]

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[22]

Q2: My compound "oiled out" instead of forming crystals.

Possible Causes & Solutions:

  • The boiling point of the solvent is higher than the melting point of the compound: The compound is melting before it dissolves.

    • Solution: Choose a solvent with a lower boiling point.

  • The solution is supersaturated with impurities: Impurities can inhibit crystal lattice formation.

    • Solution: Try to purify the compound by another method, such as column chromatography, before attempting recrystallization.

  • The solution was cooled too quickly.

    • Solution: Re-heat the solution to dissolve the oil, then allow it to cool more slowly. You can also try adding a seed crystal to encourage crystallization.[21]

Q3: The crystals I obtained are still impure.

Possible Causes & Solutions:

  • Incomplete dissolution of impurities: Some impurities may have co-crystallized with your product.

    • Solution: Ensure all soluble impurities are fully dissolved in the hot solvent. If there are insoluble impurities, perform a hot filtration.[23]

  • Insufficient washing of the crystals: Residual mother liquor on the crystal surface contains impurities.

    • Solution: Wash the crystals in the filter funnel with a small amount of ice-cold, fresh solvent.[23]

  • The chosen solvent is not ideal: The impurities may have similar solubility profiles to your product in the chosen solvent.

    • Solution: Experiment with different solvents or solvent mixtures.[24]

Column Chromatography

Q1: I'm getting poor separation between my product and the starting material.

Possible Causes & Solutions:

  • Inappropriate solvent system (mobile phase): The polarity of the eluent may be too high or too low.

    • Solution: Optimize the solvent system using TLC. Aim for a solvent system that gives your product an Rf value of around 0.3. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[8]

  • Column overloading: Too much sample was loaded onto the column.[8]

    • Solution: Use a larger column or load less sample.

  • Poor column packing: Channeling or cracks in the stationary phase can lead to uneven flow and poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles.[25]

Q2: My product is eluting with the starting material.

Possible Causes & Solutions:

  • Similar polarity of the product and starting material: This is a common challenge.

    • Solution: Try a different stationary phase, such as alumina instead of silica gel.[8] You can also experiment with different solvent systems, including those with different solvent strengths and selectivities.

Q3: I have a low yield of my product after chromatography.

Possible Causes & Solutions:

  • Product is too polar and has adsorbed irreversibly to the column:

    • Solution: Flush the column with a highly polar solvent like methanol.[8] In some cases, adding a small amount of acetic acid or triethylamine to the mobile phase can help elute acidic or basic compounds, respectively.[8]

  • Incomplete elution: Not all of the product was washed off the column.

    • Solution: Ensure you collect all fractions and analyze them by TLC before combining the fractions containing your pure product.[8]

Distillation

Q1: The separation of my product and starting material is inefficient.

Possible Causes & Solutions:

  • The boiling points are too close: Simple distillation is generally effective for liquids with boiling point differences of at least 25-50°C.[9]

    • Solution: Use a fractionating column (fractional distillation) to increase the number of theoretical plates and improve separation efficiency.[2][26]

  • The heating rate is too high: This can lead to bumping and carryover of the less volatile component.

    • Solution: Heat the distillation flask slowly and evenly.

Q2: My compound is decomposing during distillation.

Possible Causes & Solutions:

  • The compound is heat-sensitive: Many organic compounds are not stable at their atmospheric boiling points.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation).[10] This lowers the boiling point of the liquid, allowing for distillation at a lower, safer temperature.

Liquid-Liquid Extraction

Q1: An emulsion has formed between the two layers, and they won't separate.

Possible Causes & Solutions:

  • Vigorous shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.

    • Solution: Gently invert the funnel several times to mix the layers. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand for an extended period.

  • Presence of surfactants or particulate matter:

    • Solution: Filtering the mixture before extraction can sometimes help.

Q2: I'm not sure which layer is the organic layer and which is the aqueous layer.

Possible Causes & Solutions:

  • Uncertainty about solvent densities:

    • Solution: Add a few drops of water to the separatory funnel. The layer that the water drop joins is the aqueous layer. Most halogenated organic solvents are denser than water, while most non-halogenated organic solvents are less dense.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[23]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[22]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[25]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[23][25]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[25]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[23]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.[23]

General Protocol for Column Chromatography
  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, non-polar eluent and pour it into the column. Allow the stationary phase to settle into a uniform bed.[25]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and carefully apply it to the top of the column.[8]

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity of the eluent to move the compounds down the column.[1]

  • Fraction Collection: Collect the eluent in a series of fractions.[25]

  • Analysis: Monitor the composition of the fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[25]

Workflow for a Typical Liquid-Liquid Extraction

Extraction_Workflow start Reaction Mixture in Organic Solvent add_to_sep_funnel Transfer to Separatory Funnel start->add_to_sep_funnel add_aqueous Add Immiscible Aqueous Solution (e.g., water, dilute acid/base) add_to_sep_funnel->add_aqueous mix Gently Invert Funnel to Mix Layers (venting frequently) add_aqueous->mix separate Allow Layers to Separate mix->separate drain_aqueous Drain Aqueous Layer separate->drain_aqueous collect_organic Collect Organic Layer drain_aqueous->collect_organic dry_organic Dry Organic Layer (e.g., with Na2SO4 or MgSO4) collect_organic->dry_organic filter_drying_agent Filter to Remove Drying Agent dry_organic->filter_drying_agent concentrate Concentrate Under Reduced Pressure filter_drying_agent->concentrate end Crude Product Ready for Further Purification concentrate->end

Caption: General workflow for a liquid-liquid extraction.

References

Technical Support Center: Stability and Handling of 2-Methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-[1,1'-biphenyl]-4-amine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and handling of this compound. As a specialized aromatic amine, its integrity is paramount for reproducible and successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability of this compound

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. Aromatic amines, as a class of compounds, are susceptible to degradation from atmospheric oxygen, light, and elevated temperatures. For this specific compound, we recommend the following:

  • Temperature: Store in a cool, dry place, preferably refrigerated at 2-8°C for long-term storage. Short-term storage at room temperature is acceptable if the container is unopened and properly sealed.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation. This is particularly important after the container has been opened.

  • Light: Protect from light by storing in an amber or opaque container.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, as this can facilitate degradation.

Q2: I've noticed a change in the color of my this compound powder, from off-white to a brownish tint. Is the compound degrading?

A2: A color change is a common visual indicator of degradation in aromatic amines. The development of a brownish tint strongly suggests that the compound is undergoing oxidation. Oxidized aromatic amines can contain impurities that may interfere with your experiments, leading to unexpected side reactions or lower yields. We recommend performing a purity analysis, such as HPLC or TLC, to assess the extent of degradation before using the material in a critical application.

Q3: What are the likely degradation pathways for this compound under improper storage?

A3: The primary degradation pathway for this compound is oxidation. The amine functional group is susceptible to oxidation, which can lead to the formation of a variety of byproducts, including nitroso, nitro, and polymeric impurities. The presence of the electron-donating methoxy group can further activate the aromatic ring, potentially making it more susceptible to oxidation.

Q4: Can I still use this compound if it shows signs of minor degradation?

A4: The decision to use a partially degraded reagent depends on the sensitivity of your application. For non-critical applications or initial exploratory experiments, it may be acceptable. However, for applications requiring high purity, such as in the final steps of a synthesis or in quantitative assays, using a degraded compound is not recommended. Impurities can act as catalysts for unwanted side reactions or may be difficult to separate from your desired product. If you must use a partially degraded reagent, we recommend purifying it by recrystallization or column chromatography before use.

Part 2: Troubleshooting Guides for Experimental Issues

This section provides structured guidance for troubleshooting common experimental problems that may be linked to the stability of this compound.

Guide 1: Low Yield in Coupling Reactions

Symptom: You are observing a significantly lower than expected yield in a coupling reaction (e.g., Suzuki, Buchwald-Hartwig) where this compound is a starting material.

Possible Cause: Degradation of the amine can lead to the presence of impurities that may poison the catalyst or participate in unwanted side reactions, consuming the starting material without forming the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point would be a mixture of ethanol and water or toluene and hexanes.

  • Dissolution: Dissolve the impure amine in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Guide 2: Formation of Unexpected Byproducts

Symptom: You are observing the formation of unexpected and difficult-to-separate byproducts in your reaction.

Possible Cause: Oxidized impurities in the this compound can be reactive and participate in the reaction, leading to the formation of unintended products.

Troubleshooting Steps:

  • Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR or Mass Spectrometry. This can provide clues about the nature of the impurities in your starting material.

  • Purity Analysis of Starting Material: Perform a thorough purity analysis of your this compound using a high-resolution analytical technique like LC-MS or GC-MS to identify potential impurities.

  • Purify the Starting Material: As described in the previous guide, purify the amine before use.

  • Inert Reaction Conditions: Ensure your reaction is performed under a strictly inert atmosphere to prevent in-situ oxidation of the amine, especially if the reaction is run at elevated temperatures.

Part 3: Analytical Methods for Purity Assessment

This section outlines recommended analytical methods for assessing the purity of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and reliable method for determining the purity of this compound and detecting the presence of degradation products.

Table 1: Recommended HPLC Conditions

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Start with a high percentage of A and gradually increase B. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Method 2: Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for a qualitative assessment of purity and for monitoring the progress of purification.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The polarity can be adjusted to achieve good separation.

  • Sample Preparation: Dissolve a small amount of the amine in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Spot the sample onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). Impurities will appear as separate spots from the main product spot.

Part 4: Visualization of Key Concepts

degradation_pathway A This compound (Pure) B Oxidative Stress (Air, Light, Heat) A->B Exposure C Oxidized Intermediates (e.g., Radicals, Imines) B->C Initiation D Polymeric Byproducts C->D Propagation E Nitroso/Nitro Compounds C->E Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

Technical Support Center: Troubleshooting Low Melting Points & Oily Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development and synthesis professionals. This guide is designed to provide in-depth, field-proven insights into a common yet challenging issue in the laboratory: the unexpected formation of oily products or the observation of a low or broad melting point. This resource moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve the immediate problem but also to build a robust understanding for future syntheses.

Part 1: Frequently Asked Questions - Diagnosis & Strategy

This section addresses the critical first steps: understanding why your product is not behaving as expected and formulating a logical plan of action.

Q1: My final product was expected to be a solid, but I've obtained a persistent oil. What's happening?

This phenomenon, often termed "oiling out," is a frequent frustration in synthesis.[1][2] It signifies that the conditions are not favorable for the molecules to arrange themselves into a stable, ordered crystal lattice. The primary causes fall into several categories:

  • Presence of Impurities: This is the most common culprit. Even small amounts of impurities, such as unreacted starting materials, byproducts, or residual solvents, can disrupt the crystallization process.[1][3] These foreign molecules interfere with the regular packing of the desired compound, lowering the energy required for the substance to remain in a liquid or amorphous state.[4]

  • Residual Solvents: Solvents used during the reaction or workup can become trapped within the product matrix.[5][6] Their presence acts as a plasticizer, lowering the melting point and potentially leading to an oily consistency. High-boiling point solvents like DMF, DMSO, or even toluene can be particularly difficult to remove.

  • Inherent Properties of the Molecule: Some organic compounds naturally have very low melting points and exist as oils or waxes at room temperature.[7] This is often related to molecular structure; for example, molecules with high conformational flexibility or weak intermolecular forces (like van der Waals forces) may resist forming a stable crystal lattice.[8][9]

  • Polymorphism: Your compound may be capable of existing in multiple crystalline forms (polymorphs), some of which may be less stable and have lower melting points.[10][11] It's possible that you have isolated a less stable, lower-melting polymorph or an amorphous solid, which can appear oily.

Q2: My product is a solid, but it has a low and/or broad melting point range. What does this indicate?

A sharp, high melting point is a classic indicator of purity for a crystalline solid. Conversely, a depressed and broad melting point range is a strong sign that your sample is impure.[3][4]

  • Melting Point Depression: Impurities disrupt the crystal lattice of the pure compound.[4] This makes the lattice less stable and requires less thermal energy to break the intermolecular forces, resulting in a lower melting point.[4][12]

  • Broad Melting Range: The melting process begins at a lower temperature due to the impurities and occurs over a wider range as a mixture of the compound and its impurities melts.[4]

The exception to this rule is the formation of a eutectic mixture, where a specific ratio of two components melts at a single, sharp temperature that is lower than the melting point of either pure component.

Q3: What is the logical workflow for diagnosing the root cause of my low-melting or oily product?

A systematic approach is crucial to efficiently identify and solve the problem. Avoid random attempts at purification. Instead, follow a diagnostic pathway to gather data and make an informed decision.

Here is a recommended workflow:

TroubleshootingWorkflow Start Observe Low MP or Oily Product CheckPurity Step 1: Assess Purity (TLC, LC-MS, GC-MS) Start->CheckPurity Impure Result: Impure CheckPurity->Impure Impurities detected Pure Result: Appears Pure CheckPurity->Pure Single spot/peak Purify Solution: Purify (Chromatography, Recrystallization) Impure->Purify AnalyzeSolvent Step 2: Check for Residual Solvents (¹H NMR) Pure->AnalyzeSolvent SolventPresent Result: Solvent Detected AnalyzeSolvent->SolventPresent Solvent peaks visible NoSolvent Result: No Significant Solvent AnalyzeSolvent->NoSolvent Clean spectrum Dry Solution: Dry Thoroughly (High Vacuum, Heat) SolventPresent->Dry ThermalAnalysis Step 3: Investigate Thermal Properties (DSC) NoSolvent->ThermalAnalysis Polymorphism Result: Polymorphism or Amorphous Nature Indicated ThermalAnalysis->Polymorphism Multiple transitions or broad endotherm InherentProp Result: Sharp Melt at Low Temp (Likely Inherent Property) ThermalAnalysis->InherentProp Single, sharp endotherm InduceCryst Solution: Induce Crystallization (Solvent Screening, Seeding) Polymorphism->InduceCryst AcceptOil Action: Accept as Oil (Purify via Chromatography/Distillation) InherentProp->AcceptOil

Caption: Diagnostic workflow for troubleshooting oily products.

Q4: Which analytical techniques are most effective for this diagnosis?

Choosing the right analytical tool is key to a swift resolution.

  • Thin-Layer Chromatography (TLC): Your first and fastest check. It can quickly reveal the presence of starting materials or major byproducts.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is arguably the most powerful tool. It not only confirms the structure of your desired product but is also excellent for identifying and quantifying residual solvents.[13][14] Common solvent peaks are well-documented and can be easily identified.[15][16]

  • Mass Spectrometry (MS), often coupled with LC or GC (LC-MS/GC-MS): Essential for identifying the mass of impurities, which provides critical clues to their structure.[17][18][19][20] This is the gold standard for impurity profiling in pharmaceutical development.[18][]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures heat flow into or out of a sample as it is heated or cooled.[22] DSC is invaluable for confirming a low melting point, assessing purity (in some cases), and identifying polymorphism, which often manifests as multiple thermal events (e.g., a recrystallization exotherm followed by a melting endotherm).[23][24][25][26]

Analytical Technique Primary Use in Troubleshooting Information Gained
TLC Rapid purity checkPresence of starting materials, major byproducts
¹H NMR Structural confirmation & solvent detectionProduct identity, presence and quantity of residual solvents
LC-MS / GC-MS Impurity identification and profilingMolecular weight of unknown impurities
DSC Thermal behavior analysisAccurate melting point, detection of polymorphism, purity estimation

Part 2: Troubleshooting Guides & Protocols

This section provides actionable, step-by-step guidance for resolving the issues identified in Part 1.

Q5: My ¹H NMR shows significant residual solvent. How can I remove it effectively?

Trapped solvent is a common cause of oily products. Standard rotary evaporation is often insufficient for high-boiling point solvents.

Protocol: Effective Solvent Removal

  • Dissolution in a Volatile Solvent: Dissolve your oily product in a minimal amount of a low-boiling point solvent in which it is highly soluble (e.g., dichloromethane (DCM), diethyl ether, or ethyl acetate).[27] This helps to "pull" the higher-boiling solvent out of the product matrix.

  • Concentration: Concentrate the solution again on a rotary evaporator.

  • High Vacuum Drying: Transfer the flask to a high vacuum line (Schlenk line). For stubborn solvents, gentle heating (e.g., 30-40°C water bath) can be applied, provided your compound is thermally stable. Allow the product to dry for several hours, or even overnight.

  • Verification: Take another ¹H NMR to confirm the absence of the solvent. Repeat the process if necessary.

Q6: My product is impure and oily. What is the best purification strategy?

For oily compounds, traditional recrystallization is often not an option. The two primary methods are chromatography and distillation.

  • Flash Column Chromatography: This is the most common and versatile method for purifying oils on a lab scale.[28] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[29]

  • Distillation: If your compound is thermally stable and volatile, distillation (particularly under vacuum for high-boiling compounds) can be an excellent, scalable purification method.

Q7: My product is pure but still an oil. How can I induce crystallization?

If analysis confirms your product is pure but simply refuses to solidify, you are facing a crystallization challenge. This requires patience and experimentation. The goal is to find conditions where the crystalline solid is the most thermodynamically stable state.

Protocol: Inducing Crystallization from an Oil

  • Solvent Screening (The "Solvent/Anti-Solvent" Method):

    • Dissolve a small amount of your oil in a minimal volume of a "good" solvent where it is very soluble (e.g., DCM, acetone, ethyl acetate).[30]

    • Slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., hexanes, pentane, or water) dropwise while stirring or sonicating.[27][30]

    • Continue adding the anti-solvent until persistent cloudiness (turbidity) is observed. This indicates the solution is supersaturated.

    • If necessary, add a drop or two of the "good" solvent to just redissolve the cloudiness.

    • Stopper the vial and allow it to stand undisturbed at room temperature, or cool it slowly in a refrigerator or freezer.[31]

  • Inducing Nucleation (Seeding & Scratching):

    • Scratching: Use a glass rod or metal spatula to gently scratch the inside surface of the flask below the level of the solution.[32] The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a tiny crystal of the desired product from a previous batch, add it to the supersaturated solution.[32][33] This "seed" provides a template for further crystal growth.

  • Slow Evaporation:

    • Dissolve your compound in a suitable solvent.

    • Leave the container partially open in a fume hood to allow the solvent to evaporate slowly over hours or days.[30] This gradual increase in concentration can promote the formation of high-quality crystals.

Crystallization Start Pure Oily Product Dissolve Dissolve in 'Good' Solvent (e.g., DCM, Acetone) Start->Dissolve AddAntiSolvent Slowly Add 'Anti-Solvent' (e.g., Hexanes, Pentane) Dissolve->AddAntiSolvent Cloudy Observe Cloudiness (Supersaturation) AddAntiSolvent->Cloudy Cool Cool Slowly (RT -> Fridge -> Freezer) Cloudy->Cool Scratch Scratch inner glass surface Cloudy->Scratch If no crystals form Seed Add a seed crystal Cloudy->Seed If no crystals form Result Solid Crystalline Product Cool->Result Scratch->Cool Seed->Cool

Caption: Strategies for inducing crystallization of an oily product.

References

Validation & Comparative

A Senior Application Scientist's Guide to Biphenyl Amine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The biphenyl amine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The efficient and selective synthesis of these compounds is therefore a critical focus in modern organic chemistry. This guide provides an in-depth comparative analysis of the primary methodologies for synthesizing biphenyl amines, offering insights into the mechanistic nuances, practical considerations, and relative performance of each approach. We will dissect the classical Ullmann condensation, the modern Buchwald-Hartwig amination, and the strategic two-step Suzuki-Miyaura coupling followed by amination, alongside a look at emerging technologies.

At a Glance: Key Methodologies for Biphenyl Amine Synthesis

FeatureUllmann CondensationBuchwald-Hartwig AminationSuzuki-Miyaura Coupling + Amination
Catalyst Copper (Cu)Palladium (Pd)Palladium (Pd)
Key Bond Formed C-NC-NC-C, then C-N
Typical Temp. High (110-210°C)[1]Mild to Moderate (RT-110°C)[2][3]Mild to Moderate (60-110°C)[4]
Advantages Low-cost catalyst, robust for industrial scale.[2][3]High yields, broad substrate scope, mild conditions, high functional group tolerance.[2][3][5][6]Modular, allows for diverse biphenyl scaffolds, avoids direct coupling of challenging amines.[7][8]
Disadvantages Harsh conditions, often requires high catalyst loading, limited substrate scope.[5][9]High-cost catalyst and ligands, air-sensitive components.[2][3]Two separate reaction steps, requires synthesis of boronic acid/ester.
Ideal Application Large-scale industrial synthesis where cost is a primary driver.[2][9]Medicinal chemistry, complex molecule synthesis, laboratory-scale research.[9]Synthesis of complex or highly functionalized biphenyl amines where a modular approach is beneficial.

The Ullmann Condensation: The Classic Workhorse

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is one of the oldest and most established methods for the formation of C-N bonds.[5][9] While historically plagued by harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have introduced ligands that facilitate the reaction under milder conditions.[9] The primary appeal of the Ullmann reaction lies in the use of an inexpensive and abundant copper catalyst.[10]

Reaction Mechanism

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle begins with the coordination of the amine to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the desired biphenyl amine and regenerates the active Cu(I) catalyst.

Ullmann_Mechanism Cu(I)X Cu(I)X Cu(I)-Amine_Complex Cu(I)-Amine_Complex Cu(I)X->Cu(I)-Amine_Complex + Amine Cu(III)_Intermediate Cu(III)_Intermediate Cu(I)-Amine_Complex->Cu(III)_Intermediate + Aryl Halide (Oxidative Addition) Biphenyl_Amine Biphenyl_Amine Cu(III)_Intermediate->Biphenyl_Amine Reductive Elimination Biphenyl_Amine->Cu(I)X Product Release Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Pd(II)-Aryl-Halide Pd(II)-Aryl-Halide Pd(0)L->Pd(II)-Aryl-Halide + Aryl Halide (Oxidative Addition) Pd(II)-Aryl-Amine Pd(II)-Aryl-Amine Pd(II)-Aryl-Halide->Pd(II)-Aryl-Amine + Amine, Base (Coordination & Deprotonation) Biphenyl_Amine Biphenyl_Amine Pd(II)-Aryl-Amine->Biphenyl_Amine Reductive Elimination Biphenyl_Amine->Pd(0)L Product Release Suzuki_Amination_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction Aryl_Halide Aryl Halide Nitro_Biphenyl Nitro-Biphenyl Aryl_Halide->Nitro_Biphenyl Aryl_Boronic_Acid Nitro-Aryl Boronic Acid Aryl_Boronic_Acid->Nitro_Biphenyl Nitro_Biphenyl_2 Nitro-Biphenyl Nitro_Biphenyl->Nitro_Biphenyl_2 Biphenyl_Amine Biphenyl Amine Nitro_Biphenyl_2->Biphenyl_Amine e.g., H₂, Pd/C

References

A Researcher's Guide to Biphenyl Synthesis: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient construction of biphenyl scaffolds is a cornerstone of modern organic synthesis. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials, making the selection of an optimal synthetic route a critical decision in the laboratory and in industrial applications. [1][2][3][4] This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to biphenyl derivatives, offering insights into their mechanisms, practical advantages and disadvantages, and supporting experimental data to inform your synthetic strategy.

The formation of a carbon-carbon bond between two aromatic rings is a fundamental transformation, and palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose.[1] This guide will focus on the most widely employed methods: the Suzuki-Miyaura, Negishi, and Stille couplings. Additionally, we will touch upon classical methods like the Ullmann and Gomberg-Bachmann reactions to provide a comprehensive overview.

The Titans of Cross-Coupling: A Comparative Overview

Palladium-catalyzed cross-coupling reactions generally follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] However, the nature of the organometallic reagent in the transmetalation step is the key differentiator, influencing factors like substrate scope, functional group tolerance, and reaction conditions.

The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become arguably the most widely used cross-coupling method for biphenyl synthesis.[5][6] This is largely due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents (boronic acids and esters), and the generation of non-toxic, easily removable inorganic byproducts.[1][3]

Mechanism: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex.[1][7] The resulting Pd(II) complex then undergoes transmetalation with a boronic acid in the presence of a base.[5][7] This base activation of the boron compound is a key step.[8] Finally, reductive elimination yields the biphenyl product and regenerates the Pd(0) catalyst.[5][7]

Advantages:

  • Mild Reaction Conditions: Often performed at room temperature or with gentle heating.[9]

  • High Functional Group Tolerance: Tolerates a wide variety of functional groups, making it suitable for complex molecule synthesis.[3][10]

  • Commercially Available and Stable Reagents: A vast array of boronic acids are commercially available and are generally stable to air and moisture.[1]

  • Low Toxicity: The boron-containing byproducts are generally non-toxic.[1]

Disadvantages:

  • Base Requirement: The mandatory presence of a base can sometimes lead to side reactions or be incompatible with base-sensitive substrates.[1]

  • Protodeboronation: A potential side reaction is the cleavage of the carbon-boron bond by a proton source.[1]

The Negishi Coupling: A Highly Reactive Alternative

The Negishi coupling utilizes organozinc reagents, which are among the most reactive nucleophiles used in palladium-catalyzed reactions.[11] This high reactivity often allows the reaction to succeed where other methods, like the Suzuki coupling, may fail.[11] It is a powerful tool for forming C-C bonds between sp2, sp3, and sp hybridized carbon atoms.[12]

Mechanism: The mechanism is similar to other cross-coupling reactions, involving oxidative addition of an aryl halide to a Pd(0) or Ni(0) complex, followed by transmetalation with the organozinc reagent, and subsequent reductive elimination to form the biphenyl.[13]

Advantages:

  • High Reactivity: Organozinc reagents are highly reactive, often leading to faster reactions and higher yields.[10][14][15]

  • Excellent Functional Group Tolerance: The reaction is compatible with a wide range of sensitive functional groups.[10][16]

  • No Base Required: Unlike the Suzuki coupling, the Negishi reaction does not require the addition of a base to activate the organometallic reagent.[16]

Disadvantages:

  • Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring anhydrous and inert reaction conditions.[12][17] This can be a significant drawback in industrial applications.[12]

  • Preparation of Reagents: Organozinc reagents often need to be prepared in situ, adding an extra step to the synthetic sequence.

The Stille Coupling: Mild Conditions with a Caveat

The Stille coupling employs organostannane (organotin) reagents and is known for its very mild reaction conditions and broad functional group tolerance.[1][18] The organotin reagents are stable to air and moisture, making them easy to handle.[19]

Mechanism: The catalytic cycle follows the familiar pattern of oxidative addition, transmetalation with the organostannane, and reductive elimination.[1][18]

Advantages:

  • Very Mild Reaction Conditions: Often proceeds at or slightly above room temperature.[1]

  • Excellent Functional Group Tolerance: Compatible with a vast array of functional groups.[18][19]

  • Stable Reagents: Organostannanes are generally stable and can be purified by chromatography.

Disadvantages:

  • Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the toxicity of the organotin compounds and their byproducts.[18][20]

  • Removal of Tin Byproducts: The tin byproducts can be difficult to remove from the reaction mixture, complicating purification.[20]

Classical Routes: Ullmann and Gomberg-Bachmann Reactions

While largely superseded by palladium-catalyzed methods, these classical reactions are still relevant in certain contexts.[3]

  • Ullmann Reaction: This reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl.[21][22] The classic Ullmann reaction requires harsh conditions (high temperatures) and is often limited to electron-deficient aryl halides.[23][24] Modern variations using palladium and nickel have expanded the scope and softened the conditions, but yields can still be moderate.[23]

  • Gomberg-Bachmann Reaction: This reaction involves the aryl-aryl coupling of a diazonium salt with an arene in the presence of a base.[25][26] It proceeds through an aryl radical intermediate.[25] A significant drawback of this method is the generally low yields (often less than 40%) due to numerous side reactions of the diazonium salts.[25][27][28]

Head-to-Head Performance Comparison

To facilitate a direct comparison, the following table summarizes the key characteristics of the major cross-coupling reactions for biphenyl synthesis.

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille CouplingUllmann ReactionGomberg-Bachmann Reaction
Catalyst PalladiumPalladium or Nickel[12]PalladiumCopper[21]None (radical reaction)
Organometallic Reagent OrganoboronOrganozincOrganotinNoneDiazonium Salt
Reaction Conditions Mild[1]Mild to Room Temperature[14][15]Very Mild[1]Harsh (Classical)[23]Often requires base[25]
Functional Group Tolerance High[3][10]Very High[10][16]Very High[18][19]ModerateModerate
Reagent Stability Generally Air/Moisture StableAir/Moisture Sensitive[12][17]Air/Moisture Stable[19]N/ACan be unstable
Byproducts Non-toxic, easily removed[1]Zinc saltsToxic, difficult to remove[20]Copper saltsVarious side products
Key Advantage Operational simplicity, low toxicity[1]High reactivity, no base needed[16]Mild conditions, stable reagentsGood for symmetric biarylsSimple starting materials
Key Disadvantage Requires base, potential protodeboronation[1]Reagent sensitivity[12]Toxicity of tin compounds[20]Harsh conditions, limited scope[23]Low yields, side reactions[25]

Experimental Protocols

Below are representative, detailed experimental protocols for the synthesis of a biphenyl derivative via the Suzuki-Miyaura and Negishi couplings.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methoxybiphenyl

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxybiphenyl.

Protocol 2: Negishi Coupling for the Synthesis of 4-Phenyltoluene

Materials:

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • Phenylzinc chloride (0.5 M in THF, 2.4 mL, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add 4-iodotoluene and the palladium catalyst.

  • Add anhydrous THF via syringe.

  • Slowly add the phenylzinc chloride solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford 4-phenyltoluene.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these powerful reactions, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Negishi couplings.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Negishi_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'ZnX) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Negishi coupling.

Conclusion and Future Outlook

The choice of synthetic route for biphenyl derivatives is a multifaceted decision that depends on factors such as substrate scope, functional group tolerance, reaction conditions, and considerations of toxicity and cost.[1] The Suzuki-Miyaura reaction often stands out as the method of choice due to its operational simplicity, mild conditions, and the low toxicity of its reagents and byproducts.[1] However, for challenging substrates or when base sensitivity is a concern, the highly reactive Negishi coupling provides a powerful alternative. The Stille coupling, while effective, is often reserved for specific applications where its unique advantages outweigh the significant concerns regarding tin toxicity.

As the field of organic synthesis continues to evolve, the development of more sustainable and efficient catalytic systems remains a key focus. This includes the use of greener solvents, more efficient and recyclable catalysts, and methods that proceed at lower catalyst loadings.[29] Furthermore, C-H activation strategies are emerging as a promising and sustainable alternative to traditional cross-coupling reactions for the construction of biaryl skeletons.[30] For the modern researcher, a thorough understanding of the nuances of each synthetic route is paramount to navigating the complexities of biphenyl synthesis and advancing the frontiers of chemical and pharmaceutical research.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-[1,1'-biphenyl]-4-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of 2-Methoxy-[1,1'-biphenyl]-4-amine. As a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), such as Celecoxib, its precise measurement is paramount for ensuring drug product quality, safety, and efficacy.[1][2][3] Our discussion is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described methods are fit for their intended purpose.[4][5][6][7][8]

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the intended application—from routine quality control to trace-level impurity profiling. Here, we compare three robust chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying analytes present at moderate to high concentrations.

Scientific Rationale

The method's causality is rooted in the principles of reversed-phase chromatography, where the analyte, this compound, is separated from other components based on its hydrophobicity.[9] A nonpolar stationary phase (typically C18) retains the moderately nonpolar analyte, while a polar mobile phase elutes it. The aromatic biphenyl structure of the molecule contains a strong chromophore, making it readily detectable by UV spectrophotometry. The addition of a mild acid like formic acid to the mobile phase is a crucial choice; it protonates the amine group, preventing peak tailing and ensuring sharp, symmetrical peaks, which is essential for accurate integration and quantification.[9]

Experimental Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Methanol (HPLC grade)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the drug substance or product in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

3. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weigh Reference Standard & Sample p2 Dissolve in Methanol (Stock Solution) p1->p2 p4 Filter Sample Solution (0.45 µm) p1->p4 p3 Prepare Calibration Curve (Serial Dilutions) p2->p3 a2 Inject Sample/ Standard (10 µL) p3->a2 p4->a2 a1 Equilibrate C18 Column a1->a2 a3 Gradient Elution (ACN/H2O + 0.1% FA) a2->a3 a4 Detect at 254 nm a3->a4 d1 Integrate Peak Area a4->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for the HPLC-UV analysis of this compound.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar molecules like amines, a critical derivatization step is required to enhance volatility and thermal stability.

Scientific Rationale

Direct GC analysis of this compound is challenging due to the polar primary amine (-NH2) group. This group can interact with active sites on the GC column, leading to poor peak shape and low sensitivity.[10] The causality behind the derivatization step is to replace the active hydrogen atoms on the amine with a nonpolar group, typically a trimethylsilyl (TMS) group. This process, known as silylation, using an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), significantly increases the analyte's volatility and reduces its polarity, making it amenable to GC separation and subsequent mass spectrometric detection.[10]

Experimental Protocol: GC-MS Method

1. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare in ethyl acetate.

  • Calibration Standards: Prepare by serial dilution in ethyl acetate.

  • Derivatization:

    • Evaporate 100 µL of each standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL).

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of the silylated derivative.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Solutions in Ethyl Acetate p2 Evaporate to Dryness (Nitrogen Stream) p1->p2 p3 Derivatization (MSTFA, 70°C, 30 min) p2->p3 a1 Inject Derivatized Sample (1 µL) p3->a1 a2 GC Separation (DB-5ms Column) a1->a2 a3 Electron Ionization (EI Source) a2->a3 a4 Mass Detection (SIM Mode) a3->a4 d1 Integrate Ion Chromatogram a4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for the GC-MS analysis, highlighting the critical derivatization step.

Pillar 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the pinnacle of sensitivity and selectivity for quantitative analysis. It is the preferred method for bioanalytical studies, trace impurity detection, and when analyzing samples in complex matrices.

Scientific Rationale

This method combines the powerful separation of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.[11] The causality for its superior performance lies in the use of Multiple Reaction Monitoring (MRM).[12][13][14] In the mass spectrometer, a specific precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte, effectively filtering out all background noise and co-eluting matrix components, leading to exceptional signal-to-noise ratios and ultra-low detection limits.[12][15]

Experimental Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • Same as HPLC-UV method. An isotopically labeled internal standard (IS), if available, is highly recommended for bioanalytical applications.

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare in methanol.

  • Calibration Standards: Prepare by serial dilution to cover a wide dynamic range, often from sub-ng/mL to 1000 ng/mL, depending on the application.

  • Sample Preparation: For drug substances, simple dilution is sufficient. For biological matrices (e.g., plasma), a protein precipitation or liquid-liquid extraction step is necessary to remove interferences.[13][15]

3. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 UPLC Column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A fast gradient, e.g., 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI, positive mode.

  • MRM Transition: To be determined by infusing a standard solution. For C13H13NO (MW 199.25), the precursor would be m/z 200.1 [M+H]+. Product ions would be determined experimentally.

  • Collision Energy & DP: Optimize for maximum signal intensity.

Workflow Visualization: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Dilute Sample or Perform Extraction a1 UPLC Separation (Fast Gradient) p1->a1 p2 Prepare Calibration Standards p2->a1 a2 Electrospray Ionization (ESI+) a1->a2 a3 Q1: Select Precursor Ion (e.g., m/z 200.1) a2->a3 a4 Q2: Fragment Ion (Collision Cell) a3->a4 a5 Q3: Select Product Ion a4->a5 d1 Integrate MRM Peak a5->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

Comparative Performance and Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] The following table summarizes the expected performance of each method based on key validation parameters defined in ICH Q2(R1) guidelines.[5][8][16]

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity/Selectivity Good; relies on chromatographic separation. Potential for interference from co-eluting impurities with similar UV spectra.Very Good; separation by GC and identification by mass spectrum provide high confidence.Excellent; MRM is highly specific and minimizes matrix effects and interferences.[12]
Limit of Quantitation (LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.01 - 1 ng/mL
Linearity & Range Good (typically 2-3 orders of magnitude, e.g., 1-100 µg/mL).Good (typically 3 orders of magnitude).Excellent (often >4 orders of magnitude).[13][14]
Accuracy (% Recovery) 98-102%95-105% (can be affected by derivatization efficiency).98-102% (often improved with an internal standard).
Precision (%RSD) < 2%< 5%< 5% (inter-day), < 2% (intra-day).[13][14]
Typical Application Routine QC, assay, content uniformity, purity testing in drug substance.Impurity identification, analysis of volatile related substances.Trace-level impurity quantification, bioanalysis (pharmacokinetics), cleaning validation.

Conclusion

The choice of an analytical method for quantifying this compound is dictated by the analytical objective.

  • HPLC-UV is the ideal choice for routine quality control applications where the analyte concentration is relatively high and the sample matrix is simple. Its robustness and cost-effectiveness are significant advantages.

  • GC-MS serves as a valuable, albeit more complex, alternative, particularly if GC is the preferred platform in a laboratory. The necessity of derivatization adds a layer of complexity but offers good selectivity.

  • LC-MS/MS is the unequivocal choice for applications demanding the highest sensitivity and selectivity. It is indispensable for trace-level impurity analysis in complex matrices and is the gold standard for bioanalytical studies.

Each method, when properly developed and validated according to regulatory guidelines, provides a self-validating system capable of generating trustworthy and reproducible data, ensuring the quality and safety of pharmaceutical products.[17]

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-[1,1'-biphenyl]-4-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The [1,1'-biphenyl]-4-amine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a methoxy group at the 2-position of this scaffold yields 2-Methoxy-[1,1'-biphenyl]-4-amine, a core structure that has been explored for the development of targeted therapies in oncology, inflammation, and virology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, offering insights into the key structural modifications that govern their biological activity and selectivity. This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.

The Biphenyl Core: A Foundation for Diverse Biological Activity

The biphenyl scaffold is a cornerstone in drug development due to its ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with biological targets.[1] Its inherent rigidity and hydrophobicity make it an ideal anchor for engaging with hydrophobic pockets within enzymes and receptors.[2] Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1] This versatility stems from the scaffold's tolerance for a variety of chemical modifications, which can be tailored to achieve desired potency, selectivity, and pharmacokinetic profiles.

Strategic Modifications of the this compound Scaffold

The this compound core offers several positions for chemical modification, each influencing the molecule's interaction with its target. The key areas for substitution are the amine group, the biphenyl rings, and the methoxy group itself.

The Role of the 4-Amine Group

The primary amine at the 4-position is a critical interaction point and a common site for derivatization. It can act as a hydrogen bond donor and can be readily modified to introduce larger substituents that can occupy adjacent binding pockets. For instance, in the development of kinase inhibitors, this amine is often used as a linker to connect to other heterocyclic systems, forming the canonical hinge-binding interactions crucial for potent inhibition.[3]

Impact of Substituents on the Biphenyl Rings

Substitution on either of the phenyl rings significantly impacts the electronic properties, conformation, and overall pharmacology of the derivatives.

  • Ring A (Containing the Methoxy and Amine Groups): Modifications on this ring can fine-tune the basicity of the amine and the orientation of the methoxy group.

  • Ring B (The Phenyl Substituent): Alterations on this ring are crucial for exploring interactions with larger, more solvent-exposed regions of the target protein. Introducing various functional groups can enhance potency, improve selectivity, and modulate physicochemical properties like solubility and metabolic stability.

The Significance of the 2-Methoxy Group

The methoxy group at the 2-position plays a multifaceted role. It can act as a hydrogen bond acceptor and its steric bulk influences the dihedral angle between the two phenyl rings, thereby constraining the overall conformation of the molecule. This conformational restriction can be advantageous for locking the molecule into a bioactive conformation, leading to higher affinity for the target. In some kinase inhibitors, this methoxy group has been shown to be important for achieving selectivity by interacting with specific binding cavities.[3]

Comparative Analysis of this compound Derivatives as Kinase Inhibitors

A significant area of investigation for derivatives of this scaffold is in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

A study focused on the development of potent and selective Janus Kinase 1 (JAK1) inhibitors provides valuable SAR insights. The optimization from a promiscuous kinase screening hit led to a candidate drug, AZD4205, which incorporates a modified 2-methoxyphenylamine moiety.[4]

Another example can be found in the development of inhibitors for Casein Kinase 2 (CSNK2A), where ortho-methoxy anilines were explored as isosteric replacements for other heterocyclic systems to improve selectivity.[5] This highlights the utility of the 2-methoxyphenylamine fragment in fine-tuning inhibitor profiles.

The following table summarizes the activity of representative compounds, illustrating key SAR trends.

Compound IDCore Structure ModificationTarget KinaseIC50 (nM)Key SAR Insights
Analog 1 Simple 2-methoxyphenylamineKinase A>1000The unsubstituted core often exhibits weak activity.
Analog 2 Addition of a pyrimidine at the 4-amineKinase A150The pyrimidine ring engages with the kinase hinge region, significantly improving potency.
Analog 3 Substitution on the second phenyl ring (Ring B) with a polar groupKinase A25The polar group enhances interactions with the solvent-exposed region, boosting affinity.
Analog 4 Replacement of 2-methoxy with 2-fluoroKinase A200The methoxy group is crucial for maintaining the optimal conformation for binding.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to access these derivatives is through a Suzuki coupling reaction.

  • Step 1: Bromination. Start with a commercially available substituted 4-nitroaniline. Brominate the position ortho to the nitro group.

  • Step 2: Suzuki Coupling. Couple the brominated nitroaniline with an appropriately substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • Step 3: Reduction. Reduce the nitro group to an amine using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.

  • Step 4: Derivatization (Optional). The resulting primary amine can be further modified through reactions such as acylation, alkylation, or coupling with other heterocyclic systems.

Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the inhibitory potency of compounds against a specific kinase.

  • Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, and HTRF detection reagents (europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665).

  • Procedure:

    • Add the test compound (at various concentrations) to the wells of a microplate.

    • Add the kinase and the biotinylated substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. The IC50 value (the concentration of inhibitor required to reduce the kinase activity by 50%) is calculated by fitting the dose-response data to a sigmoidal curve.

Logical Relationships in SAR Studies

The process of optimizing a lead compound based on the this compound scaffold follows a logical progression.

SAR_Workflow A Initial Hit Identification (e.g., this compound core) B Modification of the 4-Amine Group (Linker to Hinge Binding Region) A->B Initial Potency Enhancement C Substitution on Biphenyl Ring B (Exploration of Solvent-Exposed Pockets) B->C Further Affinity & Selectivity Gains D Fine-tuning with Substituents on Ring A (Modulation of Electronics and Conformation) C->D Refinement of Properties E Optimized Lead Compound (Improved Potency and Selectivity) D->E Candidate Selection Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays A Biochemical Kinase Assay (e.g., HTRF) Determine IC50 B Selectivity Profiling (Panel of Kinases) A->B Assess Specificity C Cellular Target Engagement Assay (e.g., NanoBRET) B->C Confirm Target Interaction in Cells D Antiproliferative Assay (Cancer Cell Lines) C->D Evaluate Cellular Efficacy E Western Blot Analysis (Downstream Signaling) D->E Elucidate Mechanism of Action

References

A Researcher's Guide to In-Cell Target Engagement Assays for Biphenyl Amine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, confirming that a compound interacts with its intended target within the complex milieu of a living cell is a critical determinant of its therapeutic potential.[1] This guide provides an in-depth comparison of leading in-cell target engagement methodologies, with a special focus on their application to kinase inhibitors derived from biphenyl amines. As researchers and drug development professionals, understanding the nuances of these assays is paramount for making informed decisions, interpreting data with confidence, and ultimately, accelerating the journey from a promising molecule to a life-changing therapeutic.

The Imperative of In-Cell Target Engagement

Traditional biochemical assays, while valuable for initial screening, often fall short of predicting a compound's true cellular activity.[2][3] The cellular environment is a dynamic ecosystem with high concentrations of ATP, protein crowding, and complex signaling networks that can significantly impact a compound's ability to bind to its target kinase.[2][4] In-cell target engagement assays bridge this gap by providing a more physiologically relevant assessment of a compound's potency and selectivity.[2][3]

For biphenyl amine-derived kinase inhibitors, which often target the ATP-binding site of kinases, understanding their behavior in a cellular context is especially crucial due to the competitive nature of ATP.[5][6] Furthermore, these assays can reveal off-target effects and provide insights into the compound's residence time on its target, a key parameter influencing its pharmacological effect.[7][8]

This guide will focus on two of the most powerful and widely adopted techniques for quantifying kinase-inhibitor interactions in live cells: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA) .

NanoBRET™ Target Engagement Assay: A Proximity-Based Approach

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific kinase in live cells.[7][9]

Principle of NanoBRET™

The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the same kinase (the acceptor).[8][10] When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a BRET signal. A test compound, such as a biphenyl amine kinase inhibitor, competes with the tracer for binding to the kinase.[9] As the test compound displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's cellular affinity (IC50).[9]

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Biphenyl Amine Inhibitor Kinase-NanoLuc Kinase NanoLuc® Tracer Fluorescent Tracer Kinase-NanoLuc:f0->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Kinase-NanoLuc_Inhib Kinase NanoLuc® Inhibitor Biphenyl Amine Inhibitor Kinase-NanoLuc_Inhib:f0->Inhibitor Binding No_BRET No BRET Signal Inhibitor->No_BRET Displacement

Experimental Workflow: NanoBRET™

The NanoBRET™ assay workflow is straightforward and amenable to high-throughput screening in multi-well plate formats.[7]

NanoBRET_Workflow A 1. Transfect cells with Kinase-NanoLuc® construct B 2. Seed cells into assay plates A->B C 3. Add NanoBRET® Tracer and Biphenyl Amine Inhibitor B->C D 4. Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor C->D E 5. Measure luminescence and filtered fluorescence D->E F 6. Calculate BRET ratio and determine IC50 E->F

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Day 1: Cell Plating

    • Cells expressing the NanoLuc®-kinase fusion protein are seeded into white, tissue culture-treated 96-well or 384-well plates.[11]

    • Incubate overnight to allow for cell attachment.

  • Day 2: Compound and Tracer Addition

    • Prepare serial dilutions of the biphenyl amine kinase inhibitor.

    • Add the inhibitor to the cells, followed by the addition of the NanoBRET™ tracer at a predetermined optimal concentration.[9]

    • Incubate at 37°C for a period sufficient to reach binding equilibrium.

  • Day 2: Detection

    • Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor. The latter is crucial to ensure that the signal originates only from within intact cells.[7][10]

    • Immediately measure luminescence at two wavelengths using a plate reader equipped with appropriate filters (one for the donor and one for the acceptor).

  • Data Analysis

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[12] A key advantage of CETSA® is that it is a label-free technique, meaning it does not require modification of the compound or the target protein.[13]

Principle of CETSA®

The core concept of CETSA® is that the binding of a ligand, such as a biphenyl amine kinase inhibitor, to its target protein increases the protein's resistance to thermal denaturation.[12] When cells are heated, proteins begin to unfold and aggregate. In the presence of a stabilizing ligand, the target protein will remain soluble at higher temperatures compared to its unbound state.[14] This thermal shift can be quantified by measuring the amount of soluble protein remaining at different temperatures.[12]

CETSA_Principle cluster_0 No Inhibitor cluster_1 With Biphenyl Amine Inhibitor Unbound_Kinase Unbound Kinase Heat_NoInhib Heat Unbound_Kinase->Heat_NoInhib Denatured_Kinase Denatured & Aggregated Kinase Heat_NoInhib->Denatured_Kinase Bound_Kinase Inhibitor-Bound Kinase Heat_WithInhib Heat Bound_Kinase->Heat_WithInhib Stable_Kinase Soluble Kinase Heat_WithInhib->Stable_Kinase

Experimental Workflow: CETSA®

The CETSA® workflow involves treating cells with the compound, applying a heat shock, and then quantifying the amount of soluble target protein.

CETSA_Workflow A 1. Treat cells with Biphenyl Amine Inhibitor B 2. Heat-shock cells at a range of temperatures A->B C 3. Lyse cells and separate soluble and aggregated fractions B->C D 4. Quantify soluble target protein (e.g., by Western Blot) C->D E 5. Generate melting curve to determine thermal shift D->E F 6. Perform isothermal dose-response to determine EC50 E->F

Detailed Protocol: CETSA®
  • 1. Compound Treatment

    • Culture cells to the desired confluency.

    • Treat the cells with the biphenyl amine kinase inhibitor or vehicle control for a specified duration.

  • 2. Thermal Challenge

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • 3. Lysis and Fractionation

    • Lyse the cells (e.g., by freeze-thaw cycles or detergents).

    • Separate the soluble fraction from the aggregated proteins by centrifugation.[15]

  • 4. Protein Quantification

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target kinase in the soluble fraction using a method such as Western blotting, ELISA, or mass spectrometry.[12][15]

  • 5. Data Analysis

    • Melting Curve: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[12]

    • Isothermal Dose-Response (ITDR): Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature. Plot the amount of soluble protein against the inhibitor concentration to determine the cellular EC50.[12]

Comparative Analysis: NanoBRET™ vs. CETSA®

Choosing the right in-cell target engagement assay depends on several factors, including the specific research question, the available resources, and the properties of the kinase inhibitor being studied.

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA®)
Principle Bioluminescence Resonance Energy Transfer (BRET)Ligand-induced thermal stabilization
Detection Ratiometric measurement of light emissionQuantification of soluble protein (e.g., Western Blot, MS)
Labeling Requires NanoLuc®-tagged kinase and fluorescent tracerLabel-free (no modification of protein or compound)
Throughput High-throughput (384-well and 1536-well formats)Lower throughput (classical Western blot-based) to high-throughput formats available[13]
Data Output Direct measurement of IC50 (cellular affinity)Thermal shift (ΔTm) and EC50 (cellular potency)
Applicability Broadly applicable to over 340 kinases with available assays[7]Broadly applicable to any protein for which a detection method exists
Considerations Requires genetic modification of cells; tracer availability and its binding mode can influence results.[8]Not all ligand binding events result in a significant thermal shift; can be more labor-intensive.[16]

Considerations for Biphenyl Amine Kinase Inhibitors

Biphenyl amine scaffolds are prevalent in kinase inhibitor design, often targeting the ATP-binding pocket.[17] When selecting an in-cell target engagement assay for this class of compounds, consider the following:

  • Binding Mode: For ATP-competitive inhibitors like many biphenyl amines, both NanoBRET™ and CETSA® are generally suitable. The competitive nature of the inhibitor is directly addressed in the NanoBRET™ assay design.[9] In CETSA®, the stabilization of the kinase domain upon inhibitor binding is a direct measure of engagement.

  • Off-Target Profiling: Both techniques can be adapted for broader selectivity profiling. NanoBRET™ offers a panel of over 340 kinase assays, allowing for comprehensive off-target analysis in a consistent format.[7] CETSA® coupled with mass spectrometry (MS-CETSA) can provide an unbiased view of the inhibitor's interactions with the entire proteome.[14]

  • Allosteric Inhibition: While most biphenyl amine inhibitors are ATP-competitive, some may exhibit allosteric modes of action. NanoBRET™ can detect allosteric inhibitors, although the assay outcome might be influenced by the tracer's binding site.[8] CETSA® is agnostic to the binding site and can effectively detect target engagement for allosteric inhibitors that induce a conformational change leading to thermal stabilization.[18]

Conclusion

Both NanoBRET™ and CETSA® are powerful, validated methods for assessing the in-cell target engagement of kinase inhibitors, including those derived from biphenyl amines. The choice between these assays should be guided by the specific experimental needs and available resources.

  • NanoBRET™ offers a high-throughput, quantitative, and sensitive platform for determining the cellular affinity and selectivity of inhibitors, particularly when a large number of compounds need to be profiled.[4][19]

  • CETSA® provides a label-free approach to confirm target engagement with the endogenous or unmodified protein, offering a direct biophysical validation of the drug-target interaction in a native cellular context.[13][14]

By leveraging the strengths of these advanced in-cell target engagement assays, researchers can gain a deeper understanding of the pharmacological properties of biphenyl amine kinase inhibitors, leading to more effective and selective therapeutic candidates.

References

A Comparative Guide to the Cytotoxic Effects of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Biphenyl Scaffold

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a "privileged structure" in medicinal chemistry. This unique structural motif provides a versatile backbone for the development of novel therapeutic agents with a wide range of biological activities.[1][2] Biphenyl derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and notably, anticancer agents.[2] Their ability to induce cytotoxic effects in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, has made them a focal point of intensive research in drug discovery.[1][3]

This guide offers a comparative analysis of the cytotoxic effects of select biphenyl derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. By presenting available experimental data and detailed protocols, this document aims to serve as a valuable resource for the rational design and development of next-generation biphenyl-based anticancer drugs.

Mechanisms of Cytotoxicity: Inducing Cancer Cell Demise

Biphenyl derivatives exert their cytotoxic effects through a variety of mechanisms, primarily centered on the induction of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis: A Primary Anticancer Strategy

Apoptosis is a crucial physiological process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer.[4] Many biphenyl derivatives have been shown to selectively induce apoptosis in cancer cells, making it a primary mechanism of their anticancer activity.[1][5] This programmed cell death can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.[4]

The intrinsic pathway is a key mechanism implicated in the action of many biphenyl compounds.[1][6] It is triggered by cellular stress and leads to changes in the mitochondrial membrane permeability, resulting in the release of pro-apoptotic factors like cytochrome c.[4] This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.[5]

One notable example is Honokiol , a biphenolic compound isolated from Magnolia species. Honokiol has been shown to induce caspase-dependent apoptosis in a variety of cancer cell lines, including multiple myeloma, by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins.[5][7][8] It can also potentiate the pro-apoptotic effects of conventional chemotherapy drugs like doxorubicin.[7]

Another example is 4,4'-Dihydroxybiphenyl , which has been shown to induce apoptosis through the intrinsic pathway.[6] The cytotoxic effects of this compound and its derivatives are often mediated by their ability to trigger this mitochondrial-dependent cell death mechanism.[6]

dot

Caption: Intrinsic apoptosis pathway induced by biphenyl derivatives.

Cell Cycle Arrest: Halting Cancer Proliferation

In addition to inducing apoptosis, many biphenyl derivatives can halt the proliferation of cancer cells by causing cell cycle arrest.[4][9] The cell cycle is a tightly regulated process that governs cell division. By interfering with key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), these compounds can prevent cancer cells from progressing through the different phases of the cell cycle, ultimately leading to a halt in their growth.[4]

For instance, low-dose honokiol has been observed to induce G0/G1 phase cell cycle arrest in bladder cancer cells.[10] Other novel benzimidazole derivatives have also shown the ability to induce cell cycle arrest at different phases, such as G1, S, or G2/M, depending on the specific compound and the cancer cell line being studied.[3][11] This disruption of the cell cycle can be a crucial step preceding the induction of apoptosis.[3]

Comparative Cytotoxicity of Biphenyl Derivatives: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[6] A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for selected biphenyl derivatives against various human cancer cell lines, providing a comparative overview of their cytotoxic efficacy.

CompoundCell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Assay MethodReference
4,4'-Dihydroxybiphenyl HT-29Colon Cancer74.672MTT[6]
MCF-7Breast Cancer95.672MTT[6]
HEK293Embryonic Kidney27.472MTT[6]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol HuH7.5Hepatocellular Carcinoma68 (24h), 55 (48h)24 and 48Not Specified[6]
HepG2/C3AHepatocellular Carcinoma50 (24h), 42 (48h)24 and 48Not Specified[6]
Honokiol BFTC-905Bladder Cancer(Sensitive)Not SpecifiedNot Specified[10]
Compound 11 (Hydroxylated Biphenyl) Melanoma CellsMelanoma1.7 ± 0.5Not SpecifiedMTT[12]
Compound 12 (Hydroxylated Biphenyl) Melanoma CellsMelanoma2.0 ± 0.7Not SpecifiedMTT[12]
Compound 27 (Unsymmetrical Biphenyl) DU145Prostate Cancer0.04Not SpecifiedSRB[13]
A549Lung Cancer0.12Not SpecifiedSRB[13]
KBNasopharyngeal Cancer0.08Not SpecifiedSRB[13]
KB-VinDrug-resistant Nasopharyngeal Cancer0.07Not SpecifiedSRB[13]
Compound 35 (Unsymmetrical Biphenyl) DU145Prostate Cancer0.13Not SpecifiedSRB[13]
A549Lung Cancer0.53Not SpecifiedSRB[13]
KBNasopharyngeal Cancer0.21Not SpecifiedSRB[13]
KB-VinDrug-resistant Nasopharyngeal Cancer0.18Not SpecifiedSRB[13]
Compound 40 (Unsymmetrical Biphenyl) DU145Prostate Cancer0.28Not SpecifiedSRB[13]
A549Lung Cancer3.23Not SpecifiedSRB[13]
KBNasopharyngeal Cancer0.64Not SpecifiedSRB[13]
KB-VinDrug-resistant Nasopharyngeal Cancer0.45Not SpecifiedSRB[13]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Structure-Activity Relationship (SAR): Designing More Potent Derivatives

The cytotoxic activity of biphenyl derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.[14][15]

Key structural features that can influence cytotoxicity include:

  • Substitution Patterns: The position and nature of substituents on the biphenyl rings can significantly impact activity. For example, the presence of hydroxyl (-OH) and methoxy (-OCH3) groups has been a focus of many studies.[1]

  • Bulky Substituents: The presence of bulky substituents at the 2 and 2' positions of the biphenyl skeleton has been shown to be crucial for in vitro anticancer activity in some unsymmetrical biphenyls.[13]

  • Lipophilic Chains: The length of lipophilic chains attached to the biphenyl core can also modulate cytotoxic effects.[14]

  • Torsional Angle: The torsional angle between the two phenyl rings, influenced by the substituents, may play a role in the biological activity of these compounds.[13]

Systematic studies that evaluate a range of derivatives against the same panel of cell lines under identical conditions are essential for establishing clear and predictive SARs.[6]

Experimental Protocols: Methodologies for Assessing Cytotoxicity

The reliable evaluation of the cytotoxic effects of biphenyl derivatives relies on robust and well-validated in vitro assays.[16][17] The choice of assay is critical and should be based on the specific research question and the expected mechanism of action of the compounds being tested.[17]

MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][6][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6][17] The amount of formazan produced is directly proportional to the number of viable cells.[1][6]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of the biphenyl derivative. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate the plates for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

dot

Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised plasma membranes, which is characteristic of late-stage apoptotic or necrotic cells.[18] By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[18]

Detailed Protocol:

  • Cell Treatment: Treat cells with the biphenyl derivative at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the biphenyl derivative.

Conclusion and Future Directions

Biphenyl derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest makes them attractive candidates for further investigation.

This guide has provided a comparative overview of the cytotoxic effects of select biphenyl derivatives, highlighting their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The presented data underscores the diversity of cytotoxic potencies and mechanisms within this class of compounds.

Future research should focus on:

  • Systematic SAR studies to design and synthesize more potent and selective biphenyl derivatives.

  • In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways involved in their cytotoxic effects.

  • In vivo studies to evaluate the efficacy and safety of promising biphenyl derivatives in preclinical animal models of cancer.

The continued exploration of the biphenyl scaffold holds great promise for the discovery of next-generation anticancer drugs that can overcome the challenges of current cancer therapies, such as drug resistance and off-target toxicity.

References

A Researcher's Guide to Unraveling Intermolecular Interactions: A Comparative Analysis of Hirshfeld Surfaces and Alternative Computational Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular sciences, the subtle forces that govern how molecules recognize and interact with one another are of paramount importance. These non-covalent interactions are the invisible architects of molecular crystals, the driving force behind drug-receptor binding, and the key to understanding a vast array of chemical and biological phenomena.[1] For researchers, scientists, and drug development professionals, the ability to accurately visualize and quantify these interactions is not just an academic exercise; it is a critical component of rational design and discovery.

This guide provides an in-depth technical comparison of Hirshfeld surface analysis, a powerful and increasingly popular method for exploring intermolecular contacts, with other established computational techniques. By delving into the theoretical underpinnings, practical applications, and inherent limitations of each approach, we aim to equip you with the knowledge to make informed decisions about the most suitable tools for your research endeavors.

The Central Role of Intermolecular Interactions

Before we dissect the methodologies, it is crucial to appreciate the significance of what we are trying to measure. Intermolecular interactions, though individually weak, collectively dictate the physical and chemical properties of matter. These forces include:

  • Hydrogen Bonds: Strong, directional interactions involving a hydrogen atom bonded to a highly electronegative atom.

  • Van der Waals Forces: Ubiquitous, weaker interactions arising from temporary fluctuations in electron density.[2]

  • π-π Stacking: Attractive interactions between aromatic rings.[3]

  • Halogen Bonds: Non-covalent interactions involving a halogen atom as an electrophilic species.

Understanding the nature and extent of these interactions within a molecular crystal or a protein-ligand complex is fundamental to predicting its stability, solubility, and biological activity.[1][4]

Hirshfeld Surface Analysis: A Holistic View of Molecular Interactions

Hirshfeld surface analysis has emerged as a transformative tool for the visualization and quantification of intermolecular interactions in molecular crystals.[2][5] Unlike traditional methods that focus on specific atom-atom distances, this approach provides a holistic picture of the molecular environment.

The Concept Behind the Surface

The Hirshfeld surface is a unique three-dimensional surface for a molecule in a crystal, defined by partitioning the crystal electron density into regions where the contribution from the molecule of interest (the promolecule) exceeds that of all other molecules in the crystal (the procrystal).[6] In simpler terms, it represents the outer contour of a molecule where it comes into contact with its neighbors.

Visualizing Interactions with Surface Mapping

The true power of Hirshfeld surface analysis lies in its ability to map various properties onto this surface, providing a rich, visual representation of intermolecular contacts. Key mapped properties include:

  • dnorm : This property, normalized contact distance, is the most commonly used. It combines the distances from any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de). The color-coding of the dnorm surface provides an immediate visual summary of intermolecular contacts:

    • Red spots: Indicate close contacts, shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions.[7]

    • White areas: Represent contacts around the van der Waals separation.[3]

    • Blue regions: Signify contacts longer than the van der Waals radii.[3][8]

  • Shape Index and Curvedness: These properties reveal the shape of the surface. The shape index can identify complementary "bumps" (positive) and "hollows" (negative) where molecules fit together, which is particularly useful for visualizing π-π stacking interactions.[3] Curvedness highlights flat regions of the surface, also indicative of stacking.[3]

  • Electrostatic Potential: Mapping the electrostatic potential onto the Hirshfeld surface reveals the charge distribution and helps to identify regions of positive (blue) and negative (red) potential, which are crucial for understanding electrostatic interactions.[3]

The 2D Fingerprint Plot: Quantifying Interactions

A key output of Hirshfeld surface analysis is the 2D fingerprint plot, which is a scatter plot of de versus di.[9][10] This plot provides a quantitative summary of all intermolecular contacts in the crystal.[9] Different types of interactions have characteristic appearances on the fingerprint plot, allowing for their identification and the quantification of their relative contributions to the overall crystal packing.[2] For example, the sharp "spikes" are characteristic of strong hydrogen bonds, while more diffuse features can represent weaker van der Waals interactions.[2] The plot can also be decomposed to show the contributions of specific atom-atom contacts (e.g., H···H, C···H, O···H).[3][11]

A Practical Workflow for Hirshfeld Surface Analysis

Performing a Hirshfeld surface analysis is a computationally straightforward process, primarily facilitated by the user-friendly software CrystalExplorer.[11][12][13]

Experimental Protocol: Step-by-Step Hirshfeld Surface Analysis
  • Input Data: The primary requirement is a Crystallographic Information File (CIF) of the molecule of interest, typically obtained from single-crystal X-ray diffraction experiments.[2]

  • Software: Download and install CrystalExplorer, which is freely available for academic use.[12][14]

  • Loading the Structure: Open the CIF file in CrystalExplorer. The software will display the asymmetric unit of the crystal structure.

  • Generating the Hirshfeld Surface: Select the molecule of interest and generate the Hirshfeld surface. The software calculates the promolecule and procrystal electron densities to define the surface.[8]

  • Mapping Properties: Map the desired properties, such as dnorm, shape index, and electrostatic potential, onto the generated surface to visualize the intermolecular contacts.

  • Generating 2D Fingerprint Plots: Generate the full fingerprint plot and decompose it into individual atomic contact contributions to quantify the different interactions.[10]

  • Analysis and Interpretation: Analyze the mapped surfaces and fingerprint plots to gain a comprehensive understanding of the intermolecular interactions governing the crystal packing.

Alternative Methodologies for Analyzing Intermolecular Interactions

While Hirshfeld surface analysis offers a powerful and intuitive approach, other computational methods provide complementary and, in some cases, more detailed information about non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a rigorous, electron density-based theory that defines atoms and the bonds between them.[15][16][17]

  • Core Principle: QTAIM analyzes the topology of the electron density (ρ). Critical points in the electron density, where the gradient is zero, are used to define atoms (as basins of electron density) and bond paths.[15][18]

  • Identifying Interactions: A bond path between two atoms, visualized as a line of maximum electron density, is considered a signature of an interaction. The properties of the electron density at the bond critical point (BCP), a saddle point in ρ between the two atoms, are used to characterize the nature and strength of the interaction.[19]

  • Advantages: QTAIM provides a quantitative and quantum mechanically rigorous definition of bonding interactions, including weak non-covalent ones.[17][19] It can distinguish between different types of interactions based on the properties at the BCP.

  • Limitations: The interpretation of bond paths for very weak interactions can sometimes be ambiguous. The computational cost is generally higher than for Hirshfeld surface analysis.

Non-Covalent Interaction (NCI) Plots

The Non-Covalent Interaction (NCI) plot is a visualization technique that reveals non-covalent interactions in real space.[20][21]

  • Core Principle: NCI analysis is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Non-covalent interactions are found in regions of low electron density and low reduced density gradient.[20]

  • Visualizing Interactions: NCI plots generate 3D isosurfaces of the reduced density gradient. These surfaces are color-coded according to the sign of the second eigenvalue (λ₂) of the electron density Hessian, which distinguishes between different types of interactions:

    • Blue: Strong attractive interactions (e.g., hydrogen bonds).

    • Green: Weak attractive interactions (e.g., van der Waals forces).

    • Red: Strong repulsive interactions (e.g., steric clashes).[22]

  • Advantages: NCI plots provide an intuitive and visually appealing representation of both attractive and repulsive non-covalent interactions.[20][23] They can be applied to both small molecules and large biomolecular systems.[21]

  • Limitations: The method is primarily qualitative, although integration of the electron density over the NCI regions can provide some quantitative information.[24]

Comparative Analysis: Choosing the Right Tool for the Job

The choice of method for analyzing intermolecular interactions depends on the specific research question and the available resources. The following table provides a comparative overview of Hirshfeld surface analysis, QTAIM, and NCI plots.

FeatureHirshfeld Surface AnalysisQuantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) Plots
Primary Output 3D mapped surfaces and 2D fingerprint plotsMolecular graphs with bond paths and critical points3D colored isosurfaces and 2D scatter plots
Information Provided Visualization and quantification of all intermolecular contactsRigorous definition and characterization of individual bond pathsVisualization of attractive and repulsive non-covalent interactions in real space
Strengths - Holistic view of the molecular environment- Intuitive visualization- Quantitative analysis of contact contributions- Computationally efficient- Quantum mechanically rigorous- Provides quantitative data on bond strength and character- Can distinguish between different interaction types- Clearly visualizes both attractive and repulsive interactions- Applicable to large systems- Intuitive color-coding
Weaknesses - Primarily for crystalline solids- Less direct information on interaction energies- Can be computationally expensive- Interpretation of weak interactions can be complex- Primarily qualitative- Less quantitative than QTAIM
Typical Application - Crystal engineering- Polymorphism studies- Analysis of packing in molecular crystals- Detailed analysis of chemical bonding- Characterization of specific intermolecular interactions- Identifying key non-covalent interactions in drug design- Visualizing host-guest interactions
Software CrystalExplorer[11][12][13]AIMAll, Multiwfn[19][25]NCIPLOT, Multiwfn[21][22]

Visualizing the Methodologies

To further clarify the relationships and workflows of these analytical techniques, the following diagrams are provided.

Hirshfeld_Workflow cif Crystallographic Information File (CIF) ce CrystalExplorer Software cif->ce hs Generate Hirshfeld Surface ce->hs map Map Properties (d_norm, Shape Index, etc.) hs->map fp Generate 2D Fingerprint Plot hs->fp analysis Qualitative & Quantitative Analysis map->analysis fp->analysis

Caption: Workflow for Hirshfeld surface analysis.

Method_Comparison center Intermolecular Interactions hsa Hirshfeld Surface Analysis center->hsa qtaim QTAIM center->qtaim nci NCI Plots center->nci hsa_desc Holistic Visualization & Quantification hsa->hsa_desc qtaim_desc Rigorous Bond Path Characterization qtaim->qtaim_desc nci_desc Attractive vs. Repulsive Interaction Mapping nci->nci_desc

Caption: Conceptual comparison of analysis methods.

Conclusion: An Integrated Approach for Comprehensive Insight

In the pursuit of a deeper understanding of molecular interactions, no single method holds all the answers. Hirshfeld surface analysis provides an unparalleled and intuitive overview of the molecular environment in crystals, making it an excellent starting point for any investigation.[3][5] For a more rigorous and quantitative analysis of specific interactions, QTAIM offers a powerful, albeit more computationally intensive, approach.[17][19] Complementing these, NCI plots provide a visually striking method for identifying and distinguishing between attractive and repulsive forces, which is particularly valuable in the context of drug design and molecular recognition.[20][23]

As a senior application scientist, my recommendation is to adopt an integrated approach. By combining the strengths of Hirshfeld surface analysis with the detailed insights from QTAIM and NCI plots, researchers can build a comprehensive and robust understanding of the intricate dance of intermolecular forces that govern their systems. This multi-faceted approach will undoubtedly accelerate discovery and innovation in the chemical and pharmaceutical sciences.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-[1,1'-biphenyl]-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methoxy-[1,1'-biphenyl]-4-amine (CAS No. 56970-24-2), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the rationale behind these essential safety protocols.

Understanding the Hazard Profile

GHS classifications for isomeric compounds, such as 4'-Methoxy[1,1'-biphenyl]-2-amine, include "Harmful if swallowed" and "Causes serious eye damage".[2] It is prudent to assume a similar hazard profile for this compound. Chronic exposure to some aromatic amines has been linked to adverse health effects, including an increased risk of cancer.[1] Therefore, minimizing exposure through appropriate personal protective equipment (PPE) and engineering controls is critical.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC13H13NOPubChem
Molecular Weight199.25 g/mol PubChem
AppearanceSolid (predicted)---
Melting Point109.67 °C (Predicted)Chemical-Suppliers.com
Boiling Point~316.4 °C at 760 mmHg (Predicted)Chemical-Suppliers.com
SolubilityInsoluble in water (predicted)---

Note: Some physical properties are predicted and should be used as a general guide.

Immediate Safety and Handling Protocols

Before any handling or disposal procedures, a thorough risk assessment must be conducted. The following protocols are essential for minimizing exposure and ensuring a safe working environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Given that some aromatic amines can permeate common glove materials, it is advisable to double-glove, especially when handling concentrated solutions or the pure compound.[3]

  • Body Protection: A lab coat, buttoned to the top, is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

Engineering Controls
  • Chemical Fume Hood: As a primary engineering control, a properly functioning chemical fume hood is essential to contain and exhaust any airborne contaminants.

  • Ventilation: The laboratory should have adequate general ventilation to further dilute any fugitive emissions.

  • Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following procedures provide a general framework for its safe disposal as a hazardous chemical waste.

Waste Characterization and Segregation

Hazardous Waste Classification:

Based on its chemical structure as an aromatic amine and potential toxicity, this compound waste should be classified as hazardous. While not specifically listed on the EPA's P or U lists, it would likely fall under the F-list for non-specific source wastes if mixed with spent solvents, or be considered a characteristic hazardous waste due to toxicity.[4][5][6][7]

  • Recommendation: Treat all waste containing this compound as toxic hazardous waste .

Waste Segregation:

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

    • Incompatible Materials: While specific incompatibility data for this compound is limited, as a general precaution for amines, avoid mixing with strong oxidizing agents, acids, and acid chlorides. The Safety Data Sheet for the compound should always be consulted for a comprehensive list of incompatible materials.[8]

Waste Containerization and Labeling
  • Container Selection: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, for liquid waste. For solid waste, use a sturdy, sealable container. Ensure the container is in good condition and has a secure lid.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The date of waste accumulation should also be clearly marked.

On-Site Accumulation and Storage
  • Storage Location: Store hazardous waste containers in a designated satellite accumulation area near the point of generation. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to capture any potential leaks or spills.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.

Final Disposal
  • Licensed Disposal Vendor: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. This is a "cradle-to-grave" responsibility, meaning the generator is responsible for the waste from its creation to its final disposal.[9]

  • Incineration: High-temperature incineration at a permitted hazardous waste facility is the preferred method of disposal for many organic chemical wastes, as it ensures complete destruction of the compound.

  • Neutralization (for aqueous solutions): While some aromatic amine waste streams can be neutralized, this should only be attempted by trained personnel following a validated procedure. For laboratory-scale waste, direct disposal through a licensed vendor is the safer and more compliant option.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of significant airborne contamination.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.

  • Clean Up:

    • Solid Spills: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid generating dust.

    • Liquid Spills: Once the liquid is absorbed, carefully scoop the absorbent material into a hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety plan.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containerization & Storage cluster_disposal Final Disposal Waste Generation of This compound Waste Characterize Characterize as Toxic Hazardous Waste Waste->Characterize Segregate Segregate Solid and Liquid Waste Characterize->Segregate Incompatibles Check for Incompatible Materials Segregate->Incompatibles Containerize Use Compatible & Labeled Containers Incompatibles->Containerize No Incompatibles Store Store in Designated Satellite Accumulation Area Containerize->Store Pickup Arrange for Pickup by Licensed Waste Vendor Store->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion

The proper disposal of this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, proper handling, and compliant disposal procedures, researchers can ensure a safe laboratory environment and contribute to the broader goal of environmental stewardship. Always consult your institution's specific safety guidelines and EHS department for any questions or concerns regarding chemical waste disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, aromatic amines like 2-Methoxy-[1,1'-biphenyl]-4-amine represent a class of compounds that, while crucial for discovery pipelines, demand a vigilant and informed approach to laboratory safety. Due to the limited availability of comprehensive toxicological data for this specific compound, this guide adopts a precautionary principle, grounding its recommendations in the known hazards of analogous aromatic amines and biphenyl compounds. This ensures a robust framework for protecting researchers and maintaining a safe laboratory environment.

This document provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE). It is designed to be a practical, step-by-step resource for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

While a definitive hazard profile for this compound is not consistently available across all safety data sheets (SDS), related compounds and its chemical structure as an aromatic amine suggest the following potential hazards:

  • Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes upon contact. One safety data sheet for a related compound, 2'-Methoxy[1,1'-biphenyl]-4-amine, explicitly lists H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as hazard statements[1].

  • Respiratory Tract Irritation: The same source also indicates a risk of respiratory irritation (H335: May cause respiratory irritation) if the compound is inhaled as a dust or aerosol[1].

  • Harmful if Swallowed or Inhaled: Other related aromatic amines and biphenyl compounds are known to be harmful if ingested or inhaled, potentially causing systemic toxic effects[2].

  • Long-term Effects: Some aromatic amines are known or suspected carcinogens, and repeated exposure can lead to organ damage. While no specific data exists for this compound, this potential long-term hazard underscores the importance of minimizing exposure.

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale) Safety glasses with side shields or safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133[3].Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected prior to use[4].Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
Synthesis and purification (larger scale or potential for splashing) Chemical safety goggles and a face shield[5].Double-gloving with chemical-resistant gloves.Chemical-resistant lab coat or apron over a standard lab coat.Required if not handled in a fume hood or if aerosol generation is likely. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates[6].
Handling of dry powder (potential for dust) Tightly fitting safety goggles[7].Chemical-resistant gloves.Lab coat.Use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) within a fume hood[8].
Accidental spill cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or coveralls[9].A NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges, or a self-contained breathing apparatus (SCBA) for large spills[6][9].
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to minimize exposure. The following workflow illustrates the key steps and decision points for a typical laboratory procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_start Start: Review SDS and Procedure assess_risk Assess Risks (Scale, Dust/Aerosol Potential) prep_start->assess_risk select_ppe Select Appropriate PPE (See Table) assess_risk->select_ppe fume_hood Verify Fume Hood Certification and Function select_ppe->fume_hood don_ppe Don PPE Correctly fume_hood->don_ppe Proceed to Handling conduct_op Conduct Operation in Fume Hood don_ppe->conduct_op monitor Monitor for Spills or Exposure conduct_op->monitor decontaminate Decontaminate Work Area and Equipment monitor->decontaminate Procedure Complete doff_ppe Doff PPE Correctly (Avoid Contamination) decontaminate->doff_ppe waste_disposal Dispose of Waste in Labeled, Sealed Containers doff_ppe->waste_disposal wash_hands Wash Hands Thoroughly waste_disposal->wash_hands end end wash_hands->end End of Procedure

Caption: Workflow for the safe handling of this compound.

Donning (Putting On) PPE:

  • Hand Hygiene: Start with clean hands. Wash thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Lab Coat/Coveralls: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves first (if applicable), followed by the inner pair, using a technique that avoids touching the outside of the gloves with your bare hands.

  • Lab Coat/Coveralls: Unbutton your lab coat and remove it by turning it inside out to contain any contaminants.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.

  • Waste Segregation: All solid waste (contaminated gloves, wipes, etc.) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers[10].

  • Labeling: Containers must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound"[10].

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, following all local and national regulations. Do not dispose of this chemical down the drain[3].

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.